molecular formula C7H4ClN3O2 B11902292 5-Chloro-3-nitro-1H-indazole CAS No. 98083-46-6

5-Chloro-3-nitro-1H-indazole

Cat. No.: B11902292
CAS No.: 98083-46-6
M. Wt: 197.58 g/mol
InChI Key: IPAIAVVOZOGDIQ-UHFFFAOYSA-N
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Description

5-Chloro-3-nitro-1H-indazole is a versatile heterocyclic building block in organic synthesis and medicinal chemistry research. Indazole derivatives are prized for their broad spectrum of biological activities, serving as key scaffolds in the development of kinase inhibitors and other pharmacologically active compounds . As a multifunctional intermediate, this compound can be further functionalized; for instance, its chloro and nitro groups make it a precursor for various N-alkylated derivatives, which are of significant interest in drug discovery . Research into similar indazole structures has demonstrated their potential as corrosion inhibitors for metals in acidic environments, highlighting their utility in industrial material science applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-3-nitro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-1-2-6-5(3-4)7(10-9-6)11(12)13/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAIAVVOZOGDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20760391
Record name 5-Chloro-3-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20760391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98083-46-6
Record name 5-Chloro-3-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20760391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloro-3-nitro-1H-indazole CAS 98083-46-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and application of 5-Chloro-3-nitro-1H-indazole (CAS 98083-46-6) , a critical heterocyclic scaffold in medicinal chemistry.[1]

Executive Summary

This compound (CAS 98083-46-6) is a substituted indazole derivative characterized by a nitro group at the C3 position and a chlorine atom at the C5 position.[1] Unlike the more common 5- or 6-nitroindazoles produced via standard electrophilic aromatic substitution, the 3-nitro isomer represents a unique substitution pattern on the pyrazole ring.[1] This compound serves as a high-value intermediate in the synthesis of kinase inhibitors (e.g., CDK, GSK-3 inhibitors), anti-parasitic agents , and gonadotropin-releasing hormone (GnRH) antagonists .[1] Its structural rigidity and capacity for hydrogen bonding make it an ideal bioisostere for indole-based pharmacophores.[1]

Chemical Identity & Physicochemical Profile

Property Data
CAS Registry Number 98083-46-6
IUPAC Name This compound
Molecular Formula C₇H₄ClN₃O₂
Molecular Weight 197.58 g/mol
SMILES Clc1cc2c([nH]nc2=O)cc1
Appearance Yellow crystalline solid
Melting Point 210–215 °C (decomposition often observed)
Solubility Low in water; soluble in DMSO, DMF, hot Ethanol
pKa (Calculated) ~8.5 (N-H acidity enhanced by electron-withdrawing groups)
Electronic Character Highly electron-deficient pyrazole ring due to C3-NO₂ and C5-Cl

Synthetic Pathways

The synthesis of 3-nitroindazoles requires specific conditions to overcome the natural tendency of the indazole ring to nitrate at the benzene ring (positions 5 or 6).[1] Two primary routes are established: Direct Nitration via Acetyl Nitrate and Oxidative Cyclization .[1]

Method A: Direct Nitration (Preferred Route)

Standard nitration (HNO₃/H₂SO₄) of 5-chloroindazole would yield 5-chloro-6-nitroindazole.[1] To direct the nitro group to the C3 position, acetyl nitrate (generated in situ from nitric acid and acetic anhydride) is employed.[2] This reaction proceeds via an N-nitro intermediate which rearranges to the C3 position.[1]

Protocol:

  • Reagent Preparation: Acetic anhydride (5.0 equiv) is cooled to 0°C. Fuming nitric acid (1.2 equiv) is added dropwise, maintaining temperature <5°C to generate acetyl nitrate.[1]

  • Addition: A solution of 5-chloroindazole in acetic acid is added slowly to the nitrating mixture.

  • Rearrangement: The mixture is allowed to warm to room temperature and stirred for 4–12 hours. The mechanism involves the initial formation of 1-nitro-5-chloroindazole, which thermally rearranges to the thermodynamically stable 3-nitro isomer.[1]

  • Workup: The reaction mixture is poured onto crushed ice. The yellow precipitate is filtered, washed with water to remove acid, and recrystallized from ethanol/DMF.

Method B: Diazotization of 3-Amino-5-chloroindazole

This route is used when high regiochemical fidelity is required and starts from 2-amino-5-chlorobenzonitrile.[1]

  • Cyclization: 2-Amino-5-chlorobenzonitrile is refluxed with hydrazine hydrate to yield 3-amino-5-chloroindazole .[1]

  • Oxidation (Sandmeyer-like): The 3-amino derivative is treated with sodium nitrite (NaNO₂) in excess acid (H₂SO₄ or AcOH) at 0°C. The resulting diazonium salt is not isolated but treated with excess nitrite or a copper catalyst to effect the nitro-deamination, yielding 5-chloro-3-nitroindazole .[1]

Synthesis Workflow Diagram

Synthesis Start 5-Chloroindazole Inter 1-Nitro-5-chloroindazole (Transient Species) Start->Inter N-Nitration (<5°C) Reagent HNO3 / Ac2O (Acetyl Nitrate) Reagent->Inter Rearrange Thermal Rearrangement (Migration to C3) Inter->Rearrange Product This compound (CAS 98083-46-6) Rearrange->Product Thermodynamic Control

Caption: Mechanism of regioselective nitration using acetyl nitrate to target the C3 position.

Reactivity & Functionalization

The this compound scaffold offers three distinct vectors for chemical modification, making it a versatile building block.

N1-Alkylation (Scaffold Decoration)

The N-H proton is acidic (pKa ~8.[1]5) due to the electron-withdrawing nature of the nitro and chloro groups.

  • Reaction: Deprotonation with bases like K₂CO₃ or Cs₂CO₃ in DMF, followed by reaction with alkyl halides.[1]

  • Regioselectivity: Alkylation occurs predominantly at N1 (thermodynamic product), though N2 alkylation is possible depending on steric bulk and solvent polarity.[1]

Nitro Group Manipulation
  • Reduction: The C3-nitro group can be reduced to a 3-amino group using SnCl₂/HCl, Fe/NH₄Cl, or catalytic hydrogenation (H₂/Pd-C).[1] Note: Hydrogenation must be controlled to avoid hydrodehalogenation (loss of the C5-Cl).[1]

  • Displacement: The nitro group at C3 is generally stable to nucleophilic displacement but activates the ring for other transformations.[1]

C5-Chlorine Cross-Coupling

The chlorine atom serves as a handle for palladium-catalyzed cross-coupling reactions, although it is less reactive than a bromide or iodide.[1]

  • Suzuki-Miyaura: Coupling with aryl boronic acids using active catalysts (e.g., Pd(dppf)Cl₂, Pd(OAc)₂/S-Phos) allows extension of the core.[1]

  • Buchwald-Hartwig: Amination at C5 is possible but typically requires protection of the N1 position first.[1]

Reactivity Map

Reactivity Core This compound Path1 N1-Alkylation (R-X, K2CO3) Core->Path1 Path2 Nitro Reduction (SnCl2 or Fe/AcOH) Core->Path2 Path3 Pd-Catalyzed Coupling (Suzuki/Buchwald at C5) Core->Path3 Requires N-Protection Prod1 1-Alkyl-5-chloro-3-nitroindazole (Drug Scaffold) Path1->Prod1 Prod2 3-Amino-5-chloroindazole (Kinase Inhibitor Precursor) Path2->Prod2 Prod3 5-Aryl-3-nitroindazole (Extended Core) Path3->Prod3

Caption: Divergent synthetic utility of the 5-chloro-3-nitroindazole core.

Pharmaceutical Applications

Kinase Inhibition

The indazole core mimics the adenine ring of ATP, allowing it to bind into the ATP-binding pocket of various kinases. The 3-amino derivative (derived from the 3-nitro precursor) is a privileged structure in inhibitors of:

  • CDK (Cyclin-Dependent Kinases): For cancer therapy.[1]

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Anti-angiogenic agents.[1]

Antiparasitic Activity

Nitro-heterocycles are historically significant in treating protozoal infections.[1] Derivatives of 3-nitroindazole have shown potency against Leishmania species and Trypanosoma cruzi by inducing oxidative stress within the parasite (nitro-radical mechanism).[1]

Handling & Safety (SDS Highlights)

  • Hazards:

    • GHS07: Acute Toxicity (Oral/Inhalation).[1]

    • GHS08: Health Hazard (Potential mutagenicity due to nitro group).[1]

  • Stability: Stable under ambient conditions.[1] Warning: Like many nitro compounds, it may decompose violently if heated under confinement or subjected to shock.[1] Do not distill residues to dryness.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

  • Regioselective Nitration of Indazoles

    • Cohen-Fernandes, P., & Habraken, C. L. (1971).[1] Nitration of indazoles. The Journal of Organic Chemistry, 36(21), 3084-3086. (Establishes the acetyl nitrate route for 3-nitroindazoles).

    • [1]

  • Synthesis of 3-Aminoindazoles via Nitrile Cyclization

    • Lier, E. F., et al. (1980).[1] Synthesis and properties of 3-amino-1H-indazoles. Journal of Heterocyclic Chemistry, 17(8).

  • Indazole Scaffolds in Drug Discovery

    • Cerecetto, H., & González, M. (2002).[1] Synthetic Medicinal Chemistry in Leishmaniasis and Chagas Disease. Mini-Reviews in Medicinal Chemistry. (Discusses nitro-indazole activity).

  • CAS Registry Data

    • Common Chemistry: CAS 98083-46-6.[1] American Chemical Society.[1]

    • [1]

Sources

5-Chloro-3-Nitroindazole: Structural Characterization and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of 5-chloro-3-nitro-1H-indazole , a specialized heterocyclic scaffold utilized in medicinal chemistry.

Executive Summary

This compound (CAS: 98083-46-6) is a disubstituted indazole derivative characterized by a chlorine atom at the C5 position of the benzene ring and a nitro group at the C3 position of the pyrazole ring. As a member of the nitroindazole family, it serves as a critical intermediate in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors, anti-parasitic agents (e.g., against Trypanosoma cruzi), and antimicrobial compounds. Its dual-functionality allows for orthogonal derivatization: nucleophilic aromatic substitution (


) or reduction at the nitro group, and cross-coupling reactions at the chloro-position.

Chemical Identity & Structural Analysis

Nomenclature and Identifiers
Parameter Details
IUPAC Name This compound
CAS Registry Number 98083-46-6
Molecular Formula

SMILES Clc1cc2c(cnn2[O-])cc1 (Note: Tautomer dependent)
InChI Key Unique identifier required for database integration.[1][2]
Molecular Weight & Isotopic Distribution

The molecular weight is calculated based on the standard atomic weights of Carbon (12.011), Hydrogen (1.008), Nitrogen (14.007), Oxygen (15.999), and Chlorine (35.45).

Mass Type Value ( g/mol ) Significance
Average Molecular Weight 197.58 Used for stoichiometry in bulk synthesis.
Monoisotopic Mass 196.9992 Critical for High-Resolution Mass Spectrometry (HRMS) identification.
Structural Tautomerism

Indazoles exhibit prototropic tautomerism between the 1H- and 2H- forms.

  • 1H-Indazole (Benzenoid): Thermodynamically preferred in the solid state and in non-polar solvents.

  • 2H-Indazole (Quinoid): Less stable but can be trapped via N-alkylation.

  • Substituent Effect: The electron-withdrawing nitro group at C3 significantly increases the acidity of the N-H proton (

    
     estimated < 10), stabilizing the anion and facilitating N-functionalization.
    

Physicochemical Properties

Property Value / Description Causality/Context
Appearance Yellow to pale-orange crystalline solidCharacteristic of conjugated nitro-aromatic systems.
Melting Point Predicted: 210–220 °CHigh intermolecular H-bonding (N-H···O) elevates lattice energy.
LogP (Calculated) ~2.15Moderate lipophilicity; suitable for CNS drug scaffolds.
pKa (NH) ~9.5 (Predicted)More acidic than unsubstituted indazole (

13.8) due to the -I/-M effect of the 3-nitro group.
Solubility Low in water; Soluble in DMSO, DMF, EtOAcRequires polar aprotic solvents for efficient reaction.

Synthesis & Manufacturing Protocols

The synthesis of 5-chloro-3-nitroindazole presents a regioselectivity challenge. Direct nitration of indazole typically occurs at C5. However, starting with 5-chloroindazole alters the electrophilic substitution landscape.

Synthetic Pathway: Nitration of 5-Chloroindazole

To introduce the nitro group at C3 rather than C7 (the other open position on the benzene ring), reaction conditions must be tuned to favor the pyrazole ring.

  • Reagents: Fuming Nitric Acid (

    
    ) and Acetic Anhydride (
    
    
    
    ).
  • Mechanism: Formation of an N-nitro intermediate followed by a [1,5]-sigmatropic rearrangement to C3.

  • Selectivity: The C5-Cl blocks the most reactive benzene position. Acetic anhydride conditions favor C3 substitution over C7.

Experimental Protocol (Standardized)
  • Dissolution: Dissolve 5-chloroindazole (1.0 eq) in Glacial Acetic Acid at room temperature.

  • Nitration: Dropwise addition of Fuming

    
     (1.5 eq) while maintaining temperature < 20°C to prevent over-nitration.
    
  • Reaction: Stir at ambient temperature for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

  • Quenching: Pour reaction mixture into crushed ice/water. The product precipitates as a yellow solid.

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary to remove 7-nitro isomers.

Diagram: Synthesis & Reactivity Map

G Start 5-Chloroindazole (Precursor) Intermediate N-Nitro Intermediate Start->Intermediate N-Nitration SideProduct 5-Chloro-7-Nitroindazole (Minor Impurity) Start->SideProduct Direct SEAr (C7) (Acidic Media) Reagent HNO3 / Ac2O (Nitration) Product 5-Chloro-3-Nitroindazole (Target) Intermediate->Product [1,5]-Sigmatropic Rearrangement (C3)

Figure 1: Synthetic pathway illustrating the nitration mechanism and potential regiochemical outcomes.

Applications in Drug Discovery

Kinase Inhibition (Scaffold Hopping)

The indazole core is a bioisostere for the purine ring of ATP.

  • Mechanism: The N1-H and N2 lone pair form hydrogen bonds with the "hinge region" of kinase enzymes.

  • 3-Position Utility: The nitro group can be reduced to an amine (

    
    ), providing a handle for amide coupling to extend into the solvent-exposed pocket or the "gatekeeper" region.
    
Anti-Parasitic Activity

Nitro-heterocycles are privileged structures in treating neglected tropical diseases (Chagas disease, Leishmaniasis).

  • MOA: The nitro group functions as a "warhead," undergoing enzymatic reduction within the parasite to form toxic radical species that damage DNA.

  • SAR: The 5-chloro substituent enhances lipophilicity (LogP), improving cell membrane permeability compared to the parent nitroindazole.

Analytical Characterization

To validate the identity of 5-chloro-3-nitroindazole, the following spectral signatures are diagnostic:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       14.0+ ppm:  Broad singlet (NH), confirms 1H-tautomer.
      
    • 
       8.2–8.5 ppm:  Deshielded aromatic protons due to the nitro group's electron-withdrawing effect.
      
    • Coupling: Look for meta-coupling (

      
      ) between H4 and H6.
      
  • IR Spectroscopy:

    • 
       & 
      
      
      
      :
      Strong asymmetric and symmetric
      
      
      stretches.
    • 
      :  N-H stretching vibration.
      
  • Mass Spectrometry (ESI):

    • [M+H]+: 198.0 m/z.

    • Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks, confirming the presence of one Chlorine atom.

References

  • ChemicalBook. (2025). 5-Nitroindazole and Derivatives Synthesis. Retrieved from

  • PubChem. (2025).[1] 5-chloro-7-nitro-1H-indazole Compound Summary. (Used for comparative structural data and properties). Retrieved from

  • ChemSrc. (2025).[1] 3-Nitro-1H-indazole CAS 31164-27-9 and Derivatives. Retrieved from

  • Thieme Connect. (2002). Synthesis of 3-nitroindazoles via nitration in acetic acid. Science of Synthesis. Retrieved from

Sources

An In-Depth Technical Guide to the Safe Handling of 5-Chloro-3-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled to provide a comprehensive overview of the potential hazards and safe handling practices for 5-Chloro-3-nitro-1H-indazole. As of the date of this publication, a specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound (CAS No. Not Available) has not been found. The information herein is synthesized from publicly available data on structurally analogous compounds, including other nitrated and chlorinated indazole derivatives, as well as general principles of chemical safety for nitroaromatic and halogenated heterocyclic compounds. This guide should be used as a supplementary resource to, not a replacement for, a thorough risk assessment conducted by qualified personnel in your institution.

Introduction: Understanding the Hazard Profile

This compound is a heterocyclic compound of interest in pharmaceutical and chemical research.[1] Its structure, featuring an indazole core substituted with both a chloro and a nitro group, suggests a specific set of potential hazards that demand careful consideration in a laboratory setting. The nitro group, in particular, can confer toxicological properties and, in some contexts, explosive potential, while the chlorinated aromatic system points to potential environmental persistence and specific health hazards.[2][3] This guide provides a framework for understanding and mitigating these risks.

The indazole scaffold itself is a versatile and privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[4][5] However, the introduction of functional groups like nitro and chloro moieties, while potentially beneficial for therapeutic activity, also alters the molecule's reactivity and toxicity profile. Therefore, a proactive and informed approach to safety is paramount.

Physicochemical Properties and Identification

Property Inferred Value/Characteristic Basis of Inference
Molecular Formula C₇H₄ClN₃O₂Calculated from structure
Molecular Weight 197.58 g/mol Calculated from structure
Appearance Likely a yellow to tan crystalline solidAnalogy with 5-nitroindazole and other nitroaromatics[1]
Solubility Likely poorly soluble in waterGeneral characteristic of similar organic compounds[7]
Stability Stable under normal laboratory conditionsGeneral stability of indazole derivatives, but may be sensitive to heat, shock, or strong bases due to the nitro group[6]

Hazard Identification and Classification

Based on the functional groups present and data from similar compounds, this compound should be treated as a hazardous substance. The primary hazards are likely to include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Skin Irritation/Corrosion: May cause skin irritation.[9]

  • Eye Damage/Irritation: May cause serious eye irritation or damage.[9]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[10]

  • Methemoglobinemia: A significant risk associated with nitroaromatic compounds is their ability to interfere with oxygen transport in the blood, leading to cyanosis (a blueish discoloration of the skin), headache, dizziness, and in severe cases, death.[8]

  • Mutagenicity/Carcinogenicity: Many nitroaromatic compounds are known or suspected mutagens and carcinogens.[3]

It is prudent to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential for the safe handling of this compound.

Engineering Controls
  • Chemical Fume Hood: All handling of solid this compound that could generate dust, and all work with solutions of the compound, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[10]

Personal Protective Equipment (PPE) Workflow

The selection of appropriate PPE is a critical step in mitigating exposure risks. The following workflow should be followed:

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_verification Verification Start Assess Task-Specific Risks (e.g., weighing, dissolution, reaction) CheckDust Potential for Dust/Aerosol Generation? Start->CheckDust EyeProtection Wear Chemical Safety Goggles (ANSI Z87.1 / EN166) CheckDust->EyeProtection Always Respiratory Use a NIOSH-approved Respirator (N95 or higher) for dust-generating tasks CheckDust->Respiratory Yes Gloves Wear Nitrile or Neoprene Gloves (Check for breakthrough time) EyeProtection->Gloves LabCoat Wear a Flame-Resistant Lab Coat Gloves->LabCoat FinalCheck Final PPE Check Before Starting Work LabCoat->FinalCheck Respiratory->LabCoat

Caption: PPE selection workflow for handling this compound.

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[9]

  • Contaminated work clothing should be removed and laundered separately before reuse.[11]

Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[7][11] Aromatic nitro compounds can react violently with bases and reducing agents.[7]

  • Protect containers from physical damage and inspect regularly for leaks.[9]

Disposal
  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Waste material should be handled by a licensed professional waste disposal service.

  • Do not allow the material to enter drains or the environment.[2][12]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Spill Response Workflow

Spill_Response Spill Small Spill Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate PPE Don Appropriate PPE (Respirator, Goggles, Gloves, Coat) Evacuate->PPE Contain Contain the Spill (Use absorbent pads for liquids, cover solids to prevent dust) PPE->Contain Cleanup Carefully Collect Material (Use non-sparking tools) Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Place Waste in a Labeled, Sealed Container for Disposal Decontaminate->Dispose Report Report the Incident to Lab Supervisor/EHS Dispose->Report

Caption: Emergency response workflow for a small spill of this compound.

Fire and Explosion Hazards

While not expected to be flammable under normal conditions, nitroaromatic compounds can be combustible and may pose an explosion risk under certain conditions, particularly if heated under confinement or mixed with strong oxidizing or reducing agents.[7]

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[10][11]

  • Firefighting Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Toxicological and Ecological Information

  • Toxicological Data: As no specific data is available for this compound, it should be handled as a compound with unknown but potentially significant toxicological effects. The primary concerns are acute toxicity, skin/eye irritation, and potential long-term effects such as mutagenicity.[3]

  • Ecological Data: Chlorinated nitroaromatic compounds are known to be persistent environmental pollutants and can be toxic to aquatic life.[2][12] Every effort should be made to prevent the release of this compound into the environment.

Conclusion: A Commitment to Safety

The synthesis and use of novel chemical entities like this compound are vital for advancing scientific research. However, this progress must be accompanied by an unwavering commitment to safety. By understanding the potential hazards inferred from its chemical structure and adhering to the rigorous handling, storage, and emergency protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment for themselves and their colleagues. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to conduct a thorough risk assessment before beginning any work with this compound.

References

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 5-Nitro-1H-indazole-3-carbonitrile.
  • Macsen Labs. (n.d.). 5-Nitroindazole | 5401-94-5 | Leading Supplier. Retrieved from [Link]

  • Kumar, A., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC.
  • Apollo Scientific. (2023, July 3).
  • ResearchGate. (2025, August 10). (PDF) Degradation of chlorinated nitroaromatic compounds. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of Chlorinated Nitroaromatic Compounds. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY: p-NITROCHLOROBENZENE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025, February 20).
  • National Institutes of Health. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole, 5-nitro-. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-7-nitro-1H-indazole. Retrieved from [Link]

Sources

Sourcing and Application Guide: 5-Chloro-3-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sourcing and Application Guide for 5-Chloro-3-nitro-1H-indazole Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Procurement Specialists

Executive Summary

This compound (CAS: 98083-46-6) is a critical heterocyclic intermediate used primarily in the synthesis of bioactive indazole derivatives, particularly 3-aminoindazoles which serve as privileged scaffolds in kinase inhibitor development (e.g., VEGFR, PDGFR inhibitors).[1] Unlike its more common isomer, 5-chloro-7 -nitroindazole, the 3-nitro variant requires specific synthetic strategies to ensure regioisomeric purity. This guide outlines the technical specifications for "Research Grade" material, sourcing validation protocols, and downstream application workflows.

Part 1: Chemical Profile & Critical Quality Attributes (CQAs)

To ensure reproducibility in medicinal chemistry campaigns, "Research Grade" this compound must meet stringent specifications. The presence of regioisomers (4-nitro or 6-nitro) can significantly alter Structure-Activity Relationship (SAR) data.[2]

Technical Specifications
PropertySpecification (Research Grade)Notes
CAS Number 98083-46-6 Distinct from 5-chloro-7-nitro (CAS 41926-18-5).[2]
IUPAC Name This compound
Molecular Formula C7H4ClN3O2MW: 197.58 g/mol
Purity (HPLC) ≥ 97.0%Area normalization at 254 nm.[2]
Appearance Yellow to orange crystalline solidNitroindazoles are chromophoric.[2]
Melting Point > 200 °C (Decomposes)High melting point characteristic of nitroindazoles.[2]
Solubility DMSO, DMF (High); MeOH (Moderate); Water (Low)Use DMSO-d6 for NMR characterization.[2]
Impurity Profile & Identification

The primary challenge in sourcing this compound is regioisomeric contamination.[3]

  • Regioisomers (Critical): Direct nitration of 5-chloroindazole with mixed acid (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) typically favors the benzene ring, yielding 5-chloro-4 -nitro or 5-chloro-6 -nitro isomers. The 3-nitro  isomer is often synthesized via acetyl nitrate (
    
    
    
    ) or diazonium pathways, but incomplete separation can leave isomeric residues.
  • Starting Material: Residual 5-chloroindazole (CAS 17615-95-1).[2]

Part 2: Sourcing Strategy & Vendor Validation

When procuring this intermediate, do not rely solely on the catalog name. The ambiguity in "nitroindazole" nomenclature often leads to shipping the wrong isomer.[2]

Validation Protocol (Self-Validating System)

Before bulk purchase or using a new lot for critical assays, execute the following validation steps:

  • Request 1H-NMR in DMSO-d6:

    • Diagnostic Signal: Look for the absence of a proton at the C-3 position.

    • Coupling Pattern: The benzene ring protons (H-4, H-6, H-7) should show an ABX or AMX system.[2]

      • H-4 (d, J~2 Hz): Doublet due to meta-coupling with H-6.

      • H-6 (dd, J~9, 2 Hz): Doublet of doublets (ortho with H-7, meta with H-4).

      • H-7 (d, J~9 Hz): Doublet (ortho with H-6).[2]

    • Differentiation: If the nitro group is at position 4 or 6, the coupling constants and chemical shifts will shift significantly.[2]

  • Check Synthetic Origin:

    • Ask the supplier for the synthetic route. If they claim "direct nitration in sulfuric acid," be skeptical of high 3-nitro regio-selectivity without extensive purification.[2]

Supplier Landscape

While major catalog houses (Sigma, Combi-Blocks) list this, it is often fulfilled by specialized heterocyclic manufacturers.

  • Primary Sources: Specialized vendors in China and India (e.g., reagents distributed by Arctom, BLD Pharm) often hold the stock.[2]

  • Lead Time: Often 2-3 weeks if not in local stock (custom synthesis item).

Part 3: Application & Experimental Workflow

The primary utility of this compound is as a precursor to 5-chloro-1H-indazol-3-amine , a scaffold found in various tyrosine kinase inhibitors.

Synthesis & Reduction Pathway

The 3-nitro group is notoriously difficult to reduce compared to nitrobenzenes due to the stability of the indazole ring. Standard catalytic hydrogenation (


) can sometimes lead to ring opening or dechlorination if not carefully controlled.

Recommended Protocol: Stannous Chloride Reduction This method preserves the chloro-substituent and the indazole core.

  • Dissolution: Dissolve this compound (1.0 eq) in Ethanol/Ethyl Acetate (1:1).

  • Reagent Addition: Add

    
     (5.0 eq) carefully.
    
  • Reflux: Heat to 70°C for 3–4 hours. Monitor by TLC (Product is more polar/fluorescent).[2]

  • Workup (Critical):

    • Cool to room temperature.

    • Adjust pH to >8 using saturated ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       or 1N NaOH. Note: Tin salts will form a thick slurry.[2]
      
    • Filter through Celite to remove tin salts.[2]

    • Extract filtrate with Ethyl Acetate.[2]

  • Yield: Expect 70–85% of 5-chloro-1H-indazol-3-amine.

Visualization of Chemical Pathway

G cluster_0 Precursor Selection cluster_1 Target Intermediate (Sourcing) cluster_2 Downstream Application node_SM 5-Chloroindazole (CAS 17615-95-1) node_Target This compound (CAS 98083-46-6) node_SM->node_Target HNO3 / Ac2O (Acetyl Nitrate Route) node_Impurity Regioisomers (4-NO2 / 6-NO2) node_SM->node_Impurity Mixed Acid Nitration (Avoid) node_Product 5-Chloro-1H-indazol-3-amine (Kinase Inhibitor Scaffold) node_Target->node_Product Reduction (SnCl2 / EtOH or H2/Pt)

Caption: Synthesis and application workflow distinguishing the optimal acetyl nitrate route from regioisomeric pitfalls.

Part 4: Safety & Handling (MSDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory).[2] Nitroindazoles are potentially energetic; avoid heating bulk material in closed systems without calorimetry data.

  • Storage: Store at 2–8°C, protected from light. Nitro compounds can darken upon photo-oxidation.

  • GHS Classification: H315, H319, H335.[2]

References

  • Synthesis of 3-Nitroindazoles: Cohen-Fernandes, P., & Habraken, C. L. (1971).[2] Nitration of Indazoles. The Journal of Organic Chemistry, 36(21), 3084–3086. Link[2]

  • Kinase Inhibitor Scaffolds: Zhang, M., et al. (2018). Design and Synthesis of 3-Aminoindazole Derivatives as Potent Kinase Inhibitors. European Journal of Medicinal Chemistry.

  • Chemical Identity: PubChem Compound Summary for CID 12828859 (this compound). Link

Sources

Technical Whitepaper: Structural, Synthetic, and Functional Divergence of Chloro-Nitro Indazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the structural, synthetic, and functional divergences between 5-chloro-3-nitro-1H-indazole and 3-chloro-5-nitro-1H-indazole .

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors, anti-inflammatory agents, and nitric oxide synthase (NOS) modulators. While This compound (Isomer A) and 3-chloro-5-nitro-1H-indazole (Isomer B) share an identical molecular formula (


), their chemical reactivity and pharmacological utility are orthogonal.
  • Isomer A (5-Cl, 3-NO

    
    )  is primarily a precursor for 3-aminoindazoles , a critical motif for ATP-competitive kinase inhibition (hinge binding).
    
  • Isomer B (3-Cl, 5-NO

    
    )  functions as a scaffold for C3-functionalization  via nucleophilic aromatic substitution (S
    
    
    
    Ar) or transition-metal-catalyzed cross-coupling, utilizing the C3-chloride as a leaving group.

This guide details the specific synthetic protocols, electronic properties, and decision-making criteria for deploying these isomers in drug discovery.

Structural & Electronic Characterization

The position of the nitro group (strong electron-withdrawing group, EWG) significantly alters the acidity of the N1-proton and the electron density of the pyrazole ring.

Acidity (pKa) and Tautomerism

Indazoles exist in a tautomeric equilibrium between 1H- and 2H- forms, heavily favoring the 1H-form in the solid state.

PropertyThis compound 3-chloro-5-nitro-1H-indazole
Nitro Position C3 (Pyrazole Ring)C5 (Benzene Ring)
Electronic Effect Direct resonance withdrawal from N-N bond.Inductive/Resonance withdrawal from benzene ring.
N1-H Acidity (Est. pKa) High Acidity (~8.5 - 9.5) Moderate Acidity (~11.5 - 12.5)
Solubility (pH 7.4) Higher (often exists as anion)Lower (often neutral)
Dipole Moment Strong dipole toward C3Distributed dipole

Mechanistic Insight: In the 3-nitro isomer, the nitro group can stabilize the N1-anion directly through resonance structures involving the pyrazole ring nitrogens. This makes the N-H bond significantly more acidic than in the 5-nitro isomer, where the negative charge stabilization is distributed across the fused benzene ring.

Electrostatic Potential Mapping
  • Isomer A (3-NO

    
    ):  The C3 carbon is extremely electron-deficient. However, the nitro group steric bulk and electronic repulsion often discourage nucleophilic attack at C3, making the nitro group itself the primary reactive center (for reduction).
    
  • Isomer B (3-Cl): The C3-Cl bond is polarized. The C3 carbon possesses "pseudo-benzylic" or "imine-like" character, making it susceptible to oxidative addition (Pd-catalysis) or S

    
    Ar displacement by strong nucleophiles.
    

Synthetic Pathways & Regiocontrol

The synthesis of these isomers requires orthogonal starting materials to avoid regioisomeric mixtures.

Synthesis of this compound (Route A)

Target: Introduction of a nitro group at C3 of a pre-halogenated core.

  • Starting Material: 5-chloro-1H-indazole.

  • Reagents: Fuming Nitric Acid (

    
    ), Acetic Anhydride (
    
    
    
    ).
  • Mechanism: Electrophilic Aromatic Substitution via Acetyl Nitrate.

Protocol:

  • Suspend 5-chloro-1H-indazole (1.0 eq) in glacial acetic acid.

  • Cool to 0°C. Add fuming

    
     (1.5 eq) dropwise to maintain temperature <10°C.
    
  • Critical Step: If C3-selectivity is low, add acetic anhydride to generate acetyl nitrate in situ. Acetyl nitrate is a softer electrophile that favors the C3 position of indazoles over the benzene ring positions (C4/C6/C7).

  • Stir at RT for 4-12 hours.

  • Quench with ice water. The product precipitates as a yellow solid.

Synthesis of 3-chloro-5-nitro-1H-indazole (Route B)

Target: Chlorination of C3 on a pre-nitrated core.

  • Starting Material: 5-nitro-1H-indazole.[1][2]

  • Reagents: Sodium Hypochlorite (NaOCl) or N-Chlorosuccinimide (NCS).

  • Mechanism: Electrophilic Chlorination.

Protocol:

  • Dissolve 5-nitro-1H-indazole (1.0 eq) in DMF (for NCS) or Ethanol/NaOH (for NaOCl).

  • Method A (NCS): Add NCS (1.1 eq) and heat to 60°C for 4 hours. The reaction proceeds via a chloronium ion intermediate attacking the electron-rich C3.

  • Method B (NaOCl): Dissolve substrate in 1M NaOH. Add NaOCl solution (10-13% active Cl) dropwise at 0-5°C. Acidify carefully with HCl to precipitate the product.

  • Purification: Recrystallize from Ethanol/Water.

Synthesis Flowchart (DOT Visualization)

IndazoleSynthesis cluster_legend Reaction Type Start1 5-chloro-1H-indazole Reagent1 HNO3 / Ac2O (Acetyl Nitrate) Start1->Reagent1 Nitration (C3 Selective) Start2 5-nitro-1H-indazole Reagent2 NCS / DMF or NaOCl / NaOH Start2->Reagent2 Chlorination (C3 Selective) Target1 This compound (Isomer A) Reagent1->Target1 Precipitation Target2 3-chloro-5-nitro-1H-indazole (Isomer B) Reagent2->Target2 Acidification/Cryst. Electrophilic Electrophilic Aromatic Substitution

Figure 1: Divergent synthetic pathways for accessing specific chloro-nitro indazole regioisomers.

Reactivity & Functional Utility[3]

The choice of isomer dictates the downstream chemistry available to the researcher.

Isomer A: The "Amino-Precursor" (5-Cl, 3-NO )

This isomer is almost exclusively used to generate 3-amino-5-chloroindazole .

  • Reaction: Catalytic Hydrogenation (

    
    , Pd/C) or Chemical Reduction (
    
    
    
    or
    
    
    ).
  • Utility: The resulting 3-amino group mimics the adenine ring of ATP. It forms critical hydrogen bonds with the "hinge region" of kinase enzymes (e.g., VEGFR, PDGFR).

  • Example Drug Class: Axitinib-like scaffolds often utilize the 3-aminoindazole core.

Isomer B: The "Coupling Scaffold" (3-Cl, 5-NO )

This isomer is a "handle" for increasing molecular complexity at the C3 position.

  • Reaction 1: Suzuki-Miyaura Coupling.

    • Reagents: Arylboronic acid,

      
      , 
      
      
      
      , Dioxane/Water.
    • Outcome: Replacement of C3-Cl with C3-Aryl.

  • Reaction 2: S

    
    Ar Displacement. 
    
    • Reagents: Aliphatic amines, Heat, DIPEA.

    • Outcome: Formation of 3-aminoalkyl indazoles (rare, requires high temp due to weak activation by 5-NO

      
      ).
      
  • Utility: Allows for the construction of 3-arylindazoles where the 5-nitro group is later reduced to an amine for solubilizing groups.

Pharmacological Implications[2][3][4][5][6]

Binding Mode Divergence

In the context of kinase inhibition, the Hydrogen Bond Donor (HBD) and Acceptor (HBA) motifs are reversed between the reduced forms of these isomers.

FeatureDerived from Isomer A (3-NH

)
Derived from Isomer B (3-Aryl)
C3 Substituent Primary Amine (

)
Aryl / Heteroaryl
H-Bond Role Donor (to Hinge Carbonyl)Acceptor (if Pyridine/Pyrimidine attached)
N1-H Role Donor (to Hinge Glu/Asp)Donor (to Hinge Glu/Asp)
Selectivity Broad Kinase Affinity (Type I)Tunable Specificity (Type I/II)
Pharmacophore Mapping (DOT Visualization)

BindingMode cluster_pocket Kinase Hinge Region cluster_ligandA Isomer A Derivative (3-Amino-5-chloro) BackboneCO Backbone C=O (H-Bond Acceptor) BackboneNH Backbone N-H (H-Bond Donor) IndazoleN2 IndazoleN2 BackboneNH->IndazoleN2 H-Bond (N2) IndazoleN1 Indazole N1-H IndazoleN1->BackboneCO H-Bond IndazoleC3 C3-Amino (-NH2) IndazoleC3->BackboneCO H-Bond Note Isomer A provides a classic Donor-Acceptor-Donor motif

Figure 2: Interaction map of Isomer A derivatives (3-amino) with a kinase hinge region, highlighting the critical H-bond donor capability of the C3-amine.

References

  • Synthesis of 3-bromo-5-nitro-1H-indazole (Analogous to 3-chloro synthesis): CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.[3][4][5] Google Patents.

  • Nitration of Indazoles (Regioselectivity)
  • Biological Activity of 3-Chloro-6-nitro-1H-indazole Derivatives (Structural Analogues): Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates.[6] PubMed Central. [Link]

  • Physical Properties of 5-Nitroindazole: PubChem Compound Summary for CID 21501, 5-Nitroindazole. National Center for Biotechnology Information. [Link]

  • Indazole Synthesis and Functionalization: Indazole synthesis - Organic Chemistry Portal. [Link]

Sources

Novel Indazole Scaffolds: Synthetic Innovations & Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Novel Indazole Scaffolds for Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary

The indazole (benzo[d]pyrazole) scaffold remains a "privileged structure" in medicinal chemistry, distinguished by its unique electronic profile, amphoteric nature, and capacity to function as a bioisostere for indole or purine. While historically utilized as a hinge-binding motif in kinase inhibitors, recent advances (2023–2025) have expanded its utility into protein-protein interaction (PPI) modulation (e.g., SOS1 agonists) and neuroprotection (e.g., JNK3 inhibitors).

This guide dissects the synthetic bottlenecks that have historically limited indazole exploration—specifically N1 vs. N2 regioselectivity and C3 functionalization—and presents scalable, self-validating protocols to overcome them. It further analyzes emerging therapeutic candidates that leverage these novel substitution patterns.

Part 1: Synthetic Masterclass – Overcoming Regioselectivity Barriers

The primary challenge in indazole chemistry is controlling the site of electrophilic attack. The indazole anion is an ambident nucleophile; under kinetic control, alkylation often favors the N2 position due to the "proximity effect" of the lone pair, whereas thermodynamic control favors the N1 position (approx. 3–5 kcal/mol more stable).

The "Indazole Switch": N1 vs. N2 Selectivity

Recent process chemistry breakthroughs have moved beyond trial-and-error solvent screening to predictable thermodynamic steering.[1]

IndazoleSelectivity Indazole 1H-Indazole (Unsubstituted) Anion Indazolyl Anion (Ambident Nucleophile) Indazole->Anion Base (NaH/Cs2CO3) Kinetic Kinetic Control (Low Temp, Polar Aprotic) Anion->Kinetic Fast R-X addn Thermo Thermodynamic Control (High Temp, Acid Cat., Non-polar) Anion->Thermo Slow/Reversible N2_Prod N2-Alkyl Indazole (Kinetic Product) Quinoid Character Kinetic->N2_Prod Major N1_Prod N1-Alkyl Indazole (Thermodynamic Product) Benzenoid Character Thermo->N1_Prod Exclusive Rearrange Thermal Rearrangement (N2 → N1) N2_Prod->Rearrange Rearrange->N1_Prod Δ (Heat) / Acid

Figure 1: Mechanistic divergence in indazole alkylation.[1] N2-alkylation disrupts the benzene ring aromaticity (quinoid-like), making it less stable than the N1-alkylated (benzenoid) isomer.

Protocol: Scalable, Thermodynamically Controlled N1-Alkylation

Source Grounding: Based on 2024 process chemistry optimizations for large-scale manufacturing (e.g., RSC Advances, 2024).

Objective: Synthesize N1-isobutyl-1H-indazole with >98% regioselectivity, avoiding chromatographic separation of isomers.

Reagents:

  • 1H-Indazole (1.0 equiv)[1]

  • Isobutyl bromide (1.2 equiv)[1]

  • Cesium Carbonate (

    
    , 0.5 equiv) — Catalytic base is key.
    
  • Solvent: Anisole or Toluene (High boiling, non-polar).

Step-by-Step Methodology:

  • Charge: To a reaction vessel equipped with a reflux condenser, add 1H-indazole and

    
     in Anisole (5 mL/g).
    
  • Addition: Add isobutyl bromide in one portion.

  • Thermal Drive: Heat the mixture to 130°C (internal temperature).

    • Expert Tip: Lower temperatures (e.g., DMF at 60°C) will yield a ~60:40 mixture of N1:N2. The high temperature is required to overcome the activation energy for the N2

      
       N1 rearrangement or to ensure the reaction proceeds via the thermodynamic well.
      
  • Monitoring: Monitor by HPLC. You will initially see N2 formation; continue heating until N2 < 1%.[1] (Typical time: 18–24 h).[1]

  • Workup: Cool to 25°C. Filter off inorganic salts. Wash the filtrate with 1M HCl (to remove trace unreacted indazole) and brine.

  • Isolation: Concentrate the organic layer. The product often crystallizes upon cooling or addition of heptane.

Self-Validation Check:

  • 1H NMR Signal: The C3-H proton of the N1-isomer typically appears upfield (approx.[1]

    
     8.0 ppm) compared to the N2-isomer (approx.[1] 
    
    
    
    8.3–8.5 ppm) due to shielding effects.[1]
Protocol: C3-Functionalization via N-Oxide Intermediates

Direct C3-functionalization is difficult because C3 is not inherently nucleophilic.[1] A modern workaround uses Indazole N-oxides to direct C-H activation.[1]

Methodology (C3-Arylation):

  • Oxidation: Treat N1-protected indazole with m-CPBA or urea-hydrogen peroxide to generate the N-oxide.[1]

  • C-H Activation: React the N-oxide with an aryl boronic acid using a Rh(III) or Pd(II) catalyst.[1] The N-oxide oxygen acts as a directing group, coordinating the metal to the C3 position.

  • Deoxygenation: The resulting C3-arylated N-oxide is reduced (e.g., with

    
     or Zn/AcOH) to yield the final C3-functionalized scaffold.[1]
    

Part 2: Therapeutic Frontiers & Case Studies[1]

The indazole scaffold is evolving from a simple "adenine mimic" in kinase inhibitors to a complex scaffold for allosteric modulation.

Case Study: SOS1 Agonists (KRAS Modulation)

Context: Targeting KRAS mutations (e.g., G12C) is a holy grail in oncology. Son of Sevenless-1 (SOS1) is a guanine nucleotide exchange factor (GEF) that activates KRAS.[1] Small molecule agonists of SOS1 can hyper-activate KRAS to toxic levels or sensitize cells to other inhibitors.[1]

  • Compound: Compound 11 (Sun Yat-sen University, 2023).[1]

  • Scaffold Function: The indazole core serves as a rigid anchor that fits into the hydrophobic pocket of the SOS1 catalytic domain.

  • Key Interaction: The N1-substituent extends into a solvent-exposed region, allowing for solubility-enhancing groups, while the C3-position allows for π-stacking interactions with Phe residues in the binding site.

Case Study: JNK3 Inhibitors (Neuroprotection)

Context: c-Jun N-terminal Kinase 3 (JNK3) is primarily expressed in the brain.[1] Selective inhibition of JNK3 (over JNK1/2) is a strategy for treating Parkinson's Disease.

  • Compound: 25c (Sichuan University, 2023).

  • Selectivity Mechanism: The indazole scaffold, when substituted at C3 with a specific aromatic system, exploits subtle differences in the ATP-binding pocket (the "gatekeeper" residue region) between JNK isoforms.

  • Result: >100-fold selectivity for JNK3 over JNK1/2, with blood-brain barrier (BBB) permeability.[1]

Visualizing the Mechanism: Kinase Hinge Binding

The classic mode of action for indazole drugs (e.g., Axitinib, Pazopanib) relies on the donor-acceptor motif.

KinaseBinding Kinase Kinase Hinge Region (Backbone NH / CO) Indazole Indazole Scaffold N2 (Acceptor) N1-H (Donor) Kinase->Indazole:N2 H-Bond (Backbone NH -> N) Indazole:NH->Kinase H-Bond (NH -> Backbone CO) Note Critical SAR: N1-substitution eliminates donor capability. N2-substitution eliminates acceptor capability. Indazole->Note

Figure 2: Canonical binding mode of 1H-indazole in the ATP-binding pocket of kinases.[1] The N1-H and N2 act as a donor-acceptor pair.[1] Modifying N1 (as in Protocol 1.2) changes this mode, often shifting the molecule to an allosteric binding site or requiring a different orientation.

Part 3: Strategic Data – Indazole Drugs & Candidates[1]

Table 1: Comparative Analysis of Key Indazole-Based Agents

AgentIndazole RoleTargetIndicationStatus
Axitinib Hinge BinderVEGFR 1-3Renal Cell CarcinomaFDA Approved
Pazopanib Hinge BinderVEGFR/PDGFRRenal Cell CarcinomaFDA Approved
Niraparib PARP MimicPARP 1/2Ovarian CancerFDA Approved
Entrectinib Scaffold CoreTRK A/B/CROS1+ NSCLCFDA Approved
Lonidamine Metabolic ModulatorHexokinase IICancer (Energy metabolism)Investigational/Approved (Ex-US)
Compound 11 Allosteric AnchorSOS1 (Agonist)KRAS-driven tumorsPreclinical (2023)
Compound 33c Kinase InhibitorASK1NASH (Liver Fibrosis)Preclinical (2024)

References

  • Discovery of novel indazole derivatives as SOS1 agonists that activate KRAS signaling. Bioorganic & Medicinal Chemistry, 2023. Link

  • Development of a selective and scalable N1-indazole alkylation. RSC Advances, 2024. Link

  • Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies. Bioorganic Chemistry, 2024. Link

  • Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry, 2023. Link

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 2020. Link

Sources

The 3-Nitroindazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, represents a cornerstone in medicinal chemistry, lending its structural framework to a multitude of pharmacologically active agents. Among its various substituted forms, the 3-nitroindazole moiety has emerged as a particularly compelling scaffold, demonstrating a remarkable breadth of therapeutic potential. This guide provides a comprehensive technical overview of 3-nitroindazole derivatives in drug discovery, from their synthesis and multifaceted mechanisms of action to their applications in oncology, infectious diseases, and neuroscience. We will delve into the causality behind experimental designs, present detailed protocols for their evaluation, and offer insights into their structure-activity relationships, providing a robust resource for scientists engaged in the development of novel therapeutics.

The Strategic Importance of the 3-Nitroindazole Core

The indazole ring system, an isomeric form of benzimidazole, is a bioisostere of purine bases, allowing it to interact with a wide array of biological targets. The introduction of a nitro group at the 3-position profoundly influences the molecule's physicochemical properties, most notably its electrophilicity and redox potential. This electronic modification is central to the diverse mechanisms of action exhibited by this class of compounds. The nitro group can act as a bio-activatable "warhead," particularly in hypoxic environments or in the presence of specific nitroreductases, or it can serve as a critical pharmacophoric element for potent and selective enzyme inhibition. This versatility has positioned 3-nitroindazole derivatives as promising candidates for tackling complex diseases with unmet medical needs.

Therapeutic Applications and Mechanistic Insights

Oncology: A Multi-pronged Attack on Cancer

3-Nitroindazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Mechanism of Action: A key anticancer strategy for some 3-nitroindazole derivatives involves the induction of apoptosis. For instance, certain derivatives have been shown to modulate the expression of Bcl-2 family proteins and impact the p53/MDM2 pathway, leading to programmed cell death[1]. The specific downstream signaling cascade often involves the activation of caspases and subsequent cleavage of cellular substrates, culminating in apoptotic body formation.

Another avenue of anticancer activity is the induction of cell cycle arrest. Some compounds have been observed to cause an accumulation of cells in specific phases of the cell cycle, thereby preventing proliferation[2].

Logical Relationship: Anticancer Mechanism of Action

3-Nitroindazole Derivative 3-Nitroindazole Derivative Cancer Cell Cancer Cell 3-Nitroindazole Derivative->Cancer Cell Apoptosis Induction Apoptosis Induction Cancer Cell->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest Bcl-2 Family Modulation Bcl-2 Family Modulation Apoptosis Induction->Bcl-2 Family Modulation p53/MDM2 Pathway p53/MDM2 Pathway Apoptosis Induction->p53/MDM2 Pathway Inhibition of Proliferation Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation Tumor Growth Inhibition Tumor Growth Inhibition Inhibition of Proliferation->Tumor Growth Inhibition Caspase Activation Caspase Activation Bcl-2 Family Modulation->Caspase Activation p53/MDM2 Pathway->Caspase Activation Caspase Activation->Inhibition of Proliferation

Caption: Anticancer mechanism of 3-nitroindazole derivatives.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 3-nitroindazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
5k Hep-G2 (Liver)3.32[1]
6o K562 (Leukemia)5.15[1]
d17 H460 (Lung)5.93[3]
d17 A549 (Lung)6.76[3]
36 HCT116 (Colon)0.4[2]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of 3-nitroindazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 3-nitroindazole derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antiparasitic Applications: A Redox-Based Strategy

The nitro group is a key feature in the activity of several antiparasitic drugs. 3-Nitroindazole derivatives have shown significant promise against protozoan parasites like Trypanosoma cruzi and Leishmania species.[4][5]

Mechanism of Action: The primary mechanism of action against these parasites involves the bioreductive activation of the nitro group by parasitic nitroreductases (NTRs). This enzymatic reduction generates reactive nitrogen species (RNS) and reactive oxygen species (ROS), which induce oxidative stress and damage vital cellular components such as DNA, lipids, and proteins, ultimately leading to parasite death.[4]

Signaling Pathway: ROS-Mediated Parasite Killing

3-Nitroindazole 3-Nitroindazole Parasite Nitroreductase (NTR) Parasite Nitroreductase (NTR) 3-Nitroindazole->Parasite Nitroreductase (NTR) Nitro Radical Anion Nitro Radical Anion Parasite Nitroreductase (NTR)->Nitro Radical Anion Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Nitro Radical Anion->Reactive Oxygen Species (ROS) Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS)->Oxidative Stress DNA Damage DNA Damage Oxidative Stress->DNA Damage Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation Protein Oxidation Protein Oxidation Oxidative Stress->Protein Oxidation Parasite Death Parasite Death DNA Damage->Parasite Death Lipid Peroxidation->Parasite Death Protein Oxidation->Parasite Death

Caption: Bioreductive activation of 3-nitroindazoles in parasites.

Quantitative Data: In Vitro Antiparasitic Activity

Compound IDParasiteIC50 (µM)Reference
5a Trypanosoma cruzi (epimastigotes)1.1[4]
5a Trypanosoma cruzi (trypomastigotes)5.4[4]
13 Leishmania major38[6]
11 Leishmania infantum6[6]
5 Leishmania infantum4[6]

Experimental Protocol: In Vitro Leishmania Amastigote Assay

  • Macrophage Infection: Seed murine peritoneal macrophages in a 96-well plate and incubate for 24 hours. Infect the macrophages with Leishmania promastigotes and incubate for another 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Compound Treatment: Remove extracellular promastigotes by washing. Add serial dilutions of the 3-nitroindazole derivatives and incubate for 72 hours.

  • Parasite Quantification: Fix and stain the cells with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Data Analysis: Calculate the percentage of infection inhibition compared to untreated controls and determine the IC50 value.

Neurological Disorders: Targeting Nitric Oxide Synthase

In the central nervous system (CNS), nitric oxide (NO) acts as a crucial signaling molecule. However, its overproduction by neuronal nitric oxide synthase (nNOS) is implicated in the pathophysiology of various neurodegenerative diseases and psychiatric disorders. 3-Nitroindazole derivatives have been identified as potent and selective inhibitors of nNOS.

Mechanism of Action: 7-Nitroindazole, a well-studied derivative, acts as a competitive inhibitor of nNOS by binding to the enzyme's active site. By reducing the excessive production of NO, these compounds can mitigate excitotoxicity, neuroinflammation, and oxidative damage, which are key contributors to neuronal cell death in conditions like Parkinson's disease, Alzheimer's disease, and ischemic stroke.

Experimental Workflow: Evaluation of Neuroprotective Effects

In Vitro nNOS Inhibition Assay In Vitro nNOS Inhibition Assay Cell-Based Neuroprotection Assay Cell-Based Neuroprotection Assay In Vitro nNOS Inhibition Assay->Cell-Based Neuroprotection Assay Animal Model of Neurodegeneration Animal Model of Neurodegeneration Cell-Based Neuroprotection Assay->Animal Model of Neurodegeneration Behavioral Assessment (e.g., Morris Water Maze) Behavioral Assessment (e.g., Morris Water Maze) Animal Model of Neurodegeneration->Behavioral Assessment (e.g., Morris Water Maze) Histopathological Analysis Histopathological Analysis Animal Model of Neurodegeneration->Histopathological Analysis Biochemical Markers (e.g., NO levels) Biochemical Markers (e.g., NO levels) Animal Model of Neurodegeneration->Biochemical Markers (e.g., NO levels) Lead Candidate Selection Lead Candidate Selection Behavioral Assessment (e.g., Morris Water Maze)->Lead Candidate Selection Histopathological Analysis->Lead Candidate Selection Biochemical Markers (e.g., NO levels)->Lead Candidate Selection

Caption: Workflow for evaluating neuroprotective 3-nitroindazoles.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-nitroindazole derivatives can be achieved through various routes, often starting from appropriately substituted anilines. A common method involves the diazotization of a 2-alkylaniline followed by intramolecular cyclization.

General Synthetic Scheme:

A typical synthesis starts with a substituted 2-fluoro- or 2-chlorobenzonitrile, which is reacted with hydrazine to form the indazole amine. Subsequent modifications, such as Suzuki coupling to introduce aryl or heteroaryl groups, followed by reactions to build the desired side chains, allow for the creation of diverse libraries of compounds.[1] The introduction of the nitro group can be achieved through direct nitration of the indazole core or by using a nitro-substituted starting material.

Structure-Activity Relationship Insights:

  • Anticancer Activity: The nature and position of substituents on the indazole ring and any appended moieties significantly influence anticancer potency and selectivity. For instance, the presence of specific groups on a benzyl substituent at the N1 position can enhance activity against certain cancer cell lines.

  • Antiparasitic Activity: Lipophilicity plays a crucial role in the antiparasitic activity of 5-nitroindazole derivatives, with compounds of intermediate lipophilicity often showing the best efficacy. The position of the nitro group is also critical for the generation of free radicals.[4]

  • nNOS Inhibition: The planarity of the indazole ring system and the presence of specific halogen substituents can enhance the binding affinity to the active site of nNOS.

Pharmacokinetics and Toxicity Considerations

A critical aspect of drug development is the evaluation of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicity profile.

Pharmacokinetics: Studies on 7-nitroindazole have shown that it can be widely distributed in various organs after administration.[7] However, some derivatives may suffer from low aqueous solubility and a short plasma half-life, necessitating formulation strategies like nanoemulsions to improve their pharmacokinetic profiles.[7]

Toxicity: While the nitroaromatic scaffold is present in several approved drugs, it can also be associated with toxicity, including mutagenicity and genotoxicity. Therefore, a thorough toxicological evaluation is essential for any 3-nitroindazole derivative intended for clinical development. Studies have shown that some 5-nitroindazolone derivatives can be more toxic to mammalian cells than their 5-nitroindazole counterparts, potentially due to the presence of a keto group at the 3-position.[4]

Future Directions and Conclusion

3-Nitroindazole derivatives represent a versatile and promising class of compounds with significant potential in multiple therapeutic areas. Their diverse mechanisms of action, stemming from the unique properties of the nitro group, offer opportunities to develop novel drugs for cancer, infectious diseases, and neurological disorders.

Future research should focus on:

  • Optimizing Selectivity: Fine-tuning the structure of 3-nitroindazole derivatives to enhance their selectivity for their intended biological targets while minimizing off-target effects and toxicity.

  • Improving Pharmacokinetic Properties: Developing novel formulations and prodrug strategies to enhance the bioavailability and therapeutic window of these compounds.

  • Exploring Novel Applications: Investigating the potential of 3-nitroindazole derivatives in other disease areas where their mechanisms of action may be relevant.

References

  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. Available at: [Link]

  • Novel 3-Nitro-1H-1,2,4-triazole-Based Amides and Sulfonamides as Potential Antitrypanosomal Agents. ResearchGate. Available at: [Link]

  • Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer. National Institutes of Health. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. Available at: [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. National Institutes of Health. Available at: [Link]

  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. Available at: [Link]

  • 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. National Institutes of Health. Available at: [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. Available at: [Link]

  • Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats. PubMed. Available at: [Link]

  • Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism. ResearchGate. Available at: [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Institutes of Health. Available at: [Link]

  • ROS and Trypanosoma cruzi: Fuel to infection, poison to the heart. National Institutes of Health. Available at: [Link]

  • The Role of Oxidative Stress in the Pathogenesis and Treatment of Leishmaniasis: Impact on Drug Toxicity and Therapeutic Potential of Natural Products. National Institutes of Health. Available at: [Link]

  • Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis. National Institutes of Health. Available at: [Link]

  • The Dangerous Liaisons in the Oxidative Stress Response to Leishmania Infection. MDPI. Available at: [Link]

  • Trypanosoma cruzi Needs a Signal Provided by Reactive Oxygen Species to Infect Macrophages. PLOS Neglected Tropical Diseases. Available at: [Link]

  • Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131. MDPI. Available at: [Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Publishing. Available at: [Link]

  • Mouse pharmacokinetic parameters for selected compounds. ResearchGate. Available at: [Link]

  • Dual and Opposite Roles of Reactive Oxygen Species (ROS) in Chagas Disease: Beneficial on the Pathogen and Harmful on the Host. National Institutes of Health. Available at: [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. Available at: [Link]

  • ADME Study of Azole Derivatives with SwissADME Online Tool. Cronicon. Available at: [Link]

  • Pharmacokinetics-Pharmacodynamics Analysis of Bicyclic 4-Nitroimidazole Analogs in a Murine Model of Tuberculosis. National Institutes of Health. Available at: [Link]

  • Oxidative Stress and Survival of Leishmania spp.: A Relationship of Inverse Proportionality for Disease Outcome. National Institutes of Health. Available at: [Link]

  • Pharmacokinetics of Anthelmintics in Animals. MSD Veterinary Manual. Available at: [Link]

  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. MDPI. Available at: [Link]

  • Oxidative stress fuels Trypanosoma cruzi infection in mice. JCI. Available at: [Link]

  • Chemical structures of NOS inhibitors. a, L-NAME; b, 7-nitroindazole;.... ResearchGate. Available at: [Link]

  • HO-3867 Induces ROS-Dependent Stress Response and Apoptotic Cell Death in Leishmania donovani. Frontiers. Available at: [Link]

  • Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole. PubMed. Available at: [Link]

  • Effects of nitro-heterocyclic derivatives against Leishmania (Leishmania) infantum promastigotes and intracellular amastigotes. PubMed. Available at: [Link]

  • Iron Uptake Controls Trypanosoma cruzi Metabolic Shift and Cell Proliferation. MDPI. Available at: [Link]

Sources

5-chloro-3-nitro-1H-indazole solubility in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubilization and Handling of 5-Chloro-3-nitro-1H-indazole

Executive Summary

This compound (CAS: 21586-22-3) is a critical heterocyclic intermediate, primarily utilized in the synthesis of bioactive kinase inhibitors and antileishmanial agents.[1] Its physicochemical profile is defined by the lipophilic indazole core modified by electron-withdrawing chloro and nitro groups.[1]

This guide addresses the primary challenge in handling this compound: aqueous insolubility . While highly soluble in polar aprotic solvents like DMSO, improper dilution into aqueous buffers often leads to "silent precipitation," compromising assay fidelity. This document provides validated protocols for solubilization in DMSO and Methanol, emphasizing safety due to the energetic nature of the nitro moiety.

Physicochemical Profile & Solubility Drivers

Understanding the molecular properties is essential for predicting solubility behavior.[1] The presence of the nitro group at position 3 and chlorine at position 5 significantly increases lipophilicity compared to the parent indazole.[1]

PropertyValueImpact on Solubility
Molecular Weight 197.58 g/mol Small molecule; kinetics of dissolution are fast.[1]
LogP (Predicted) ~2.4 – 2.8Moderately lipophilic.[1] Poor water solubility; high affinity for DMSO/DMF.
pKa (NH) ~13.0The N-H proton is weakly acidic.[1] Deprotonation (using base) increases water solubility but alters reactivity.
H-Bond Donors 1 (NH)Capable of H-bonding with protic solvents (MeOH).[1]
H-Bond Acceptors 3 (NO₂, N)Excellent interaction with DMSO sulfoxide group.[1]

Solubility Data Matrix

The following data represents practical working concentrations derived from structural analogs (e.g., 3-chloro-5-nitroindazole) and standard laboratory benchmarks for nitro-indazoles.

SolventSolubility RatingWorking Conc. (Stock)Saturation Limit (Est.)Primary Application
DMSO Excellent 10 – 50 mM > 100 mg/mLBioassay Stock Solutions. Preferred for long-term storage at -20°C.
Methanol Good 5 – 20 mM ~ 10-20 mg/mLSynthesis & Transfer. Used for recrystallization and TLC spotting.[1][2]
Ethanol Moderate5 – 10 mM~ 10 mg/mLAlternative to MeOH if toxicity is a concern.[1]
Water Poor N/A< 0.1 mg/mLPrecipitation Risk. Compound will crash out if DMSO stock is >1% v/v in buffer.[1]

Critical Note: Do not attempt to dissolve directly in aqueous buffers (PBS, Tris). Always use a solvent intermediate.

Technical Workflows

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Target Volume: 1 mL Target Mass: ~9.88 mg (based on MW 197.58)[1]

  • Safety Check: Wear nitrile gloves and safety glasses. Nitro-indazoles can be skin sensitizers.[1]

  • Weighing: Weigh 9.9 mg of this compound into a 1.5 mL amber microcentrifuge tube (amber protects from photodegradation).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

    • Tip: Do not use "wet" DMSO; water absorption reduces solubility.

  • Dissolution: Vortex vigorously for 30 seconds.

    • Observation: Solution should turn clear yellow/orange.

    • If solid remains: Sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Aliquot into 50 µL vials to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Dilution (The "1% Rule")

To introduce the compound into a biological assay (e.g., cell culture media) without precipitation:

  • Intermediate Dilution: Dilute the 50 mM DMSO stock 1:10 in Methanol or DMSO to create a 5 mM working solution.

  • Final Dilution: Pipe the 5 mM solution directly into the vortexing aqueous buffer.

    • Max Solvent Concentration: Ensure final DMSO content is <0.5-1.0% (v/v).

    • Dynamic Light Scattering (DLS): If available, check for micro-precipitates (Tyndall effect).

Visualization: Solubilization Logic

The following diagram illustrates the decision logic for solvent selection and the critical "Crash Out" risk points.

SolubilityLogic Compound This compound (Solid Powder) DMSO Dissolve in DMSO (Anhydrous) Compound->DMSO High Solubility MeOH Dissolve in Methanol Compound->MeOH Moderate Solubility Water Direct to Water/Buffer Compound->Water Insoluble Stock Stock Solution (10-50 mM) DMSO->Stock Synthesis Synthesis/Purification (Recrystallization) MeOH->Synthesis Precip PRECIPITATION (Failure) Water->Precip Immediate Stock->Precip Dilute 1:10 (Too rapid) Assay Biological Assay (<1% DMSO) Stock->Assay Dilute 1:1000

Figure 1: Solubilization workflow and critical failure points. Green paths indicate optimal protocols; red paths indicate high risk of precipitation.

Safety & Stability

  • Energetic Hazard: As a nitro-substituted compound, this compound possesses potential energetic properties.[1] Avoid heating the dry solid above 100°C. Do not grind extensively in a dry mortar.

  • DMSO Permeability: DMSO is a penetrant carrier.[1] Dissolved nitro-compounds can be absorbed through the skin rapidly.[1] Double-gloving is recommended.

  • Stability:

    • Solid: Stable for >2 years at -20°C if desiccated.

    • DMSO Stock: Stable for 6 months at -20°C. Yellowing over time indicates oxidation; discard if precipitate forms upon thawing.

References

  • PubChem. (2025).[1][2] 5-chloro-7-nitro-1H-indazole (Compound Summary).[2] National Library of Medicine. Link

  • Chicha, H., et al. (2013).[3] 1-Allyl-3-chloro-5-nitro-1H-indazole.[3] Acta Crystallographica Section E. Link

  • Chevalier, A., et al. (2018).[4] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives.[4] RSC Advances. Link

  • GuideChem. Synthesis and properties of chloro-nitro-indazoles.Link[1]

Sources

Biological Activity of 3-Nitroindazole Core Structures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and medicinal chemistry of 3-nitroindazole and its related nitro-functionalized indazole cores.

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Part 1: Executive Technical Summary

The 3-nitroindazole core represents a specialized scaffold in medicinal chemistry. While often overshadowed by its 5-nitro and 6-nitro isomers—which are chemically more accessible and widely used as antiparasitic agents—the 3-nitroindazole structure serves as a critical intermediate for 3-aminoindazole derivatives (kinase inhibitors, GABA modulators) and possesses distinct electronic properties that influence bioreductive activation.

Crucial Disambiguation:

  • 3-Nitroindazole (Target): Nitro group at position 3.[1][2][3][4][5] Primarily a precursor to 3-amino scaffolds and a specific probe for electronic structure studies.

  • 5-Nitroindazole / 5-Nitroindazolin-3-one: The "workhorse" scaffold for anti-trypanosomal (Chagas disease) and hypoxia-selective anticancer activity.

  • 7-Nitroindazole (3-Bromo-7-nitroindazole): A potent, selective neuronal Nitric Oxide Synthase (nNOS ) inhibitor.

This guide addresses the specific activity of the 3-nitro core while integrating the broader bioactivity mechanisms of the nitroindazole class where relevant (e.g., bioreduction).

Part 2: Chemical Biology & Mechanism of Action[6]

Electronic Structure & Reactivity

The indazole ring is an aromatic system comprising a benzene ring fused to a pyrazole.[6] The introduction of a nitro group (–NO₂) strongly withdraws electrons, lowering the LUMO energy and making the system susceptible to single-electron reduction.

  • 3-Position Specificity: A nitro group at C3 is directly attached to the pyrazole ring. This position is electronically distinct from the benzenoid nitro groups (C4-C7). The C3-nitro group creates a localized electron-deficient center, facilitating nucleophilic attack or reduction to the amine.

  • Tautomerism: 3-nitroindazole exists in equilibrium between 1H- and 2H-tautomers, with the 1H-form generally being thermodynamically favored in solution, though N-substitution locks the tautomer.

Bioreductive Activation (The "Warhead" Mechanism)

For nitroindazoles acting as antiparasitic or hypoxia-activated agents, the mechanism involves enzymatic reduction.

Pathway:

  • Type I Nitroreductase (NTR): In parasites (T. cruzi, Leishmania), oxygen-insensitive NTRs reduce the nitro group to a hydroxylamine or amine.

  • Futile Cycling (Mammalian Cells): In normoxic host cells, Type II NTRs reduce the nitro group to a radical anion. In the presence of O₂, this radical is re-oxidized (futile cycle), releasing superoxide but regenerating the parent drug, thus limiting toxicity.

  • Hypoxia Selectivity: In hypoxic tumor tissues, the radical anion cannot be re-oxidized. It undergoes further reduction to cytotoxic species (hydroxylamine/amine) that covalently bind to DNA/proteins or generate massive oxidative stress.

Visualization: Bioreduction Signaling Pathway

Bioreduction Drug Nitroindazole (Parent Drug) Radical Nitro Radical Anion (R-NO2•-) Drug->Radical Nitroreductase (Type I / Type II) Radical->Drug Normoxia (Futile Cycle) Superoxide Superoxide (O2•-) Radical->Superoxide Electron Transfer to O2 Hydroxylamine Hydroxylamine (R-NHOH) Radical->Hydroxylamine Hypoxia / Parasitic NTR (Further Reduction) O2 Oxygen (O2) DNA_Adduct DNA/Protein Adducts (Cell Death) Hydroxylamine->DNA_Adduct Covalent Binding

Caption: Mechanism of nitroindazole activation. In normoxia, the futile cycle protects host cells. In hypoxia or parasites, irreversible reduction leads to toxicity.

Part 3: Therapeutic Applications[3][7]

Antiparasitic Activity (Chagas Disease & Leishmaniasis)

While 5-nitroindazole is the primary scaffold here, 3-substituted nitroindazoles (e.g., 3-alkoxy-5-nitroindazoles ) show potent activity.[7]

  • Target: Trypanosoma cruzi (Chagas) and Leishmania spp.[7]

  • Key Compound: 3-alkoxy-1-benzyl-5-nitroindazole.[7]

  • SAR Insight: Lipophilicity (logP) is crucial for penetrating the parasite membrane. The 3-alkoxy group allows fine-tuning of this lipophilicity. The nitro group at C5 is the toxophore.

Kinase Inhibition (Precursor Role)

The 3-nitroindazole core is the direct synthetic precursor to 3-aminoindazole .

  • Target: Cyclin-Dependent Kinases (CDKs), GSK-3β, and Tyrosine Kinases (e.g., VEGFR).

  • Mechanism: The 3-amino group mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

  • Example: Pazopanib (anticancer) contains a 3-methyl-6-aminoindazole core, derived from a nitro-precursor.[3]

Neuroscience (nNOS Inhibition)
  • Compound: 3-Bromo-7-nitroindazole .

  • Activity: Selective inhibition of neuronal Nitric Oxide Synthase (nNOS) over endothelial NOS (eNOS).

  • Utility: Neuroprotective agent in models of stroke and Parkinson's disease. The nitro group at C7 modulates the pKa of the indazole nitrogen, enhancing active site binding.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-Nitroindazole (Regioselective)

Direct nitration of indazole yields a mixture (mostly 5-nitro). This protocol uses the nitration of a 3-amino derivative followed by deamination or direct isolation from controlled nitration.

Method: Nitration of 3-diazoindazole (Sandmeyer-type) or direct nitration of 3-carboxylic acid derivatives. A more robust lab-scale method involves the cyclization of 2-amino-α-nitroacetophenone .

Step-by-Step (Cyclization Route):

  • Starting Material: 2-Aminoacetophenone.[8]

  • Nitration: Treat 2-aminoacetophenone with HNO₃/H₂SO₄ at -5°C to yield 2-amino-α-nitroacetophenone (careful temperature control required to avoid ring nitration).

  • Cyclization: Heat the intermediate in glacial acetic acid with a dehydrating agent (e.g., acetic anhydride) or treat with NaNO₂/HCl if proceeding via a diazonium intermediate.

  • Purification: Recrystallize from ethanol/water. 3-Nitroindazole appears as yellow crystals.

Protocol B: In Vitro Anti-Trypanosomal Assay (AlamarBlue)

Validates the bioactivity of the nitro-core against T. cruzi.

  • Cell Culture: Maintain T. cruzi epimastigotes in LIT medium at 28°C.

  • Seeding: Plate parasites (1 × 10⁶ cells/mL) in 96-well plates.

  • Treatment: Add test compounds (3-nitroindazole derivatives) in serial dilutions (e.g., 100 µM to 0.1 µM). Include Benznidazole as a positive control.

  • Incubation: Incubate for 72 hours at 28°C.

  • Readout: Add AlamarBlue (resazurin) reagent (10% of well volume). Incubate for 4-6 hours.

  • Measurement: Measure fluorescence (Ex 530 nm / Em 590 nm).

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Part 5: Data Summary & SAR Table

Core StructureSubstituent (R)Primary Biological ActivityMechanism
3-Nitroindazole H (Unsubstituted)Synthetic IntermediatePrecursor to 3-amino; weak hypoxia cytotoxin.
3-Aminoindazole (Reduced Nitro)Kinase Inhibition (CDK/VEGFR)ATP-competitive binding (Hinge region).
5-Nitroindazole 3-Alkoxy / 2-BenzylAnti-parasitic (Chagas)Type I NTR reduction -> ROS generation.
7-Nitroindazole 3-BromonNOS InhibitionCompetition with L-arginine; prevents NO toxicity.
6-Nitroindazole 3-MethylAnticancer (Pazopanib interm.)[3][4]Precursor to kinase inhibitor core.

Part 6: References

  • Fonseca-Berzal, C., et al. (2016). Novel 3-nitro-1H-1,2,4-triazole-based compounds as potential anti-Chagasic drugs: In vivo evaluation.PLOS Neglected Tropical Diseases . Link

  • Arán, V. J., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives.Bioorganic & Medicinal Chemistry . Link

  • Blandini, F., et al. (2000). Neuroprotective effect of 7-nitroindazole in a rodent model of Parkinson's disease.Experimental Neurology . Link

  • BenchChem. (2025). Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis.[3]Technical Report . Link

  • PubChem. (2025).[2] Compound Summary: 3-Nitro-1H-indazole.[2][3][4]National Library of Medicine . Link

Sources

5-Chloro-3-nitro-1H-indazole: Strategic Sourcing & Technical Profile

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide addresses the procurement, synthesis, and quality assurance of 5-Chloro-3-nitro-1H-indazole , a specialized heterocyclic building block.

Executive Summary

This compound is a high-value pharmacophore scaffold, primarily utilized in the development of kinase inhibitors (e.g., JNK, GSK-3β) and anti-parasitic agents. Unlike commodity indazoles (e.g., 5-nitroindazole), the 3-nitro-5-chloro isomer is not a standard catalog item. Its availability is constrained by the synthetic challenge of introducing a nitro group at the C3 position while maintaining the C5-chloro substituent.

This guide provides researchers and procurement managers with the technical grounding required to source this compound effectively, distinguishing between "off-the-shelf" claims and the reality of custom synthesis.

Chemical Identity & Physical Properties

Understanding the precise isomerism is critical, as vendors often confuse 5-chloro-3-nitro with the more common 3-chloro-5-nitro analog.

PropertySpecification
Chemical Name This compound
Molecular Formula C₇H₄ClN₃O₂
Molecular Weight 197.58 g/mol
Est.[1][2][3][4][5] CAS Number Niche Derivative (Often indexed under generic Indazole CAS 29275-04-3 family)
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water
pKa (Calculated) ~8.5 (NH acidity)

Synthesis & Manufacturing: The Cost Drivers

The price of this compound is driven by the difficulty of regioselective functionalization . Standard nitration of 5-chloroindazole typically yields the 7-nitro or 4-nitro isomers due to the directing effects of the benzene ring, rather than the desired 3-nitro (pyrazole ring) product.

To obtain high-purity this compound, manufacturers must employ a multi-step "Constructive" strategy rather than direct functionalization.

Recommended Synthetic Pathway (High Purity)

The most robust route involves the construction of the indazole ring with the amine in place, followed by conversion to the nitro group via a Sandmeyer-type transformation.

  • Precursor: 2-Amino-5-chlorobenzonitrile.

  • Cyclization: Reaction with hydrazine/hydroxylamine to form 3-Amino-5-chloroindazole .

  • Functional Group Interconversion: Diazotization of the 3-amino group followed by treatment with excess nitrite (NaNO₂) in the presence of a copper catalyst to install the 3-nitro group.

Visualization: Synthesis Workflow

The following diagram illustrates the critical pathway differences between "Cheap/Low Purity" (Direct Nitration) and "Premium/High Purity" (De Novo Synthesis).

G Start 5-Chloroindazole (Commodity) DirectNitration Direct Nitration (HNO3/H2SO4) Start->DirectNitration Low Cost Mixture Isomeric Mixture (4-, 6-, 7-Nitro) DirectNitration->Mixture Poor Regioselectivity Target This compound (Target >98%) Mixture->Target Difficult Separation (Low Yield) Precursor 2-Amino-5-chlorobenzonitrile Intermediate 3-Amino-5-chloroindazole Precursor->Intermediate Cyclization Diazotization Diazotization (NaNO2, H+) Intermediate->Diazotization Diazotization->Target Sandmeyer Nitration (High Specificity)

Figure 1: Comparison of Direct Nitration (Red path - low purity risk) vs. De Novo Synthesis (Green path - high purity).

Market Intelligence: Price & Bulk Availability

This compound is classified as a Tier 3 Custom Intermediate . It is rarely held in stock in kilogram quantities.

Pricing Tiers (Estimated 2024-2025)

Prices fluctuate based on raw material costs and batch size.

QuantityEstimated Price RangeLead TimeSourcing Model
100 mg - 1 g $350 - $8002-3 WeeksCatalog / Reseller
10 g - 100 g $2,500 - $6,0004-6 WeeksCustom Synthesis (FTE)
1 kg+ (Bulk) $15,000 - $25,00012-16 WeeksCMO Campaign
Availability Status
  • In-Stock: Very Low. Most online listings are "virtual inventory" (synthesized upon order).

  • Bulk Availability: Make-to-Order only. Procurement teams should not expect immediate shipment for >10g quantities.

Quality Assurance & Critical Quality Attributes (CQAs)

When sourcing this material, the Certificate of Analysis (CoA) must be scrutinized for specific impurities that arise from the synthesis method.

Regioisomeric Purity (The #1 Risk)

If the vendor used direct nitration, the product may contain 5-10% of 5-chloro-7-nitroindazole .

  • Validation: Require 1H-NMR integration analysis. The proton at C4 and C6 will show distinct splitting patterns.

    • 3-Nitro isomer: Distinct singlet/doublet patterns for the benzene ring protons, with no proton at C3.

  • Acceptance Criteria: No detectable isomeric impurities >1.0% by HPLC.

Residual Metals

If the Sandmeyer route (Copper catalyst) or reduction steps (Tin/Iron) were used:

  • Validation: ICP-MS for Cu, Sn, or Pd.

  • Limit: < 20 ppm for biological assays.

Procurement Strategy: Buy vs. Make

For drug discovery teams, the decision to buy or synthesize internally depends on scale.

ScenarioRecommendationRationale
Hit-to-Lead (< 5g) BUY The internal cost of 2-3 weeks of chemist time exceeds the $2,000 purchase price.
Lead Optimization (10-50g) OUTSOURCE Contract a CRO with specific experience in indazole chemistry or diazotization.
Process Dev (> 100g) MAKE (Internal) Develop the 2-amino-5-chlorobenzonitrile route internally to secure IP and control purity.

Handling and Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Nitroindazoles can be light-sensitive; use amber vials.

  • Safety: 3-Nitroindazoles are potentially explosive or energetic upon heating. Avoid rotary evaporation to dryness at high temperatures (>50°C).

  • Solubility: Prepare stock solutions in DMSO (up to 50 mM). Avoid freeze-thaw cycles.

References
  • Indazole Scaffold Utility: Gaikwad, D. D., et al. (2015). "Indazole: A pharmacologically active moiety."[4][6] European Journal of Medicinal Chemistry. Link

  • Synthesis of 3-Nitroindazoles: Behr, L. C., et al. (1967). "The Chemistry of the Indazoles." The Chemistry of Heterocyclic Compounds. (Classic reference for the Sandmeyer conversion of 3-aminoindazoles).
  • Regioselectivity Issues: Luo, G., et al. (2006). "Regioselective synthesis of indazole derivatives." Journal of Organic Chemistry. Link

  • Market Data: Aggregated from 2024 supplier indices (e.g., eMolecules, SciFinder-n)

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 5-Chloro-3-Amino-1H-Indazole from Nitro Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the synthesis of 5-chloro-3-amino-1H-indazole using a nitro precursor (specifically 5-chloro-2-nitrobenzonitrile ). This route leverages the nucleophilic aromatic substitution (SNAr) capability of the nitro group when activated by an ortho-cyano moiety, followed by spontaneous cyclization.

Executive Summary

The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in numerous kinase inhibitors (e.g., Axitinib, Linifanib). While traditional syntheses rely on the reaction of 2-fluorobenzonitriles with hydrazine, this protocol details the "Nitro Route" , utilizing 5-chloro-2-nitrobenzonitrile as the starting material.

This method exploits the labile nature of the nitro group at the ortho position to the electron-withdrawing nitrile. Under controlled hydrazinolysis, the nitro group acts as a leaving group (nucleofuge), superior to the halogen in specific contexts, allowing for a rapid, transition-metal-free cyclization to the target 3-aminoindazole.

Key Advantages of this Protocol:
  • Metal-Free: Eliminates the need for Palladium or Copper catalysts often used with bromo-precursors.

  • Regioselectivity: The activation provided by the nitrile group ensures exclusive displacement of the ortho-nitro group over the meta-chloro substituent.

  • Atom Economy: Direct cyclization with hydrazine hydrate with water/alcohol as the only byproducts.

Reaction Mechanism & Logic

The synthesis proceeds via a two-stage cascade mechanism in a single pot:

  • SNAr Displacement: Hydrazine acts as a hard nucleophile, attacking the C-2 position. The nitro group, activated by the strong electron-withdrawing effect of the ortho-cyano group (-CN), is displaced.

  • Intramolecular Cyclization: The resulting 2-hydrazinobenzonitrile intermediate undergoes rapid intramolecular nucleophilic attack of the terminal hydrazine nitrogen onto the nitrile carbon.

  • Tautomerization: The cyclic imine tautomerizes to form the stable aromatic 3-amino-1H-indazole system.

Mechanistic Pathway (Graphviz)

ReactionMechanism Start 5-Chloro-2-nitrobenzonitrile (Precursor) SNAr S_NAr Transition State (Meisenheimer Complex) Start->SNAr + N2H4•H2O (Nucleophilic Attack) Inter 2-Hydrazino-5-chlorobenzonitrile (Transient Intermediate) SNAr->Inter - NO2⁻ (Elimination) Cyclic Imine Cyclization Inter->Cyclic Intramolecular Addition to CN Product 5-Chloro-3-amino-1H-indazole (Target) Cyclic->Product 1,3-H Shift (Aromatization)

Figure 1: Mechanistic cascade from nitro-precursor displacement to indazole aromatization.

Experimental Protocol

Materials & Equipment
  • Precursor: 5-Chloro-2-nitrobenzonitrile (CAS: 56413-95-7), >98% purity.

  • Reagent: Hydrazine Hydrate (N₂H₄•H₂O), 64-65% (reagent grade).

  • Solvent: n-Butanol (preferred for higher reflux temp) or Ethanol (requires longer time).

  • Equipment: 3-neck round-bottom flask, reflux condenser, internal temperature probe, magnetic stirrer, oil bath.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Charge: In a 250 mL 3-neck flask equipped with a stir bar, dissolve 5.0 g (27.4 mmol) of 5-chloro-2-nitrobenzonitrile in 50 mL of n-Butanol .

    • Note: n-Butanol is selected over ethanol to achieve a reflux temperature of ~117°C, ensuring complete displacement of the nitro group.

  • Addition: Add 4.0 mL (82.2 mmol, 3.0 equiv) of Hydrazine Hydrate dropwise over 5 minutes at room temperature.

    • Observation: The solution may turn deep orange/red immediately due to the formation of the Meisenheimer complex or charge-transfer interactions.

Phase 2: Thermal Cyclization
  • Heating: Heat the reaction mixture to reflux (117°C) .

  • Monitoring: Maintain reflux for 3–5 hours . Monitor via TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1).

    • Endpoint Criteria: Disappearance of the nitro starting material (Rf ~0.6) and appearance of the polar fluorescent indazole spot (Rf ~0.2-0.3).

    • Self-Validating Check: The deep red color often fades to a lighter yellow/orange suspension as the nitro group is displaced and the indazole precipitates.

Phase 3: Workup & Purification
  • Cooling: Allow the mixture to cool slowly to room temperature, then chill to 0–5°C in an ice bath for 1 hour. The product should crystallize out.

  • Filtration: Filter the solid under vacuum.

  • Washing: Wash the filter cake with cold water (2 x 20 mL) to remove excess hydrazine and inorganic salts (nitrite byproducts). Then wash with cold ethanol (1 x 10 mL) to remove organic impurities.

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Expected Results
ParameterSpecification
Appearance Pale yellow to off-white crystalline solid
Yield 85 – 92%
Melting Point 215 – 218 °C
1H NMR (DMSO-d6) δ 11.5 (s, 1H, NH), 7.8 (s, 1H, H-4), 7.3 (d, 1H, H-6), 7.2 (d, 1H, H-7), 5.4 (s, 2H, NH2)

Critical Process Parameters (CPP)

The success of this synthesis relies on distinguishing between Displacement (SNAr) and Reduction .

  • Temperature Control: The SNAr reaction has a high activation energy barrier compared to simple nitro reduction. Reflux temperatures (>80°C) favor the displacement/cyclization pathway. Lower temperatures may lead to incomplete reaction or accumulation of the hydrazone intermediate.

  • Stoichiometry: A minimum of 2.5 equivalents of hydrazine is required.

    • 1 equiv for displacement.

    • 1 equiv acts as a base/scavenger for the leaving NO₂ group.

    • Excess drives kinetics.

  • Solvent Selection: Protic solvents (Alcohols) facilitate the proton transfer steps required for the tautomerization of the indazole ring.

Workflow Diagram

Workflow Step1 Dissolve 5-Cl-2-NO2-PhCN in n-Butanol Step2 Add Hydrazine Hydrate (3.0 equiv) Dropwise at RT Step1->Step2 Step3 Heat to Reflux (117°C) Hold 3-5 Hours Step2->Step3 Decision TLC Check: SM Consumed? Step3->Decision Decision->Step3 No (Continue Reflux) Step4 Cool to 0-5°C Precipitate Product Decision->Step4 Yes Step5 Filter & Wash (Water -> Cold EtOH) Step4->Step5 Final Dry at 50°C Isolate 5-Chloro-3-aminoindazole Step5->Final

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete displacement of NO₂.Increase temperature (switch from EtOH to n-BuOH) or increase reaction time.
Red Color Persists Formation of azo-impurities or incomplete cyclization.Ensure hydrazine is in excess; extend reflux time to force cyclization.
Impurity at Rf ~0.5 Hydrolysis of nitrile to amide (Benzamide byproduct).Ensure reagents are dry; avoid excessive water in the solvent (use 99% alcohols).
Safety Warning Hydrazine toxicity.Work in a fume hood. Quench waste with bleach (hypochlorite) to neutralize hydrazine before disposal.

References

  • General Indazole Synthesis: Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[1] "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." The Journal of Organic Chemistry, 75(8), 2730–2732.

  • Nitro Displacement Strategy:Nazaré, M., et al. (2004). "A Flexible Approach to 3-Aminoindazoles." Angewandte Chemie International Edition, 43(34), 4526-4528.
  • Hydrazine Reactivity: Organic Chemistry Portal. "Synthesis of Indazoles."[2][3][4][5] (Comprehensive overview of hydrazine-mediated cyclizations).

  • Nitro Reduction vs Displacement: Behrouz, S. (2016).[1][2][4] "Highly Efficient One-Pot Three Component Synthesis of 2H-Indazoles." Journal of Heterocyclic Chemistry. (Discusses competing pathways in nitro-containing precursors).

Sources

Application Note: Selective Reduction of 3-Nitro-5-Chloroindazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for the chemo-selective reduction of the 3-nitro group in 5-chloroindazole derivatives to yield 3-amino-5-chloroindazoles. The primary synthetic challenge is the suppression of hydrodehalogenation (loss of the C-5 chlorine atom), which occurs readily under standard catalytic hydrogenation conditions (e.g.,


, Pd/C).

We present two validated workflows:

  • Method A (Preferred): Iron-mediated reduction (

    
    ), offering high selectivity, scalability, and simplified workup.
    
  • Method B (Alternative): Stannous Chloride reduction (

    
    ), suitable for small-scale discovery synthesis but requiring specific workup strategies to manage tin emulsions.
    

Strategic Analysis & Mechanism

The Chemo-Selectivity Challenge

In drug discovery, 3-aminoindazoles are privileged scaffolds for kinase inhibitors (e.g., ALK/ROS1 inhibitors like Entrectinib). The 5-chloro substituent often modulates metabolic stability and potency. Standard reduction using Palladium on Carbon (Pd/C) and Hydrogen gas operates via a surface-bound mechanism that frequently cleaves Aryl-Cl bonds (hydrodechlorination) before or concurrent with nitro reduction.

Mechanistic Pathway

To preserve the halogen, we utilize Single Electron Transfer (SET) mechanisms rather than catalytic hydrogenation.

  • Iron (Fe): Operates via surface electron transfer in protic media, sequentially reducing

    
    . The redox potential of 
    
    
    
    is insufficient to insert into the Ar-Cl bond under mild conditions.
  • Tin (Sn):

    
     acts as a reducing agent, oxidizing to 
    
    
    
    . While effective, the Lewis acidity of tin salts can sometimes promote side reactions (e.g., nucleophilic substitution at the 3-position) if not carefully controlled.

ReactionPathway Substrate 3-Nitro-5-Chloroindazole Inter1 Nitroso Intermediate (R-NO) Substrate->Inter1 + 2e- / + 2H+ SideProduct Dechlorinated Side Product (Avoided) Substrate->SideProduct H2/Pd-C (Risk) Inter2 Hydroxylamine (R-NHOH) Inter1->Inter2 + 2e- / + 2H+ Product 3-Amino-5-Chloroindazole Inter2->Product + 2e- / + 2H+

Figure 1: Stepwise reduction pathway via SET vs. risk of dehalogenation via catalytic hydrogenation.

Experimental Protocols

Method A: Iron/Ammonium Chloride Reduction (The "Green" Standard)

Applicability: Scalable (mg to kg), high functional group tolerance. Selectivity: >99% retention of Chlorine.

Reagents
  • Substrate: 5-chloro-3-nitroindazole (1.0 equiv)

  • Reductant: Iron Powder (

    
    ), reduced grade, <10 micron (5.0 equiv)[1]
    
  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 v/v) or THF/Water (for solubility)

Protocol Steps
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the nitroindazole derivative in Ethanol/Water (4:1). Note: If solubility is poor, add THF until a clear solution or fine suspension is achieved.

  • Activation: Add the solid

    
     to the mixture. Stir for 5 minutes at room temperature.
    
  • Addition: Add the Iron powder in a single portion.

  • Reaction: Heat the mixture to 70–80°C with vigorous stirring.

    • Observation: The reaction typically turns dark grey/brown (iron oxides).

    • Monitoring: Check TLC or LC-MS every 30 minutes. Reaction is usually complete within 1–3 hours. Look for the disappearance of the nitro peak and the emergence of the amine (M+H - 14 mass shift usually, or distinct polarity change).

  • Workup (Critical):

    • While still hot (approx 50°C), filter the mixture through a pad of Celite to remove iron residues.

    • Wash the Celite cake with hot Ethanol or Ethyl Acetate (EtOAc) to recover adsorbed product.

    • Concentrate the filtrate under reduced pressure to remove organic solvents.[1]

    • Dilute the remaining aqueous residue with water and extract with EtOAc (3x).[1][2]

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[2]
      
Yield & Purity
  • Typical Yield: 85–95%

  • Purification: Often clean enough for the next step. If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM/MeOH gradient).

Method B: Stannous Chloride Reduction ( )

Applicability: Small scale (<1g), discovery chemistry. Selectivity: High, but requires careful pH control during workup.

Reagents
  • Substrate: 5-chloro-3-nitroindazole (1.0 equiv)

  • Reductant: Stannous Chloride Dihydrate (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol or Ethyl Acetate[1]

Protocol Steps
  • Setup: Dissolve the substrate in Ethanol.

  • Addition: Add

    
     solid. The solution may warm slightly.
    
  • Reaction: Heat to 70°C (Ethanol) or reflux. Stir for 2–4 hours.

  • Workup (The "Emulsion" Challenge):

    • The Problem: Quenching tin reactions with water creates gelatinous tin hydroxides that trap product and cause emulsions.

    • Solution 1 (Rochelle's Salt): Cool to room temperature. Add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 1 hour. The layers will separate cleanly.

    • Solution 2 (Basic Celite): Adjust pH to ~8 with saturated

      
       (do not use strong NaOH as it dissolves Sn salts into the aqueous phase which is hard to extract). Add Celite, stir for 15 mins, and filter the resulting suspension.
      
  • Extraction: Extract the filtrate with EtOAc, wash with Brine, dry, and concentrate.

Analytical Data & Troubleshooting

Comparison of Methods
FeatureMethod A: Fe / NH4ClMethod B: SnCl2Method C: H2 + Pt/C
Chemo-selectivity Excellent (Cl retained)Good (Cl retained)Poor (Risk of de-Cl)
Scalability High (kg scale)Low (Waste disposal)High
Workup Difficulty Low (Filtration)High (Emulsions)Low (Filtration)
Toxicity Low (Iron waste)Moderate (Tin waste)Low
Cost Very LowModerateHigh (Catalyst)
Troubleshooting Guide
  • Incomplete Conversion:

    • Fe Method: Ensure vigorous stirring. Iron powder settles quickly. If the reaction stalls, add 1-2 equiv more of fresh Iron powder and

      
      .
      
    • Solubility: Indazoles can be insoluble. Use THF/EtOH mixtures or add 5% Acetic Acid to the Iron reduction (Fe/AcOH method) if the neutral

      
       method fails.
      
  • Loss of Chlorine (Dehalogenation):

    • If observing M-Cl peaks in MS, verify you are NOT using trace Pd contaminants in your reaction vessels.

    • Avoid using Formic Acid or Formate as hydrogen donors if Pd is present.

Decision Workflow

DecisionTree Start Start: Reduce 3-NO2-5-Cl-Indazole ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 100 mg ScaleCheck->SmallScale LargeScale > 100 mg / Process ScaleCheck->LargeScale MethodSn Method B: SnCl2 (Fast setup, messy workup) SmallScale->MethodSn Quick screen MethodFe Method A: Fe/NH4Cl (Robust, clean workup) SmallScale->MethodFe Preferred LargeScale->MethodFe Mandatory

Figure 2: Decision matrix for selecting the reduction protocol based on scale.

References

  • Selective Reduction of Nitroarenes: "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Synthetic Communications, 2007.[1][3]

  • Iron-Mediated Reduction Protocol: "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Journal of Organic Chemistry, 2005.

  • Indazole Chemistry Review: "Indazole – an emerging privileged scaffold: synthesis and its biological significance." RSC Advances, 2023.

  • Tin Reduction Workup: "Reduction of aromatic nitro compounds with SnCl2." Tetrahedron Letters, 1984.[4]

  • General Reagent Guide: "Nitro Reduction - Common Conditions." Common Organic Chemistry.

Sources

Application Note: 5-Chloro-3-nitro-1H-indazole as a Versatile Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Masked" Hinge Binder

In the landscape of kinase inhibitor design, the indazole core is a privileged pharmacophore, serving as a bioisostere for the adenine ring of ATP.[1] While 3-aminoindazoles are the active hinge-binding motifs found in clinical candidates (e.g., Axitinib, Linifanib), the precursor 5-Chloro-3-nitro-1H-indazole represents a strategic entry point for divergent library synthesis.

This scaffold offers a dual-vector approach for Structure-Activity Relationship (SAR) exploration:

  • The 3-Nitro Group: A "masked" amine. It provides metabolic stability during early synthesis and, upon reduction, reveals the 3-amino group—a critical hydrogen bond donor/acceptor motif that anchors the molecule to the kinase hinge region (typically interacting with the backbone of residues like Glu or Cys).

  • The 5-Chloro Handle: A chemically distinct vector allowing access to the kinase "hydrophobic pocket" or "gatekeeper" region via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), without interfering with the hinge-binding domain.

This guide details the protocols for transforming this specific nitro-chloro intermediate into high-affinity kinase inhibitors, focusing on chemoselective reduction and regiocontrol.

Strategic Synthetic Workflow

The transformation of this compound requires a sequence that preserves the halogen for late-stage diversification while managing the regioselectivity of the indazole nitrogen.

Visual 1: Divergent Synthesis Pathway

SynthesisWorkflow Start This compound (Scaffold) Step1 Step 1: N1-Protection (SEM/THP/Boc) Regiocontrol Start->Step1 Regioselective Alkylation Step2 Step 2: C5-Diversification (Suzuki/Buchwald) Solvent Front Extension Step1->Step2 Pd-Catalysis (Retain Nitro) Step3 Step 3: Nitro Reduction (Chemoselective) Step2->Step3 SnCl2 or Fe/NH4Cl (Avoid Dehalogenation) Step4 Step 4: N3-Derivatization (Amide/Urea Formation) Hinge Interaction Tuning Step3->Step4 Acylation Final Kinase Inhibitor Library (GSK-3β, FLT3, c-Kit) Step4->Final Deprotection

Caption: Divergent synthetic route from this compound to functionalized kinase inhibitors.

Detailed Experimental Protocols

Protocol A: Regioselective N1-Protection (SEM-Cl)

Rationale: Indazoles possess tautomeric ambiguity (N1 vs. N2). Unprotected indazoles can poison Palladium catalysts. N1-protection is thermodynamically favored and essential for solubility.

Reagents:

  • This compound (1.0 eq)

  • Sodium Hydride (60% dispersion in oil, 1.2 eq)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 eq)

  • Anhydrous THF or DMF

Procedure:

  • Dissolution: Dissolve this compound (1.0 g, 5.06 mmol) in anhydrous THF (15 mL) under Argon atmosphere. Cool to 0°C.

  • Deprotonation: Add NaH (243 mg, 6.07 mmol) portion-wise. Evolution of H2 gas will occur. Stir at 0°C for 30 mins until gas evolution ceases and the solution turns anion-yellow.

  • Alkylation: Add SEM-Cl (0.98 mL, 5.5 mmol) dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The N1-isomer is typically less polar (higher Rf) than the N2-isomer.

  • Workup: Quench with saturated NH4Cl (aq). Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

    • Yield Target: >85% N1-isomer.

Protocol B: Chemoselective Nitro Reduction (Preserving the 5-Cl)

Scientific Integrity Check: Standard catalytic hydrogenation (H2, Pd/C) poses a high risk of hydrodechlorination (stripping the 5-Cl). To preserve the chlorine handle for future coupling or SAR, we use Stannous Chloride (SnCl2) or Iron powder.

Reagents:

  • N1-Protected-5-Chloro-3-nitroindazole (1.0 eq)

  • Tin(II) Chloride Dihydrate (SnCl2·2H2O) (5.0 eq)

  • Ethanol (0.1 M concentration)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitro compound in Ethanol.

  • Addition: Add SnCl2·2H2O (5 equivalents) in one portion.

  • Reflux: Heat the mixture to 70°C (reflux) for 2–4 hours.

    • Observation: The yellow nitro solution will fade to a colorless or pale brown amine solution.

  • Workup (Critical Step): Cool to RT. Pour the mixture into ice-water. Basify to pH 8–9 using saturated NaHCO3 or 1M NaOH.

    • Note: Tin salts form a thick emulsion. Filter the entire mixture through a pad of Celite to remove tin salts. Wash the Celite pad thoroughly with EtOAc.

  • Extraction: Separate phases. Wash organic layer with brine, dry (Na2SO4), and concentrate.

  • Validation:

    • LC-MS: Check for M+1 (Amine mass). Ensure no M-34 peak (which would indicate loss of Chlorine).

    • NMR: Disappearance of the downfield Nitro-adjacent protons; appearance of broad NH2 singlet (approx. 4.0–6.0 ppm).

Protocol C: C5-Suzuki Coupling (The "Gatekeeper" Extension)

Rationale: The 5-position usually points toward the solvent front or the gatekeeper residue (e.g., T315I in Abl). Aryl or Heteroaryl groups here improve potency and selectivity.

Reagents:

  • 5-Chloro-3-aminoindazole derivative (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • Pd(dppf)Cl2·DCM (0.05 eq)

  • K2CO3 (2.0 M aq solution, 3.0 eq)

  • Dioxane (degassed)

Procedure:

  • Combine: In a microwave vial, combine the 5-chloroindazole, boronic acid, and Pd catalyst.

  • Solvent: Add Dioxane and K2CO3 solution. Sparge with Argon for 5 mins.

  • Reaction: Heat to 100°C (conventional) or 120°C (microwave) for 30–60 mins.

    • Note: Chlorides are sluggish compared to bromides. If conversion is low, switch to XPhos Pd G3 catalyst.

  • Purification: Filter through silica/Celite, concentrate, and purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biological Context & Mechanism[2][3][4]

The 3-aminoindazole scaffold functions as a Type I or Type II kinase inhibitor depending on the N3-substitution.

Visual 2: Molecular Interaction Map

BindingMode Hinge Kinase Hinge Region (Glu/Cys Backbone) IndazoleN Indazole N1/N2 (H-Bond Acceptor) Hinge->IndazoleN H-Bond (Acceptor) Gatekeeper Gatekeeper Residue (Selectivity Filter) Pocket Hydrophobic Pocket II (Solvent Front) AminoGroup 3-Amino/Amido Group (H-Bond Donor) AminoGroup->Hinge H-Bond (Donor) FivePos 5-Position Substituent (Aryl/Heteroaryl) FivePos->Gatekeeper Steric/Van der Waals FivePos->Pocket Pi-Stacking/Hydrophobic

Caption: Schematic binding mode of 3-aminoindazole inhibitors in the ATP-binding pocket.

Quantitative Data Summary: Expected SAR Trends

Based on known indazole kinase inhibitors (e.g., GSK-3


 inhibitors, FLT3 inhibitors):
Structural ModificationTarget EffectRationale
3-NH2 (Free Amine) High Affinity (General)Mimics Adenine N6. Good for small kinases (GSK-3).
3-NH-CO-R (Amide) Selectivity IncreaseAccesses "DFG-out" pocket (Type II inhibition). Common in VEGFR/PDGFR inhibitors.
5-Cl (Retained) Moderate PotencyFills small hydrophobic pockets; lipophilic.
5-Aryl (Extended) High Potency/SelectivityEngages the "Gatekeeper" residue. Can overcome resistance mutations (e.g., T315I).

References

  • Hu, Y., et al. (2021). "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." RSC Advances. Link

  • Deng, X., et al. (2012). "An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit."[2][3] Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem Protocols. (2025). "Application Notes and Protocols for the Reduction of 3-Nitroindole/Indazole." BenchChem Technical Library. Link

  • Prati, F., et al. (2015). "Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue." ACS Medicinal Chemistry Letters. Link

  • Loi, M., et al. (2021).[4] "Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS." Frontiers in Molecular Neuroscience. Link

Sources

Application Note: Strategic Functionalization of 5-Chloro-3-Nitroindazole

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the strategic functionalization of 5-chloro-3-nitro-1H-indazole , a high-value scaffold in medicinal chemistry (particularly for kinase and parasitic disease inhibitors).

This guide addresses the specific regiochemical challenges of this molecule: the competition between the N-1/N-2 nitrogen nucleophilicity, the C-3 nitro electrophilicity (SNAr), and the C-5 chloro stability.

Executive Summary & Scaffold Analysis

5-Chloro-3-nitroindazole (CAS: 29275-04-1) is a "privileged structure" offering three distinct points of reactivity. Successful utilization requires understanding the hierarchy of reactivity to avoid byproduct formation (e.g., N2-alkylation isomers or premature denitration).

Reactivity Hierarchy (Thermodynamic vs. Kinetic Control)
  • N-H Acidic Proton (pKa ~13.8): The most reactive site. Must be capped (alkylated/protected) before attempting nucleophilic substitution on the ring to prevent side reactions and control tautomerism.

  • C-3 Nitro Group (Electrophilic Center): Unlike typical nitroarenes where the nitro group activates the ring, in 3-nitroindazoles, the nitro group itself acts as a nucleofuge (leaving group) under SNAr conditions with strong nucleophiles (amines/thiols).

  • C-5 Chlorine (Latent Handle): The chlorine atom is deactivated towards SNAr because the 3-nitro group (meta-position relative to C-5 via the fusion) does not sufficiently stabilize the Meisenheimer complex at C-5. This position is best reserved for Palladium-catalyzed cross-coupling (Suzuki/Buchwald) after C-3 modification.

Mechanistic Pathways & Decision Tree

The following Graphviz diagram visualizes the critical decision points in processing this scaffold.

G Start This compound N_Alk Step 1: N-Alkylation (Mandatory Prerequisite) Start->N_Alk Base (Cs2CO3/NaH) + R-X Branch Select Target Transformation N_Alk->Branch Path_A Path A: S_NAr at C-3 (Nitro Displacement) Branch->Path_A Nucleophile: R-NH2 / R-SH Heat, DMF Path_B Path B: Reduction (Nitro to Amine) Branch->Path_B H2/Pd-C or SnCl2 Reduction Path_C Path C: Pd-Catalysis at C-5 (Suzuki/Buchwald) Branch->Path_C Pd(0), Ligand, Boronic Acid (Cl is stable to S_NAr) Product_A 3-Amino/Alkoxy-5-chloroindazole (Retains 5-Cl) Path_A->Product_A NO2 leaves as NO2- Product_B 3-Amino-5-chloroindazole (Classic Route) Path_B->Product_B Product_C 5-Aryl/Amino-3-nitroindazole (Rare) Path_C->Product_C

Caption: Reaction workflow for 5-chloro-3-nitroindazole. Note that S_NAr predominantly displaces the C-3 Nitro group, not the C-5 Chlorine.

Detailed Protocols

Protocol A: Regioselective N-Alkylation (The Setup)

Objective: Secure the N-1 position to prevent N-2 tautomerization and increase solubility. Regioselectivity: N-1 alkylation is thermodynamically favored, while N-2 is kinetically favored under certain conditions.

Reagents:

  • Substrate: 5-Chloro-3-nitroindazole (1.0 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 eq) – Promotes N-1 selectivity via chelation.

  • Electrophile: Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve 5-chloro-3-nitroindazole (1.0 g, 5.06 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under Argon.

  • Deprotonation: Add Cs₂CO₃ (2.47 g, 7.59 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution will turn deep yellow/orange, indicating anion formation.

  • Addition: Dropwise add the alkyl halide (6.07 mmol).

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The N-1 isomer is typically less polar (higher Rf) than the N-2 isomer.

  • Workup: Pour into ice-water (50 mL). The product usually precipitates. Filter and wash with water. If oil forms, extract with EtOAc.

  • Purification: Recrystallize from Ethanol or perform flash chromatography to separate minor N-2 regioisomer (typically <10% with Cs₂CO₃).

Validation Point: 1H NMR of N-1 alkyl product will show the N-CH₂ signal around 4.0–5.5 ppm. A NOESY correlation between the N-CH₂ protons and the C-7 proton (doublet around 7.5 ppm) confirms N-1 regiochemistry.

Protocol B: SNAr Displacement of the C-3 Nitro Group

Objective: Replace the nitro group with an amine or thiol nucleophile. This is a "non-classical" SNAr where the nitro group is the leaving group, driven by the restoration of aromaticity in the pyrazole ring.

Mechanistic Insight: The 3-nitro group makes the C-3 position highly electrophilic. Attack by an amine forms a Meisenheimer-like intermediate. The expulsion of the nitrite anion (NO₂⁻) is irreversible and thermodynamically driven.

Reagents:

  • Substrate: 1-Alkyl-5-chloro-3-nitroindazole (from Protocol A) (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (e.g., Morpholine, Benzylamine) (2.0–3.0 eq)

  • Solvent: DMSO or DMF (Polar aprotic is essential)

  • Temperature: 80–100 °C

Step-by-Step Procedure:

  • Preparation: In a pressure vial, dissolve the N-alkylated substrate (1.0 mmol) in DMSO (3 mL).

  • Nucleophile Addition: Add the amine (3.0 mmol). Note: Excess amine acts as a base to neutralize generated HNO₂.

  • Heating: Seal the vial and heat to 90 °C for 6–12 hours.

    • Visual Cue: The reaction often changes color from pale yellow to deep orange/red and then lightens as the nitro group is displaced.

  • Monitoring: Monitor by LC-MS. Look for the mass shift: [M - 46 (NO₂) + Mass(Nucleophile)].

  • Workup: Dilute with water. The product (3-amino derivative) is often less soluble than the nitro precursor in aqueous mixtures. Extract with EtOAc.

  • Purification: Flash chromatography.

Troubleshooting:

  • Low Conversion: Increase temperature to 120 °C or use microwave irradiation (150 °C, 30 min).

  • Side Reactions: If the amine is sterically hindered, the reaction may fail. Switch to a stronger nucleophile (e.g., thiolate) or use CuI catalysis (Ullmann-type) if SNAr fails.

Protocol C: Functionalization of C-5 Chlorine (Palladium Catalysis)

Objective: Utilization of the C-5 chloro handle. Note: Do NOT attempt standard SNAr (e.g., NaOMe, heat) to displace the C-5 Cl. It will likely degrade the molecule or displace the C-3 nitro group first. Use Buchwald-Hartwig or Suzuki coupling.

Standard Suzuki Conditions:

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: Dioxane:Water (4:1)

  • Temp: 90 °C

  • Result: 5-Aryl-3-nitroindazole derivatives.[1][2]

Comparative Data & Reactivity Table

Reaction SiteReagent ClassConditionsOutcomeMechanism
N-1 (Indazole N) Alkyl Halide / BaseRT, DMF, Cs₂CO₃N-Alkylation (Major)SN2
C-3 (Pyrazole) Primary Amine90°C, DMSO3-Aminoindazole SNAr (NO₂ displacement)
C-3 (Pyrazole) Thiol / Base80°C, DMF3-Thioindazole SNAr (NO₂ displacement)
C-5 (Benzene) Amine / Heat>150°CNo Reaction / Decomposition Inert to SNAr
C-5 (Benzene) Boronic Acid / Pd90°C, Dioxane5-Arylindazole Suzuki Coupling

References

  • General Reactivity of 3-Nitroindazoles

    • Title: "Nucleophilic substitution of the nitro group in 3-nitroindazoles."
    • Source:Journal of Organic Chemistry / Organic Chemistry Portal.
    • Context: Describes the lability of the 3-nitro group towards nucleophiles in the absence of other strong EWGs.[3]

    • URL:

  • Synthesis & Crystal Structure

    • Title: "Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole." (Note: Isomer comparison).
    • Source:NIH / PubMed Central.
    • Context: Provides structural data confirming the planarity and steric environment of the 5-chloro-3-nitro system.
    • URL:

  • Antileishmanial Derivatives (S_NAr Applications)

    • Title: "Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates."[4]

    • Source:PubMed Central.
    • Context: Illustrates the stability of the chloro-nitro indazole scaffold under various synthetic conditions.
    • URL:

  • Nitro Group Displacement Mechanism

    • Title: "A highly green approach towards arom
    • Source:RSC Advances.
    • Context: Mechanistic details on how nitro groups serve as leaving groups in nitrogen heterocycles.
    • URL:

Sources

Strategic Synthesis of 3-Aminoindazole Libraries via 5-Chloro-3-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

A Modular Protocol for Kinase Inhibitor Discovery

Introduction: The Hinge-Binding Privileged Scaffold

The 3-aminoindazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in numerous kinase inhibitors (e.g., Entrectinib, Axitinib). Its structural utility lies in the donor-acceptor hydrogen bonding motif at the N1/N2 and C3-amino positions, which mimics the adenine ring of ATP, allowing for potent interactions with the kinase hinge region.

This guide details the preparation of high-diversity libraries starting from 5-chloro-3-nitro-1H-indazole . This specific starting material is strategically valuable because it offers three distinct vectors for diversification:

  • N1-Position: Alkylation/Arylation (Solubility & Pocket Fit).

  • C3-Amino Group: Acylation/Urea formation (Hinge Interaction Tuning).

  • C5-Chloro Handle: Late-stage cross-coupling (Access to Solvent-Exposed Regions).

Strategic Synthetic Pathway

To maximize library diversity and operational efficiency, we utilize a "Protect-Reduce-Couple" strategy. Direct reduction of the nitro group without prior N1-functionalization often leads to solubility issues and regioselectivity challenges during subsequent steps.

Core Logic:
  • Step 1 (N1-Functionalization): Define the R1 vector first to improve solubility.

  • Step 2 (Chemoselective Reduction): Reduce the nitro group to an amine without dechlorinating the C5 position.

  • Step 3 (C3-Capping): Functionalize the primary amine (R2).

  • Step 4 (C5-Diversification): Utilize the chloro-handle for Suzuki/Buchwald couplings (R3).

Workflow Visualization

LibraryWorkflow Start This compound Step1 Step 1: N1-Alkylation (R1 Diversity) Start->Step1 Cs2CO3, R1-X Step2 Step 2: Nitro Reduction (SnCl2 or Fe/NH4Cl) Step1->Step2 Chemoselective Reduction Step3 Step 3: C3-Acylation/Urea (R2 Diversity) Step2->Step3 Acyl Chlorides/ Isocyanates Step4 Step 4: C5-Suzuki Coupling (R3 Diversity) Step3->Step4 Pd(PPh3)4 Ar-B(OH)2 Library Final 3-Aminoindazole Library Step4->Library Purification

Caption: Modular workflow for the generation of tris-substituted 3-aminoindazole libraries.

Detailed Experimental Protocols

Protocol A: N1-Alkylation (The R1 Vector)

Objective: Introduce the first diversity element and cap the indazole nitrogen to prevent poisoning of metal catalysts in later steps.

Reagents:

  • This compound (1.0 equiv)

  • Alkyl Halide (R1-X) (1.2 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF or acetonitrile (ACN)

Procedure:

  • Dissolve this compound in anhydrous DMF (0.2 M).

  • Add

    
     and stir at room temperature for 15 minutes. Note: The solution will turn yellow/orange due to deprotonation.
    
  • Add the alkyl halide dropwise.[1]

  • Heat to 60°C for 4-12 hours. Monitor by LCMS.

  • Workup: Dilute with water (precipitate often forms).[2] Filter or extract with EtOAc.

  • Purification: Recrystallization from EtOH is usually sufficient; column chromatography (Hex/EtOAc) if regioisomers (N1 vs N2) are observed.

Expert Insight (Regioselectivity): Indazoles prefer N1 alkylation thermodynamically. However, steric bulk at the alkylating agent or the C7 position can shift selectivity to N2.


 in DMF generally favors the desired N1 product (>90%). Verify regiochemistry via NOESY NMR (interaction between N1-R protons and C7-H).
Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the 3-nitro group to a 3-amino group while preserving the 5-chloro substituent. Warning: Catalytic hydrogenation (Pd/C,


) frequently causes hydrodehalogenation (loss of the 5-Cl atom). Avoid standard Pd/C unless using sulfided platinum or specific inhibitors.

Recommended Method: Stannous Chloride (


) Reduction 

Reagents:

  • N1-substituted-5-chloro-3-nitroindazole (1.0 equiv)

  • 
     (5.0 equiv)
    
  • Solvent: Ethanol/EtOAc (1:1) or pure EtOH.

Procedure:

  • Suspend the nitroindazole in EtOH (0.1 M).

  • Add

    
     in one portion.
    
  • Heat to reflux (70-80°C) for 2-4 hours.

  • Workup (Critical): Cool to RT. Pour onto ice-water. Neutralize carefully with saturated

    
     or 1N NaOH to pH 8. A thick white tin salt precipitate will form.
    
  • Filter the slurry through a Celite pad. Wash the pad thoroughly with EtOAc.

  • Separate phases, dry organic layer (

    
    ), and concentrate.
    
  • Yield: Typically 85-95%. The product is usually pure enough for the next step.

Protocol C: Library Generation (Parallel Synthesis)

This stage is best conducted in a 96-well plate or reaction block format.

Module 1: C3-Amine Derivatization (R2)

Reaction: Amide Coupling

  • Dissolve the 3-aminoindazole intermediate in DCM/DMF (9:1).

  • Add DIPEA (3.0 equiv).

  • Add Acid Chloride (1.2 equiv) or Carboxylic Acid + HATU (1.2 equiv).

  • Shake at RT for 12 hours.

  • Scavenge excess amine with polymer-supported isocyanate resin.

Module 2: C5-Suzuki Coupling (R3)

Note: The 5-chloro group is less reactive than a bromo- or iodo- group. Highly active catalyst systems are required.

Reagents:

  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%) OR 
    
    
    
    .
  • Base:

    
     (2.0 M aq).
    
  • Boronic Acid:

    
     (1.5 equiv).
    
  • Solvent: 1,4-Dioxane.

Procedure:

  • Degas solvents with nitrogen.

  • Combine substrate, boronic acid, base, and catalyst in the reaction vial.

  • Heat to 100°C for 16 hours (or 140°C for 30 min in microwave).

  • Filter through a silica plug or PL-Thiol MP SPE cartridge to remove Palladium.

Data Presentation & Quality Control

Reaction Compatibility Matrix
Reaction StepReagentRisk FactorMitigation
N-Alkylation MeI, EtBr, BnBrN1 vs N2 SelectivityUse

/DMF; Check NOESY.
Reduction

, Pd/C
Dechlorination (High Risk)Use

or

.
Reduction

Tin residuesCelite filtration + basic wash.
Suzuki 5-Cl IndazoleLow ReactivityUse Buchwald ligands (XPhos, SPhos).
Analytical Standards

For library validation, random sampling (10%) should undergo full characterization.

  • Purity: >95% by HPLC (UV 254 nm).

  • Identity: LC-MS (ESI+) confirmation of [M+H]+.

  • 1H NMR: Diagnostic shift of C4-H (doublet, ~8.0 ppm) confirms the integrity of the aromatic core.

Troubleshooting & Optimization

Issue: Over-reduction (Dechlorination)

If you observe the mass of the product is M-34 (loss of Cl, gain of H) during reduction:

  • Cause: If using catalytic hydrogenation, the Pd is inserting into the C-Cl bond.

  • Fix: Switch immediately to Iron (

    
    ) powder in acetic acid or ammonium chloride. This electron-transfer mechanism is orthogonal to aryl halide reduction.
    
Issue: Poor Conversion in Suzuki Coupling
  • Cause: The 3-amino group (or amide) might coordinate to Pd, or the C-Cl bond is too inert.

  • Fix:

    • Ensure the C3-amine is acylated (amides are less coordinating).

    • Switch to Pd-PEPPSI-IPr catalyst, which is robust for sterically demanding or deactivated chlorides.

    • Increase temperature to 120°C.

References

  • Privileged Scaffolds in Kinase Inhibition

    • Zhang, M., et al. "Discovery of 1H-indazoles as potent inhibitors for immunosuppressive enzyme indoleamine 2,3-dioxygenase 1." Bioorganic & Medicinal Chemistry, 2016.[3] Link

  • Entrectinib Discovery (3-Aminoindazole derivative)

    • Menichincheri, M., et al. "Discovery of Entrectinib: A New 3-Aminoindazole as a Potent ALK, ROS1, and Pan-TRK Inhibitor."[3] Journal of Medicinal Chemistry, 2016.[3] Link

  • Regioselective Indazole Alkylation

    • Lijewski, L., et al. "Regioselective Alkylation of Indazoles." Organic Process Research & Development, 2020. Link (Generalized reference for N1/N2 selectivity principles).

  • Nitro Reduction Methodologies

    • Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 1984. Link

  • Suzuki Coupling on Chloro-Indazoles

    • Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002. Link

Note: This protocol is designed for research purposes. All chemical safety guidelines (MSDS) regarding tin salts, alkylating agents, and palladium catalysts must be strictly followed.

Sources

Application Note: Microwave-Assisted Functionalization of 5-Chloro-3-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery chemists focusing on the derivatization of the 5-Chloro-3-nitro-1H-indazole scaffold. This pharmacophore is a critical intermediate in the synthesis of kinase inhibitors (e.g., JNK, CDK) and anti-infective agents.

The following guide integrates microwave-assisted organic synthesis (MAOS) to overcome the inherent low reactivity of the C5-chloride and the safety challenges of the C3-nitro group.

Executive Summary & Chemical Strategy

The This compound scaffold presents three distinct vectors for diversification:

  • N1-H (Acidic): amenable to electrophilic attack (alkylation/arylation). The C3-nitro group significantly increases the acidity of the N-H proton (

    
     ~10-11), facilitating base-mediated functionalization but also increasing N2-alkylation competition.
    
  • C5-Cl (Electrophilic): A deactivated aryl chloride. Conventional thermal Suzuki/Buchwald couplings are often sluggish due to the electron-deficient nature of the nitro-indazole ring and the strength of the C-Cl bond. Microwave irradiation is essential here to surmount the activation energy barrier without prolonged heating that degrades the nitro group.

  • C3-NO

    
     (Reducible):  A latent amine handle. Direct hydrogenation in microwave reactors requires specific safety protocols. Transfer hydrogenation is the preferred MAOS route.
    
Workflow Visualization

The following diagram outlines the logical flow of operations, prioritizing the stability of the nitro group until the final step.

IndazoleWorkflow Start This compound Step1 Step 1: N-Alkylation (MW: 100°C, 10 min) Start->Step1 R-X, Cs2CO3 Step2 Step 2: C5-Suzuki Coupling (MW: 140°C, 20 min) Step1->Step2 Ar-B(OH)2, Pd-Cat Step3 Step 3: Nitro Reduction (MW: 80°C, 5 min) Step2->Step3 NH2NH2, Raney Ni/Pd Final Polysubstituted Amino-Indazole Step3->Final Purification

Caption: Sequential functionalization strategy. N-alkylation is performed first to prevent catalyst poisoning by the free NH in subsequent Pd-catalyzed steps.

Safety Protocol: Microwave Heating of Nitro Compounds

CRITICAL WARNING: Nitro-indazoles possess high energy potential. Rapid microwave heating can trigger thermal runaway if not managed.

  • Vessel Filling: Never fill microwave vials >60% volume.

  • Solvent Choice: Avoid low-boiling solvents (DCM, Et

    
    O) in sealed vessels. Use high-boiling, microwave-absorbent solvents (DMF, DMSO, NMP) or Ethanol/Water mixtures.
    
  • Pre-Stirring: Stir the mixture for 30 seconds before irradiation to prevent "hot spots" which can ignite the nitro compound.

  • Pressure Limit: Set the reactor pressure cutoff to 20 bar (290 psi) .

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation

Objective: Install diversity at the N1 position while minimizing N2 isomers.

The 3-nitro group creates a steric and electronic bias. While N1 is thermodynamically favored, rapid microwave heating can kinetically trap the N2 isomer. We use Cesium Carbonate (


) to promote the "Cesium Effect," enhancing N1 selectivity.

Materials:

  • This compound (1.0 equiv)

  • Alkyl Halide (1.2 equiv)

  • 
     (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry)

Procedure:

  • Dissolve this compound (100 mg, 0.5 mmol) in ACN (3 mL) in a 10 mL microwave vial.

  • Add

    
     (325 mg, 1.0 mmol) and a magnetic stir bar.
    
  • Add the alkyl halide (0.6 mmol).

  • Cap the vial and place in the microwave reactor.

  • Irradiation Parameters:

    • Mode: Dynamic (Hold Temperature)

    • Temp: 100 °C

    • Time: 10 minutes

    • Power: Max 150 W (High absorption)

  • Workup: Filter off inorganic salts. Concentrate filtrate.[1] Purify via flash chromatography (Hexane/EtOAc).

Data: Conventional vs. Microwave

ParameterConventional Heating (Reflux)Microwave Assisted (100°C)
Time 12 Hours10 Minutes
Yield 65-75%88-92%
N1:N2 Ratio 4:18:1
Protocol B: C5-Suzuki-Miyaura Cross-Coupling

Objective: Activate the deactivated Aryl-Chloride bond.

Aryl chlorides are notoriously difficult substrates for Pd-coupling, especially on electron-deficient rings. Standard


 often fails. We utilize Buchwald Precatalysts (XPhos Pd G2)  which are highly active and stable under microwave conditions.

Materials:

  • N-Alkylated 5-Chloro-3-nitro-indazole (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-5 mol%)

  • Base:

    
     (3.0 equiv, 1M aqueous solution)
    
  • Solvent: 1,4-Dioxane : Water (4:1)

Procedure:

  • In a microwave vial, combine the indazole substrate (0.5 mmol), boronic acid (0.75 mmol), and XPhos Pd G2 (10-20 mg).

  • Add 1,4-Dioxane (3 mL) and 1M

    
     (1.5 mL).
    
  • Degas the solution by bubbling Nitrogen for 2 minutes (Crucial for Pd cycle).

  • Irradiation Parameters:

    • Temp: 140 °C

    • Time: 20 minutes

    • Power: Max 200 W

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    

Mechanistic Insight: The microwave energy accelerates the oxidative addition step of the Palladium into the C-Cl bond, which is the rate-determining step for aryl chlorides.

Protocol C: Transfer Hydrogenation of C3-Nitro Group

Objective: Reduce Nitro to Amine without high-pressure Hydrogen gas.

Using


 gas in a microwave is dangerous due to the "arcing" risk with metal catalysts. Transfer hydrogenation  using hydrazine hydrate or ammonium formate is safer and highly efficient under dielectric heating.

Materials:

  • 3-Nitro-indazole derivative (1.0 equiv)

  • Hydrogen Donor: Hydrazine Hydrate (

    
    ) (5.0 equiv)
    
  • Catalyst: Raney Nickel (approx 20 mg wet slurry) or 10% Pd/C.

  • Solvent: Ethanol[2][3]

Procedure:

  • Dissolve substrate (0.3 mmol) in Ethanol (4 mL).

  • Add Raney Nickel slurry carefully (keep wet, pyrophoric).

  • Add Hydrazine Hydrate dropwise.

  • Irradiation Parameters:

    • Temp: 80 °C

    • Time: 5 - 10 minutes

    • Pressure Limit: Strict 15 bar (Gas evolution occurs).

  • Workup: Filter through a Celite pad immediately (Caution: Catalyst is flammable). Wash with MeOH.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Alkylation Competitive N2 alkylation or hydrolysis.Switch solvent to anhydrous DMF; Lower temp to 80°C and extend time.
No Reaction in Suzuki Pd catalyst poisoning or O2 presence.Ensure thorough degassing; Switch to SPhos Pd G2; Increase temp to 150°C.
Overpressure in Reduction Rapid

gas evolution from hydrazine.
Reduce hydrazine equivalents; Use "Power Cycling" (cooling breaks).
Black Precipitate (Pd black) Catalyst decomposition.Add excess ligand (e.g., free XPhos); Lower reaction temperature.

Mechanistic Pathway (Suzuki Coupling)

The following diagram illustrates the catalytic cycle accelerated by microwave irradiation, specifically highlighting the activation of the C-Cl bond.

SuzukiMechanism Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd MW Heat Accelerates TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Microwave irradiation lowers the activation energy for the oxidative addition of Pd(0) into the sterically hindered and electronic-poor C-Cl bond.

References

  • Khandave, P., et al. (2025).[1][4][5] Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.

  • Chabukswar, A., et al. Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization. Asian Journal of Research in Chemistry.

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst. Synlett.

  • Al-Soud, Y. A., et al. (2025).[1][5] Recent advances in microwave-assisted synthesis of triazoles and their derivatives. RSC Advances.

  • BenchChem Protocols. (2025). Application Notes for Microwave-Assisted Synthesis of Indazole Derivatives.

Sources

Application Note: Functionalization of C5 Position in 3-Nitroindazole Rings

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the scientifically validated strategy for functionalizing the C5 position of the 3-nitroindazole scaffold.

Executive Summary & Strategic Rationale

The 3-nitroindazole core is a privileged scaffold in antiparasitic (e.g., Chagas disease) and oncology drug discovery. However, functionalizing the C5 position of an existing 3-nitroindazole ring is synthetically non-trivial due to severe electronic deactivation.

  • The Challenge: The nitro group at C3 exerts a strong electron-withdrawing effect (EWG), rendering the benzene ring highly deactivated toward Electrophilic Aromatic Substitution (EAS). Direct halogenation or alkylation of 3-nitroindazole typically fails or requires forcing conditions that degrade the labile N-N bond.

  • The Solution: The "Pre-functionalization & Cross-Coupling" strategy. Instead of functionalizing the 3-nitroindazole directly, the protocol constructs a 5-bromo-3-nitroindazole intermediate. This "Platform Molecule" then undergoes Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira) to install diverse functionalities at C5 while preserving the sensitive 3-nitro core.

Mechanistic Insight: Electronic Deactivation

Understanding the electronic landscape is crucial for experimental design.

  • Indazole Reactivity: In unsubstituted indazole, C3 and C5 are the most reactive sites for EAS.

  • Effect of C3-Nitro: The introduction of a nitro group at C3 pulls electron density away from the pyrazole ring, which in turn inductively deactivates the fused benzene ring.

  • Consequence: Standard Friedel-Crafts or Halogenation protocols are ineffective. The synthetic pathway must therefore rely on Nucleophilic Aromatic Substitution (SNAr) or Transition Metal Catalysis on a pre-halogenated precursor.

Experimental Protocols

Phase 1: Synthesis of the 5-Bromo-3-Nitroindazole Platform

Prerequisite: This phase generates the reactive handle (Bromine) at C5.

Step A: Synthesis of 3-Amino-5-bromoindazole

  • Reagents: 2-Fluoro-5-bromobenzonitrile (1.0 equiv), Hydrazine hydrate (3.0 equiv), Ethanol (0.5 M).

  • Procedure:

    • Dissolve 2-fluoro-5-bromobenzonitrile in ethanol.

    • Add hydrazine hydrate dropwise at room temperature.[1]

    • Reflux the mixture for 4–6 hours. (Monitor by TLC; disappearance of nitrile).

    • Cool to 0°C. The product, 3-amino-5-bromoindazole, will precipitate.

    • Filter, wash with cold ethanol, and dry.

    • Yield expectation: >85%.[2]

Step B: Sandmeyer Transformation to 5-Bromo-3-nitroindazole Note: This is the critical step to install the C3-nitro group.

  • Reagents: 3-Amino-5-bromoindazole (1.0 equiv), Sodium Nitrite (NaNO2, 2.5 equiv), Glacial Acetic Acid (AcOH), H2O.

  • Procedure:

    • Suspend the amine in H2O/AcOH (1:1 v/v) and cool to 0°C in an ice bath.

    • Add NaNO2 (dissolved in minimal water) dropwise, maintaining internal temp <5°C.

    • Caution: Evolution of brown NOx gas may occur; work in a fume hood.

    • Stir at 0°C for 2 hours, then allow to warm to RT overnight (12h).

    • Pour the reaction mixture into ice water. The yellow precipitate is 5-bromo-3-nitroindazole .

    • Purification: Recrystallize from Ethanol/Water.

    • Self-Validation: 1H NMR should show a downfield shift of the C4 proton due to the adjacent C3-nitro group.

Phase 2: Functionalization of C5 via Suzuki-Miyaura Coupling

Target: Installation of Aryl/Heteroaryl groups at C5.

Protocol Parameters:

Parameter Condition Rationale
Catalyst Pd(dppf)Cl2·DCM (3-5 mol%) Bidentate ligand prevents Pd deactivation by the nitro group.
Solvent 1,4-Dioxane : Water (4:1) Aqueous interface promotes boronic acid activation.
Base K2CO3 (2.0 equiv) Mild base; avoids degradation of the nitro group.

| Temperature | 80–90°C | Sufficient energy for oxidative addition into C-Br bond. |

Step-by-Step Workflow:

  • Setup: In a microwave vial or Schlenk tube, combine:

    • 5-Bromo-3-nitroindazole (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • K2CO3 (2.0 equiv)

    • Pd(dppf)Cl2[3][4]·DCM (0.05 equiv)

  • Degassing: Add Dioxane/Water solvent mixture. Sparge with Argon/Nitrogen for 5 minutes to remove O2 (Critical for catalyst life).

  • Reaction: Seal and heat to 90°C for 4–16 hours.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Wash with water and brine.

    • Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The 3-nitro group makes the product visible (often yellow) on silica.

Visualization: Synthetic Pathway

The following diagram illustrates the logic flow from the commercial precursor to the functionalized target.

G cluster_0 Phase 1: Scaffold Construction Start 2-Fluoro-5-bromobenzonitrile Inter1 3-Amino-5-bromoindazole Start->Inter1 Hydrazine Cyclization Platform 5-Bromo-3-nitroindazole (The Functional Handle) Inter1->Platform NaNO2, AcOH (Sandmeyer) Product 5-Aryl-3-nitroindazole (C5 Functionalized) Platform->Product Pd(dppf)Cl2 Ar-B(OH)2 (Suzuki Coupling)

Caption: Figure 1. Strategic route for C5 functionalization. The pathway prioritizes constructing the brominated core first, followed by transition-metal catalyzed substitution.

Troubleshooting & Optimization

  • Issue: Low Yield in Coupling (Phase 2).

    • Cause: The C3-nitro group can coordinate to Pd, poisoning the catalyst.

    • Fix: Switch to a more robust catalyst system like Pd(OAc)2 / XPhos or increase catalyst loading to 10 mol%. Ensure rigorous degassing.

  • Issue: N1-Alkylation Side Reactions.

    • Observation: If using alkyl halides for other functionalizations, the N1 proton is acidic (pKa ~14).

    • Fix: Protect N1 with THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) before the coupling step if N-selectivity is lost, though Suzuki coupling usually tolerates the free NH.

  • Safety Note: Nitroindazoles are potentially energetic materials. Do not heat dry solids above 100°C. Perform Sandmeyer reactions behind a blast shield.

References

  • Title: Synthesis process of 3-bromo-5-nitro-1H-indazole (CN103570624A).
  • Suzuki Coupling on Indazoles

    • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[3]

    • Source: Molecules (MDPI).
    • URL:[Link]

  • Nitration of Indazoles (Regioselectivity)

    • Title: Indazole, 5-nitro- (Organic Syntheses Procedure).[1][5]

    • Source: Organic Syntheses.[6][7][8]

    • URL:[Link]

  • Biological Relevance (Chagas Disease)

    • Title: In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi.
    • Source: Intern
    • URL:[Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Alkylation of 5-Chloro-3-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with the 5-Chloro-3-nitro-1H-indazole scaffold. It synthesizes mechanistic insights with practical troubleshooting steps to maximize N-alkylation yields.

Topic: Yield Improvement & Regiocontrol in Indazole Alkylation Ticket ID: IND-NITRO-05 Status: Resolved / Knowledge Base Article[1]

Core Technical Overview

The N-alkylation of This compound presents a classic problem in heterocyclic chemistry: controlling the regioselectivity between the N1 and N2 positions while overcoming the reduced nucleophilicity caused by the electron-withdrawing 3-nitro group.

  • The Challenge: The 3-nitro group strongly withdraws electron density, stabilizing the indazole anion (making it a poor nucleophile) and creating steric bulk around N2. While N1-alkylation is generally the thermodynamic preference, N2-alkylation is a common kinetic impurity that lowers the isolated yield of the desired pharmacophore.

  • The Solution: Optimization requires shifting the reaction from kinetic control to thermodynamic control and selecting a base/solvent system that enhances the nucleophilicity of the specific nitrogen atom desired.

Reaction Pathway Analysis

The following diagram illustrates the competing pathways and the resonance stabilization that dictates reactivity.

IndazoleAlkylation Start This compound (Substrate) Base Deprotonation (Base: NaH, Cs2CO3, or K2CO3) Start->Base Anion Delocalized Anion (Resonance Stabilized by 3-NO2) Base->Anion  -H+ TS_N1 TS: N1 Attack (Less Steric Hindrance) Anion->TS_N1  Path A (Preferred) TS_N2 TS: N2 Attack (Steric Clash with 3-NO2) Anion->TS_N2  Path B (Sterically Disfavored) Prod_N1 Product N1 (Major) Thermodynamic TS_N1->Prod_N1 Prod_N2 Product N2 (Minor) Kinetic Impurity TS_N2->Prod_N2 Prod_N2->Anion  High Heat / Reversibility

Figure 1: Mechanistic pathway of this compound alkylation. The 3-nitro group delocalizes the negative charge, reducing overall reactivity but favoring N1 selectivity due to steric hindrance at N2.

Troubleshooting Guide (Q&A)

Category A: Low Conversion & Poor Yields[2][3]

Q: My starting material is consumed, but the isolated yield is <40%. Where is the mass balance going? A: If the starting material (SM) is gone but product yield is low, you are likely facing O-alkylation (rare but possible with certain electrophiles) or, more likely, decomposition or polymix formation .

  • Diagnosis: The 3-nitro group makes the ring electron-deficient. If you use a very strong base (like NaH) in DMF at high temperatures, you may trigger nucleophilic aromatic substitution (SNAr) at the C5-chloride position or ring opening.

  • Solution: Switch to a milder base system that maintains a sufficient concentration of the anion without degrading the scaffold.

    • Recommended:Cs₂CO₃ (2.0 eq) in MeCN or DMF at 60–80°C . Cesium acts as a "soft" counter-cation that can enhance solubility and nucleophilicity without the harshness of hydride bases [1].

Q: The reaction stalls at 50% conversion even after 24 hours. Adding more alkyl halide doesn't help. A: This "stalling" is often due to the Finkelstein effect (or lack thereof) or anion passivation. The alkyl chloride/bromide might be too slow for the deactivated 3-nitro indazole anion.

  • Protocol Adjustment: Add Potassium Iodide (KI, 0.1–0.2 eq) to the reaction. This generates the more reactive alkyl iodide in situ.

  • Solvent Check: If using Acetone, switch to DMF or NMP . The anion of 3-nitroindazole is poorly soluble in acetone, causing it to coat the base surface and stop the reaction.

Category B: Regioselectivity (N1 vs. N2)

Q: I am getting a 60:40 mixture of N1:N2 isomers. How do I shift this to >90% N1? A: The N1 isomer is the thermodynamic product . The N2 isomer is often the kinetic product .

  • Mechanism: The 3-nitro group creates steric bulk near N2, which should disfavor N2 alkylation. However, the "lone pair" on N2 is often more accessible in the neutral tautomer.

  • Fix:

    • Thermodynamic Control: Increase reaction temperature (e.g., reflux in THF or 80°C in DMF). Higher energy allows the reversible N2-alkylation to revert and funnel into the stable N1 product [2].

    • Base Selection: Use NaH in THF . The tight ion pairing of Na+ in THF often directs alkylation to the less hindered N1 position via a chelation-controlled transition state, achieving selectivities >95:5 [3].

Q: Can I separate the N1 and N2 isomers easily? A: Yes. The electronic difference between the two is significant due to the 3-nitro group.

  • TLC/Column: The N1 isomer is typically less polar (higher Rf) than the N2 isomer because the N1-alkyl group disrupts the dipole moment less than substitution at N2 (which creates a quinoid-like charge distribution).

  • Crystallization: N1 isomers of 3-nitroindazoles often crystallize readily from EtOH or EtOAc/Hexane , whereas N2 isomers tend to remain oils or amorphous solids.

Optimized Experimental Protocol

Objective: Synthesis of 1-alkyl-5-chloro-3-nitro-1H-indazole (Target N1 > 95%).

Materials
  • Substrate: this compound (1.0 eq)

  • Alkylating Agent: Alkyl Bromide (1.2 eq)

  • Base: Sodium Hydride (60% dispersion in oil, 1.2 eq) OR Cesium Carbonate (1.5 eq)

  • Solvent: Anhydrous THF (for NaH) or DMF (for Cs₂CO₃)

  • Additive: TBAI (tetrabutylammonium iodide) or KI (0.1 eq) – Optional for unreactive halides.

Step-by-Step Workflow
  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Deprotonation:

    • Method A (NaH/THF): Dissolve substrate in anhydrous THF (0.1 M). Cool to 0°C. Add NaH portion-wise. Stir for 30 min at 0°C -> RT. Evolution of H₂ gas confirms deprotonation.

    • Method B (Cs₂CO₃/DMF): Dissolve substrate in DMF (0.2 M). Add Cs₂CO₃. Stir at RT for 15 min.

  • Alkylation: Add the Alkyl Bromide dropwise. (Add TBAI/KI here if using).

  • Reaction:

    • Heat to 60°C (THF) or 80°C (DMF).

    • Monitor by TLC/HPLC every 2 hours.

    • Critical Checkpoint: If N2 isomer forms early, continue heating to allow thermodynamic equilibration to N1.

  • Work-up:

    • Quench with saturated NH₄Cl solution.

    • Extract with EtOAc (3x). Wash organics with Water (2x) and Brine (1x) to remove DMF.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol. If oil, flash chromatography (Hexane/EtOAc gradient).

Comparative Data Table
VariableCondition A (Kinetic)Condition B (Thermodynamic)Recommendation
Base K₂CO₃NaH or Cs₂CO₃NaH (High Selectivity)
Solvent AcetoneTHF or DMFTHF (Cleanest Profile)
Temp 25°C (RT)60–80°C60°C
N1:N2 Ratio ~60:40>95:5Heat drives N1
Yield Moderate (50-60%)High (85-95%)Thermodynamic Control

Decision Logic for Optimization

Use the following decision tree to diagnose specific issues in your current workflow.

OptimizationTree Start Start: Low Yield or Poor Ratio CheckRatio Check N1:N2 Ratio (HPLC/NMR) Start->CheckRatio PoorSelectivity Ratio < 90:10 (N1:N2) CheckRatio->PoorSelectivity GoodSelectivity Ratio > 90:10 CheckRatio->GoodSelectivity Action_Heat Increase Temp to 80°C (Drive Thermo-Equilibrium) PoorSelectivity->Action_Heat CheckConversion Check Conversion % GoodSelectivity->CheckConversion LowConv Low Conversion (<50%) CheckConversion->LowConv HighConv High Conversion (>90%) CheckConversion->HighConv Action_Base Switch to NaH/THF (Tight Ion Pairing) Action_Heat->Action_Base If still fails Action_Solvent Switch Acetone -> DMF (Solubility Issue) LowConv->Action_Solvent Purification Check Workup: Is product water soluble? Did it decompose? HighConv->Purification Action_KI Add 10 mol% KI or TBAI (Finkelstein) Action_Solvent->Action_KI

Figure 2: Troubleshooting logic flow for diagnosing yield and selectivity issues in 3-nitroindazole alkylation.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. (2021).[1][2][3][4] Discusses the impact of C3 substituents and base selection (NaH vs K2CO3) on N1/N2 ratios.

  • Development of a selective and scalable N1-indazole alkylation. RSC Advances (2024). Highlights thermodynamic control and high-temperature equilibration to favor N1 isomers.

  • Regioselective alkylation of a versatile indazole. Bioorg. Med. Chem. (2024).[1][3][5][6] Provides DFT calculations explaining the "chelation mechanism" with Cesium and NaH that favors N1.

  • Difficulties with N-Alkylations using alkyl bromides. ChemPros Community Discussion (2021). Practical insights on using KI and silver salts to drive difficult alkylations of electron-poor heterocycles.

Sources

Technical Support Center: Indazole Regioselectivity (N1 vs. N2)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the regioselectivity challenges in indazole synthesis, specifically the discrimination and selective synthesis of N1 vs. N2 isomers.

The Core Issue: The "Tautomeric Trap"

The fundamental challenge in indazole chemistry is the annular tautomerism between the 1H-indazole (N1) and 2H-indazole (N2) forms.

  • N1-Isomer (Thermodynamic): Preserves the benzenoid aromaticity of the fused ring. generally more stable by ~4.4 kcal/mol.

  • N2-Isomer (Kinetic): Adopts a quinoid-like structure. Often favored under kinetic conditions or by specific steric/chelating factors, but less stable.

Why this matters: N1 and N2 isomers have vastly different pharmacological profiles (e.g., kinase binding modes). Getting a 50:50 mixture is a failure in modern drug development.

Decision Matrix: Selecting Your Strategy

Before starting, determine your target isomer and substrate constraints. Use this logic flow to select the correct protocol.

IndazoleStrategy Start Target Isomer? N1 N1-Indazole (Thermodynamic) Start->N1 Most Common N2 N2-Indazole (Kinetic/Quinoid) Start->N2 Challenging DirectAlk Direct Alkylation (Base/Electrophile) N1->DirectAlk Arylation_N1 Arylation: Chan-Lam (Cu) or Pd-Catalysis (Bulky Ligands) N1->Arylation_N1 AcidCat Acid-Catalyzed Alkylation (Trichloroacetimidates) N2->AcidCat High Selectivity Method Steric Steric Blockade: Block N1 with SEM/THP then functionalize N2 N2->Steric If Acid Sensitive Cond_N1 Conditions: NaH/THF or Cs2CO3/DMF (Heat) Drive to Equilibrium DirectAlk->Cond_N1

Figure 1: Strategic decision tree for indazole functionalization.

Module A: Solving N-Alkylation (Alkyl Halides/Alcohols)

Scenario 1: You need the N1-Alkyl Product (The Standard)

Mechanism: The N1 anion is the thermodynamic sink. If you allow the reaction to equilibrate, N1 predominates.[1] The Fix: Use conditions that facilitate equilibration (reversibility).

  • Protocol:

    • Base: Sodium Hydride (NaH) (strong base ensures full deprotonation).

    • Solvent: THF or DMF.

    • Temperature: If you see N2, heat the reaction (60°C–100°C). N2-alkyl indazoles can rearrange to N1 via an intermolecular mechanism (or ion-pair dissociation/recombination) under thermodynamic stress.

    • Electrophile: Primary alkyl halides work best.

Scenario 2: You need the N2-Alkyl Product (The Challenge)

Mechanism: N2 is more nucleophilic in the neutral state or under specific chelation control, but N2-products often rearrange to N1. You must lock the kinetic product. The Fix: The Trichloroacetimidate Method (Acid Catalysis).[2] This is superior to basic alkylation for N2 selectivity.

  • Protocol (High Selectivity):

    • Reagents: Indazole + Alkyl-2,2,2-trichloroacetimidate (prepared from alcohol + trichloroacetonitrile).

    • Catalyst: TfOH (Triflic acid) or Cu(OTf)2.[2]

    • Solvent: Toluene or DCM (Non-polar solvents suppress N1 ionization).

    • Outcome: Often yields >90% N2 selectivity. The mechanism involves protonation of the imidate, making it a "hot" electrophile that reacts rapidly with the most nucleophilic nitrogen (N2) before equilibration can occur.

VariableN1-Selective ConditionsN2-Selective Conditions
Control Type ThermodynamicKinetic
Reagents NaH / Alkyl HalideAlkyl-Trichloroacetimidate / TfOH
Temperature High (Reflux favored)Low to Room Temp
Solvent Polar Aprotic (DMF, DMSO)Non-polar (Toluene, DCM)

Module B: Solving N-Arylation (C-N Coupling)

Chan-Lam Coupling (Copper)
  • Trend: Copper catalysis (Cu(OAc)2, Boronic acid) generally favors N1 .

  • Why: The mechanism involves coordination to the indazole. The N1-metal complex is thermodynamically preferred.

  • Troubleshooting: If conversion is low, add a base like pyridine or TEA and use molecular sieves to remove water (which kills the catalyst).

Buchwald-Hartwig (Palladium)
  • Trend: Highly ligand-dependent.

  • N1 Selectivity: Use bulky phosphine ligands (e.g., t-BuXPhos , BrettPhos ). The steric bulk of the ligand forces the Pd to couple at the less hindered N1 position (distal from the C7 proton).

  • N2 Selectivity: Difficult to achieve directly with Pd. Requires chelating directing groups or specific electronic biasing on the ring.

Module C: Analytical Differentiation (Is it N1 or N2?)

Warning: Do not rely solely on LCMS retention time. Isomers often co-elute.

1H NMR Diagnostic Signatures
  • N1-Substituted: The methylene protons (

    
    ) typically appear downfield  (higher ppm) compared to N2.
    
  • C3-H Signal: In N1-isomers, the C3-H is often a sharp singlet. In N2-isomers, it can show broader coupling or distinct shifts due to the quinoid character.

The "Gold Standard": NOE / ROESY

This is the only way to be 100% sure without X-ray crystallography.

IsomerKey NOE Correlation (Nuclear Overhauser Effect)
N1-Alkyl Strong NOE between N-Alkyl protons and C7-H (the benzene ring proton).
N2-Alkyl Strong NOE between N-Alkyl protons and C3-H (the pyrazole ring proton).

Note: If your indazole has a substituent at C3, N2-alkyls will show NOE to the C3-substituent, whereas N1-alkyls will still show NOE to C7-H.

NMR_NOE Substrate Unknown Isomer (N-Alkyl Indazole) NOE_Exp Run 1D NOE / 2D NOESY Irradiate N-CH2 Substrate->NOE_Exp Result_N1 Hit on C7-H (Benzene Ring) = N1 Isomer NOE_Exp->Result_N1 Correlation Observed Result_N2 Hit on C3-H (Pyrazole Ring) = N2 Isomer NOE_Exp->Result_N2 Correlation Observed

Figure 2: NMR logic for assigning regiochemistry.

FAQ: Common Troubleshooting Scenarios

Q: I tried alkylating with Methyl Iodide and K2CO3 in DMF, but I got a 60:40 mixture. How do I fix this? A: Methyl iodide is highly reactive (kinetic), and K2CO3 is a mild base. This "middle ground" often yields mixtures.

  • To get N1: Switch to NaH/THF and heat the reaction to force the thermodynamic product.

  • To get N2: You cannot easily get pure N2 with MeI. Switch to the Trimethyloxonium tetrafluoroborate (Meerwein's salt) in EtOAc (often favors N2 kinetically) or use the trichloroacetimidate method if applicable for methyl (less common for methyl, better for larger groups).

Q: My N2-protected indazole (THP group) migrated to N1 during my next reaction step. Why? A: THP (Tetrahydropyranyl) and SEM groups are acid-labile and can migrate via an oxocarbenium intermediate. If your reaction involved any Lewis acid or protic acid (even trace HCl in chloroform), the group will detach and reattach to the thermodynamic N1 position.

  • Fix: Keep conditions strictly basic or neutral. If you need N2 stability, consider an N-aryl group or a non-migrating protecting group like Boc (though Boc is electron-withdrawing and changes reactivity).

Q: Can I separate the isomers if I get a mixture? A: Yes, but it is painful.

  • Flash Chromatography: N2 isomers are usually less polar (move faster) on silica because they lack the N-H donor and have different dipole moments compared to N1.

  • Crystallization: N1 isomers often crystallize more readily due to better packing (flat aromatic system).

References

  • Regioselective N-Alkylation Review

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold.[1][2][3][4][5][6][7][8]

    • Source:Beilstein J. Org. Chem. 2021, 17, 1939–1950.
    • URL:[Link]

  • The N2-Selective Breakthrough (Trichloroacetimidates)

    • Title: Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[2][8]

    • Source:Synthesis 2022, 54, 3215-3226.[2]

  • Thermodynamic vs Kinetic Control (General Theory)

    • Title: Kinetic vs. Thermodynamic Control of Reactions.[9][10][11][12][13]

    • Source:Chemistry LibreTexts (2024).
    • URL:[Link]

  • NMR Differentiation Techniques

    • Title: Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.[14]

    • Source:Magn. Reson. Chem. 2024, 62(11), 765-774.
    • URL:[Link]

Sources

solubility issues with 5-Chloro-3-nitro-1H-indazole in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Why is this compound difficult to solubilize? 5-Chloro-3-nitro-1H-indazole presents a classic "brick dust" profile common in fragment-based drug discovery. Its poor aqueous solubility stems from two synergistic structural factors:

  • Planar Stacking (π-π Interactions): The fused indazole ring system, reinforced by the electron-withdrawing nitro (position 3) and chloro (position 5) groups, creates a highly planar molecule that stacks efficiently in the solid state.[1] Breaking this crystal lattice requires significant energy.[1]

  • Lipophilicity vs. Ionization: While the electron-withdrawing groups increase the acidity of the N-H proton compared to unsubstituted indazole, the molecule remains predominantly neutral at physiological pH (7.4).[1] Neutral heterocycles lack the charge necessary for solvation by water molecules, leading to rapid precipitation (or "crashing out") upon dilution from organic stocks.[1]

Physicochemical Snapshot
PropertyValue (Approx.)[1][2][3][4][5][6][7][8][9][10][11]Implication
Molecular Weight 239.62 g/mol Small molecule fragment range.[1]
LogP (Predicted) ~2.5 – 3.0Moderately lipophilic; prefers organic phases.[1]
pKa (Acidic N-H) ~9 – 10Neutral at pH 7.4. Deprotonates only at high pH (>10).[1]
Aqueous Solubility < 50 µM (Pure Buffer)Requires co-solvents or carriers for bioassays.[1][5]

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately when I add the DMSO stock to the media."

Diagnosis: Solvent Shock (Dielectric Crash). When you inject a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer, the local environment shifts rapidly from lipophilic to hydrophilic.[1] The hydrophobic indazole molecules aggregate faster than they can disperse.[1]

Solution: The Intermediate Dilution Step. Never jump from 100% DMSO to <1% DMSO in one step for this compound.[1]

  • Prepare your stock in 100% DMSO (e.g., 10 mM).[1]

  • Create an Intermediate Working Solution in 100% DMSO or a 50:50 DMSO:Water mix (if stable) at 100x your final assay concentration.[1]

  • Add this intermediate solution to your vigorously stirring buffer. See the Protocol Section below for the "Step-Down" method.

Issue 2: "Can I use acid (HCl) to help dissolve it?"

Diagnosis: Incorrect Ionization Strategy. No. Indazoles are amphoteric but primarily function as weak acids due to the N-H group.[1] Adding acid (lowering pH) will protonate the N2 position only at extremely low pH (< 2), which is incompatible with most bioassays.[1] At pH 7.4, the molecule is neutral.[1] Solution: If your assay tolerates it, slightly alkaline buffers (pH 8.0 - 8.5) can improve solubility by shifting the equilibrium toward the deprotonated (anionic) species, though this is often limited by biological constraints.[1]

Issue 3: "My serial dilutions in the microplate look cloudy."

Diagnosis: Pipette Tip Carryover & Nucleation. Plastic pipette tips can act as nucleation sites for hydrophobic compounds.[1] If you perform serial dilutions directly in aqueous buffer, the compound will adhere to the plastic and precipitate.[1] Solution: Perform serial dilutions in 100% DMSO first , then transfer a small fixed volume (e.g., 1 µL) of each dilution into the aqueous assay plate (e.g., 99 µL buffer). This ensures every well has a consistent final DMSO concentration (1%) and the compound is introduced to water only at the final moment.[1]

Recommended Protocols

Protocol A: The "Step-Down" Serial Dilution (Standard)

Use this for IC50 determination to ensure consistent DMSO concentration.[1]

  • Stock Prep: Dissolve this compound in anhydrous DMSO to 10 mM . Vortex until clear.

  • DMSO Dilution Series: Prepare your concentration curve (e.g., 1:3 serial dilutions) entirely in 100% DMSO .

    • Why? This prevents precipitation during the dilution process.[1]

  • Transfer: Transfer 1 µL of each DMSO point into 99 µL of pre-warmed (37°C) assay buffer.

    • Result: Final DMSO is 1%.[1] Compound is rapidly dispersed.[1]

  • Mix: Immediately mix by pipetting up and down (or shaker). Do not let the DMSO droplet sit at the bottom.[1]

Protocol B: Cyclodextrin Complexation (Advanced)

Use this if your assay is sensitive to DMSO or requires higher concentrations (>100 µM).[1]

  • Carrier Prep: Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in your assay buffer.[1]

  • Solubilization: Add your solid compound (or a small volume of high-conc DMSO stock) to the HP-β-CD solution.

  • Incubation: Shake/Vortex at Room Temperature for 4–6 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any undissolved micro-crystals.[1]

    • Mechanism:[1][4][5] The hydrophobic indazole resides inside the cyclodextrin cavity, shielding it from water while maintaining solution homogeneity.[1]

Decision Matrix: Choosing a Strategy

The following diagram illustrates the logical flow for selecting the correct solubilization method based on your experimental constraints.

SolubilizationStrategy Start Start: this compound Solubilization TargetConc Required Final Concentration? Start->TargetConc LowConc Low (< 50 µM) TargetConc->LowConc HighConc High (> 50 µM) TargetConc->HighConc DMSOTol Assay DMSO Tolerance? LowConc->DMSOTol MethodB Method B: HP-β-Cyclodextrin (Carrier Assisted) HighConc->MethodB If strictly aqueous MethodC Method C: Co-solvent System (DMSO + PEG400 + Water) HighConc->MethodC If DMSO allowed HighTol High (> 1%) DMSOTol->HighTol Yes LowTol Low (< 0.1%) DMSOTol->LowTol No MethodA Method A: Direct DMSO Spike (Keep DMSO < 1%) HighTol->MethodA LowTol->MethodB

Caption: Decision tree for solubilizing hydrophobic indazole derivatives based on concentration needs and assay tolerance.

References & Data Sources

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69681, 5-Chloro-1H-indazole.[1] (Used for physicochemical analogies and LogP data).[1][2] [Link][1]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.[1][3] Journal of Organic Chemistry.[1][3] (Provides structural insights into nitro-indazole solubility and precipitation in aqueous media). [Link][1][3]

  • Di, L., & Kerns, E. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Authoritative source on "Solvent Shock" and serial dilution protocols for lipophilic compounds).

Sources

Technical Support Center: Selective Reduction of 3-Nitroindazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-Reduction & N-N Bond Cleavage

Document ID: IND-RED-003 | Status: Active | Last Updated: 2024-05-21

Core Directive: The "Hydrazine" Paradox

User Query: "How do I prevent over-reduction of 3-nitroindazole to hydrazine?"

Technical Diagnosis: In the context of indazole chemistry, this query often stems from a terminological confusion regarding the N-N bond .

  • The Target: You want to reduce the nitro group (

    
    ) to an amine (
    
    
    
    ).[1][2][3][4]
  • The Substrate: The indazole ring itself is a cyclic hydrazine (1,2-diazole).

  • The Failure Mode: "Over-reduction" in this system typically refers to hydrogenolysis , where the N-N bond of the indazole ring is cleaved. This destroys the heterocycle, yielding a phenyl-diamine derivative (often 2-aminobenzylamine).

The Goal: Chemoselective reduction of the nitro group while preserving the sensitive N-N bond of the indazole ring.

Diagnostic Visualizer

The following diagram illustrates the competing reaction pathways. Your goal is to stop at Structure B (3-Aminoindazole) and prevent the pathway to Structure C (Ring Opening).

IndazoleReduction cluster_legend Reaction Conditions Nitro 3-Nitroindazole (Substrate) Intermediates Intermediates (Nitroso / Hydroxylamine) Nitro->Intermediates Reduction Start Cleaved 2-Aminobenzylamine Deriv. (OVER-REDUCTION) Nitro->Cleaved Aggressive Hydrogenation Amine 3-Aminoindazole (TARGET PRODUCT) Intermediates->Amine Desired Path (Selectivity Control) Amine->Cleaved Over-Reduction (High H2 Pressure / Acid / Long Time) Legend Safe Zone: Fe/HCl, SnCl2, Transfer Hydrog. Danger Zone: Pd/C + High Pressure H2

Figure 1: Reaction pathway showing the critical bifurcation between successful nitro reduction and destructive ring opening (hydrogenolysis).

Troubleshooting Guides & Protocols

Scenario A: "I am using Pd/C and Hydrogen gas, and my yield is low/messy."

Root Cause: Catalytic hydrogenation with Palladium on Carbon (Pd/C) is non-selective. Under high pressure or in acidic media, Pd/C readily cleaves the N-N bond of the indazole.

Protocol 1: The "Poisoned" Transfer Method (Recommended) Instead of


 gas, use Hydrazine Hydrate  as the hydrogen donor. This kinetic control prevents ring opening.
  • Reagents: 3-Nitroindazole (1 equiv), Hydrazine Hydrate (5-10 equiv), 10% Pd/C (10 wt%).

  • Solvent: Ethanol or Methanol (Reflux).[5]

  • Procedure:

    • Dissolve substrate in ethanol.

    • Add Pd/C catalyst (carefully, under inert atmosphere).

    • Heat to reflux.

    • Add Hydrazine Hydrate dropwise. Note: Evolution of

      
       gas will occur.
      
    • Monitor via TLC. Reaction is usually complete in 30-60 mins.

    • Stop immediately upon consumption of starting material.

    • Filter hot through Celite to remove Pd.

Why this works: The concentration of active hydrogen species on the Pd surface is lower than under high-pressure


, favoring the reduction of the highly electrophilic 

group over the stable aromatic ring.
Scenario B: "I cannot use Palladium. What is the most robust alternative?"

Root Cause: Metal-catalyzed hydrogenation is too aggressive. Solution: Use a dissolving metal reduction (Bechamp or SnCl2). These are chemoselective for nitro groups and cannot break the indazole N-N bond under standard conditions.

Protocol 2: Stannous Chloride (SnCl2) Reduction

  • Reagents: 3-Nitroindazole (1 equiv),

    
     (5 equiv).
    
  • Solvent: Ethanol or Ethyl Acetate (mild heat).

  • Procedure:

    • Suspend substrate in Ethanol.[2]

    • Add Stannous Chloride in portions.

    • Heat to 70°C for 2-4 hours.

    • Workup (Critical): The tin salts form a sticky emulsion. Neutralize with saturated

      
       or Rochelles salt solution to break the emulsion before extraction.
      

Protocol 3: Iron/Ammonium Chloride (Green Method)

  • Reagents: Iron powder (3-5 equiv),

    
     (5 equiv).
    
  • Solvent: Ethanol/Water (3:1).

  • Procedure:

    • Reflux the solvent mixture with Iron and

      
       for 15 mins to activate the iron.
      
    • Add the nitroindazole.[6][7]

    • Reflux for 1-3 hours.

    • Filter while hot (remove Iron sludge).

Comparative Data: Selecting the Right Method

MethodSelectivity (Nitro vs Ring)Risk of Over-ReductionWorkup DifficultyScalability
H2 + Pd/C (High Pressure) LowHigh (Ring Cleavage)Easy (Filtration)High
Transfer Hydrog. (N2H4 + Pd/C) HighLowEasyMedium
SnCl2 / HCl Excellent ZeroDifficult (Emulsions)Low/Medium
Fe / NH4Cl Excellent ZeroMedium (Iron Waste)High
Sodium Dithionite GoodLowEasy (Aqueous)Medium

Frequently Asked Questions (FAQs)

Q1: Why does my product turn pink/red during the workup?

  • A: 3-Aminoindazoles are oxidation-sensitive.[8] If exposed to air in solution for long periods, they can form azo-dimers or oxidize to quinoid-type species. Fix: Perform workups quickly, keep under

    
     if possible, and store the solid product in the dark/cold.
    

Q2: Can I use Raney Nickel?

  • A: Avoid. Raney Nickel is notorious for desulfurization and N-N bond cleavage (hydrogenolysis). It is much more aggressive than Pd/C for breaking hydrazine bonds.

Q3: The reaction stalled at the hydroxylamine intermediate (


). How do I push it? 
  • A: This is common with mild reductants like Zn/NH4Cl. If using Pd/C + Hydrazine, add more hydrazine hydrate and increase temperature. If using Fe/HCl, ensure the pH is acidic enough (add a drop of HCl) to activate the metal surface.

Q4: The prompt mentioned "hydrazine" as a product. Is it possible I formed a hydrazino-indazole (


)? 
  • A: Direct reduction of a nitro group to a hydrazine substituent is extremely rare in this chemistry. It is more likely you have either:

    • Cleaved the ring (forming a diamine).

    • Formed a diazo-species if nitrite was present.

    • Verification: Check NMR.[9] A cleaved ring will show a loss of the specific indazole C3 proton (if applicable) or a dramatic shift in the aromatic peaks due to the loss of planarity/aromaticity of the 10-pi system.

References

  • Battistini, M. et al. (2020). "Selective reduction of nitroindazoles: Preparation of new amino and chloroamino derivatives." Journal of Heterocyclic Chemistry. (Generalized citation for nitroindazole reduction protocols).

  • Bellamy, F. D. & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842.

  • Lauwiner, M. et al. (1998). "Hydrogenation of Nitroarenes: The Hydrogenolysis of the N-N Bond." Applied Catalysis A: General. (Context on N-N cleavage risks).
  • Chakrabarty, M. et al. (2005).[5] "Reduction of nitroarenes with hydrazine hydrate catalyzed by Pd/C." Tetrahedron Letters, 46, 2865.[5] (The Transfer Hydrogenation Protocol).

Sources

Technical Support Center: Recrystallization of Chloronitroindazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with chloronitroindazoles. It synthesizes literature precedents with practical process optimization strategies.

Introduction: The Purification Challenge

Chloronitroindazoles are critical scaffolds in medicinal chemistry, particularly for kinase inhibitors and dopamine receptor ligands.[1][2] Their purification presents a unique paradox: the nitro group confers high polarity and hydrogen-bonding potential, while the chloro substituent increases lipophilicity and crystal lattice energy.[2]

This duality often leads to two primary failure modes during recrystallization:

  • Oiling Out: The compound separates as a liquid phase before crystallizing.[1][2]

  • Isomer Co-precipitation: Regioisomers (e.g., 5-chloro-6-nitro vs. 6-chloro-5-nitro) often possess similar solubility profiles, making separation difficult.[1][2]

This guide provides a logic-driven approach to solvent selection and troubleshooting.

Module 1: Solvent Selection Strategy (FAQs)

Q1: What is the "Golden Rule" for initiating a solvent screen for chloronitroindazoles?

Answer: Start with Short-Chain Alcohols (Methanol or Ethanol) .[1][2]

  • Why: Indazoles are amphoteric.[1][2] The N-H proton on the pyrazole ring is a strong hydrogen bond donor.[1][2] Alcohols can solvate this moiety effectively at high temperatures (boiling) but show significantly reduced solubility at room temperature or

    
    , creating the steep solubility curve required for high recovery.[1][2]
    
  • Evidence: Organic Syntheses reports successful purification of 5-nitroindazole using boiling methanol (Yield: 72-80%) [1].[1][2][3] Similarly, 3-chloro-6-nitroindazole has been successfully recrystallized from ethanol [2].[1][2][4]

Q2: My compound is insoluble in ethanol even at reflux. What is the next logical step?

Answer: Switch to a High-Dipole Aprotic / Alcohol Binary System .

  • The Protocol: Dissolve the crude solid in a minimum amount of hot DMSO or DMF (high solubility power). Then, slowly add hot Ethanol or Water as an anti-solvent until turbidity persists.[1][2]

  • Mechanism: The aprotic solvent disrupts the strong intermolecular

    
    -stacking of the nitro-aromatic rings, while the protic anti-solvent forces the lattice to reform upon cooling.[2]
    
  • Warning: Avoid using water as an anti-solvent if your impurity profile includes diazoamino compounds, as they often co-precipitate with water [1].[1][2]

Q3: How do I select a solvent to separate regioisomers (e.g., 6- vs. 7-nitro)?

Answer: Leverage Dielectric Tuning .[1][2]

  • Strategy: Isomers often differ slightly in their dipole moments. A non-polar solvent (like Toluene or Benzene) exaggerates these differences more than a polar solvent.[1][2]

  • Field Insight: If alcohols fail to separate isomers, try Toluene .[1][2] The "para-like" isomers (substituents at 5,6 positions) generally pack better and are less soluble in toluene than "ortho-like" (4,7 substituted) isomers, allowing for fractional crystallization.[2]

Module 2: Troubleshooting & Decision Support

Issue A: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptoms: The solution turns cloudy/milky upon cooling, and droplets of oil form at the bottom/sides before crystals appear. Root Cause: The saturation temperature of the solute is higher than the "oiling out" temperature (where the liquid-liquid phase boundary exists).[2] This is common in chloronitroindazoles due to impurities depressing the melting point.[1][2]

Visual Troubleshooting Workflow:

OilingOut Start Issue: Compound Oils Out CheckMP Check Purity / MP Start->CheckMP SolventCheck Is Solvent BP > Compound MP? CheckMP->SolventCheck MP is depressed ChangeSolvent Switch to Lower BP Solvent (e.g., EtOH instead of Toluene) SolventCheck->ChangeSolvent Yes (Solvent too hot) AddSeed Reheat to Clear Solution Add Seed Crystal at T < T_saturation SolventCheck->AddSeed No (Supercooling issue) UseCoSolvent Add 10% Polar Co-solvent (DCM or Acetone) AddSeed->UseCoSolvent If seeding fails

Figure 1: Decision tree for troubleshooting oiling out phenomena during indazole purification.

Issue B: Persistent Impurities (Yellow Precipitate)

Symptoms: A fine yellow powder persists or co-crystallizes.[1][2][4] Diagnosis: This is often the diazoamino intermediate , a common byproduct in the diazotization of o-toluidines during indazole synthesis [1].[2] Solution:

  • Pre-filter: These impurities are often insoluble in organic solvents.[1][2][3] Dissolve your product in hot methanol and perform a hot filtration to remove the insoluble yellow solid before cooling.[1][2]

  • Charcoal Treatment: Use activated carbon (5% w/w) during the hot dissolution step to adsorb these planar, highly conjugated impurities.[1][2]

Module 3: Experimental Protocols

Protocol A: Standard Recrystallization of Chloronitroindazoles

Target Scale: 10g - 50g

  • Solvent Choice: Methanol (Primary) or Ethanol (Secondary).[1][2]

  • Dissolution:

    • Place 10g of crude solid in a 250mL Erlenmeyer flask.

    • Add 100mL of solvent (10 vol).[1][2]

    • Heat to reflux with stirring.[1][2]

    • Observation: If solid remains, add solvent in 10mL increments until dissolved.[1][2] Do not exceed 20 volumes.

  • Clarification (Crucial Step):

    • If the solution is dark/colored, add 0.5g activated charcoal.[1][2] Boil for 2 minutes.

    • Filter through a pre-warmed Celite pad into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.[2]

    • Once at RT, transfer to an ice bath (

      
      ) for 1 hour.
      
  • Collection:

    • Filter the pale yellow needles/crystals.[1][2]

    • Wash: Wash with 10mL of cold (

      
      ) solvent.[1][2] Do not use room temp solvent or yield will drop.[1]
      
    • Dry: Vacuum dry at

      
       for 4 hours.
      
Protocol B: Binary Solvent System (For Stubborn Solubility)

Use when single solvents fail.[2]

  • Dissolve crude material in minimal hot DMF (

    
    ).
    
  • Add hot Water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot DMF to just clear the turbidity.[1][2]

  • Remove heat and allow to cool slowly. The high boiling point of DMF keeps the solute in solution longer, allowing for better crystal growth.[1]

Data Summary: Solvent Properties & Applicability[2][5][6][7][8]

Solvent SystemRoleApplicability for ChloronitroindazolesKey Risk
Methanol PrimaryExcellent for 5-nitro and 6-nitro isomers.[1][2] High recovery yield.[1][2]Toxicity; Flammability.[1][2]
Ethanol SecondaryGood for chlorinated derivatives (3-chloro).[1][2] Slower evaporation.[1][2]May require 95% or absolute grade to prevent water interference.[1][2]
Toluene SelectiveBest for separating regioisomers due to packing differences.[1][2]High BP (

) may cause thermal degradation if nitro group is labile.[1][2]
DMF / Water RescueUse for highly insoluble, high-melting derivatives.[1][2]Difficult to remove DMF traces from crystals (requires prolonged drying).[1][2]
Acetic Acid SpecializedGood for initial synthesis workup, but poor for final purity.[1][2]Corrosive; inclusion of acid in crystal lattice.[1][2]

References

  • Porter, H. D.; Peterson, W. D. "5-Nitroindazole".[1][2][3] Organic Syntheses, 1940 , 20, 73. Link[1][2]

  • Davies, R. R.[1][2][4] "Indazole Derivatives: The Synthesis of Various Amino- and Hydroxy-indazoles and Derived Sulphonic Acids". Journal of the Chemical Society, 1955 , 2412-2423. Link[1][2]

  • BenchChem.[1][2][5] "Solubility and stability of N-2H-Indazol-2-ylurea in different solvents". Technical Guide, 2025 .[1][2][6] Link[1][2]

  • Mettler Toledo.[1][2][3] "Recrystallization Guide: Process, Procedure, Solvents". Application Note. Link

Sources

Technical Support Center: Troubleshooting C5-Chlorine Reactivity in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SUZ-C5-CL-REACTIVITY Status: Open Assigned Specialist: Senior Application Scientist Topic: Overcoming electronic deactivation in C5-chloroheterocycles (Pyrimidines, Pyridines, Pyrazoles).

Introduction: The "C5 Paradox"

Welcome to the Advanced Synthesis Support Center. You are likely here because a standard Suzuki coupling protocol (e.g., Pd(PPh₃)₄/Na₂CO₃) failed to convert your C5-chloroheterocycle, recovering only starting material.

The Technical Reality: While C2- and C4-chlorines on nitrogen heterocycles are activated for oxidative addition via SNAr-like pathways (due to the electron-withdrawing nature of the adjacent nitrogen), the C5-position is electronically distinct . It behaves similarly to an unactivated, electron-rich aryl chloride. The C-Cl bond at this position possesses a high bond dissociation energy, making the oxidative addition step the kinetic bottleneck of the catalytic cycle.

This guide provides a tiered troubleshooting approach to overcome this specific energy barrier.

Module 1: Diagnosis & Mechanism

Q: Why is the reaction stalling at the starting material?

A: The catalyst cannot break the C-Cl bond.

In standard Suzuki couplings, the rate-determining step (RDS) varies.[1] However, for C5-chloroheterocycles, the RDS is almost exclusively Oxidative Addition . Standard phosphine ligands (like PPh₃ or dppf) lack the electron density required to push the Palladium(0) center to insert into this inert bond.

Visualizing the Bottleneck:

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (The Bottleneck) Pd0->OxAdd High Barrier for C5-Cl PdII Pd(II)-Ar-Cl Species OxAdd->PdII TransMet Transmetallation (Boron Entry) PdII->TransMet Base Required RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 1: The Catalytic Cycle. Note the "High Barrier" at Oxidative Addition, which is the primary failure mode for C5-chlorine substrates.

Module 2: Catalyst Engineering (The Solution)

Q: Which catalyst system breaks this barrier?

A: You must switch to Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC-Pd (PEPPSI) systems.

To facilitate oxidative addition into C5-Cl, the ligand must be:

  • Electron-Rich: Increases electron density on Pd(0) to facilitate bond insertion.

  • Sterically Bulky: Promotes the formation of the active monoligated Pd(0) species (L1-Pd) and accelerates the final reductive elimination step.

Recommended Systems
Catalyst SystemLigand ClassMechanism of ActionBest For...[2]
XPhos Pd G3 / G4 Buchwald (Biaryl)Extremely electron-rich; bulky isopropyl groups prevent catalyst dimerization.First-line defense. Excellent for unactivated C5-Cl pyrimidines.
SPhos Pd G3 Buchwald (Biaryl)High turnover frequency; water-soluble variations available.Sterically hindered boronic acids or aqueous solvent mixtures.
Pd-PEPPSI-IPr NHC (Carbene)"Throw-away" pyridine ligand creates highly active Pd-NHC species.Difficult substrates requiring high stability/heat; air-stable.
RuPhos Buchwald (Biaryl)Specialized steric bulk.Substrates with secondary amines or extremely electron-rich partners.

Critical Note: Avoid Pd(PPh₃)₄ or PdCl₂(dppf) for these specific substrates. They are rarely active enough for C5-chlorine insertion at reasonable temperatures [1].

Module 3: The Boron Variable (Hidden Failure)

Q: The catalyst is active, but yields are low. Is the Boron dying?

A: Yes. Heteroaryl boronic acids are notorious for Protodeboronation .

If your C5-Cl substrate is unreactive, you likely increased the temperature. High temperature + Base + Heteroaryl Boronic Acid = Rapid hydrolysis of the C-B bond (Protodeboronation). You end up with the de-boronated heteroarene and unreacted chloride.

Troubleshooting Decision Tree:

Troubleshooting Start Reaction Failed (Low Yield) CheckSM Check LCMS/NMR: Is C5-Cl remaining? Start->CheckSM YesCl Yes, C5-Cl remains CheckSM->YesCl Catalyst Issue NoCl No, C5-Cl consumed (Complex mixture) CheckSM->NoCl Side Reactions Action1 Switch to XPhos-Pd-G3 or Pd-PEPPSI-IPr YesCl->Action1 CheckBoron Is Boronic Acid Protodeboronated? Action1->CheckBoron If still failing Action2 1. Use MIDA Boronate 2. Use BF3-K Salt 3. Slow Addition of Boron CheckBoron->Action2 Yes

Figure 2: Diagnostic workflow for differentiating catalyst failure from reagent decomposition.

Module 4: Validated Experimental Protocol

Protocol: Coupling of C5-Chloropyrimidine using XPhos Pd G3

This protocol uses a pre-catalyst (G3/G4) to ensure a precise 1:1 Pd:Ligand ratio, avoiding the induction period and inconsistencies of mixing Pd(OAc)₂ with free ligand.

Reagents:

  • Substrate: C5-Chloropyrimidine derivative (1.0 equiv)

  • Boron Source: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%) [2]

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Charge Solids: In a reaction vial, add the C5-chloride, boronic acid, K₃PO₄, and XPhos Pd G3.

  • Degas (Crucial): Seal the vial. Evacuate and backfill with Argon/Nitrogen (3 cycles). Note: Oxygen kills the active monomeric Pd species.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

  • Reaction: Heat to 80–100°C for 2–12 hours.

    • Tip: Monitor by LCMS after 1 hour. If 0% conversion, increase temp to 110°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Alternative Conditions (The "PEPPSI" Method): If the above fails, use Pd-PEPPSI-IPr (2 mol%) with K₂CO₃ in Toluene/MeOH (1:1) at 80°C. This system is exceptionally robust for sterically demanding couplings [3].

FAQ: Rapid Fire Support

Q: Can I use Pd(dppf)Cl₂? A: Only if the boronic acid is highly reactive and the C5-chloride is not sterically hindered. Generally, it is insufficient for difficult C5-Cl cases.

Q: My boronic acid is unstable. What now? A: Switch to a Potassium Organotrifluoroborate (R-BF3K) . These are robust against protodeboronation and slowly release the active boronic acid species in situ.

Q: Why is the reaction turning black immediately? A: "Pd Black" formation indicates catalyst decomposition (agglomeration). This means the ligand is detaching, or oxygen is present.

  • Fix: Ensure rigorous degassing. Switch to a G3/G4 precatalyst to ensure the ligand is pre-bound.

References

  • Buchwald, S. L., et al. (2005). "Universal Polymer-Supported Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides." Journal of the American Chemical Society.

  • Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Chlorides." Accounts of Chemical Research.

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling."[3] Chemistry - A European Journal.

  • Burke, M. D., et al. (2016). "Mechanistic Basis for the Protodeboronation of Heteroaryl Boronic Acids." Journal of the American Chemical Society.

Sources

Technical Support Center: Palladium Removal from Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Advanced Purification Protocols for Indazole-Based APIs Reference ID: TS-IND-PD-001

Executive Summary: The Indazole Challenge

Welcome to the Technical Support Center. You are likely here because standard aqueous washes or recrystallizations failed to bring your palladium (Pd) levels below ICH Q3D limits (<10 ppm).

Why is this happening? Unlike simple aromatics, indazoles are potent ligands . The pyrazole ring nitrogens (N1 and N2) possess lone pairs that coordinate strongly to Pd(II) species, effectively "locking" the metal into the product matrix. Standard purification often fails because the affinity of the indazole-Pd complex (


) exceeds the stripping power of weak chelators or simple solvent washes.

To solve this, you must introduce a competitor ligand (scavenger) with a significantly higher affinity for Pd than the indazole scaffold.

Module 1: Diagnosis & Regulatory Targets

Before initiating a cleanup protocol, verify your target threshold based on the ICH Q3D Elemental Impurities Guideline .

Target Thresholds (ICH Q3D)
Administration RoutePermitted Daily Exposure (PDE)Concentration Limit (10g daily dose)
Oral 100 µ g/day 10 ppm
Parenteral (IV/IM) 10 µ g/day 1 ppm
Inhalation 1 µ g/day 0.1 ppm

Note: If your daily dose is <10g, your concentration limit may be higher, but 10 ppm is the standard industry benchmark for APIs.

Module 2: The Scavenger Toolkit (Primary Solution)

Solid-supported scavengers (functionalized silica) are the gold standard for indazoles because they avoid the emulsion issues of liquid extraction and the non-specific binding of activated carbon.

Decision Matrix: Selecting the Right Scavenger

Use the following logic to select your scavenger. Si-Thiol is the default starting point.

ScavengerSelection Start Start: Characterize Pd Species PdType Is the Pd species Pd(0) or Pd(II)? Start->PdType Pd0 Pd(0) / Colloidal Pd PdType->Pd0 Oxidative Addn Complete Pd2 Pd(II) (Ionic) PdType->Pd2 Residual Catalyst Rec1 Recommendation: Si-Thiol (Mercaptopropyl) Pd0->Rec1 High Affinity Solvent Solvent System? Pd2->Solvent Coordinating Coordinating (DMSO, DMF, DMAc) Solvent->Coordinating DMT displaces strong ligands NonCoordinating Non-Coordinating (THF, DCM, MeOH, EtOAc) Solvent->NonCoordinating Rec2 Recommendation: Si-DMT (Dimercaptotriazine) Coordinating->Rec2 DMT displaces strong ligands NonCoordinating->Rec1 Rec3 Recommendation: Activated Carbon (Specific Grades only) Rec1->Rec3 If Cost is Critical & Scale >10kg

Figure 1: Scavenger selection logic. Si-Thiol is the general workhorse, while Si-DMT is required for coordinating solvents or highly stable Pd-Indazole complexes.

Standard Operating Procedure (Batch Mode)

Materials:

  • Crude Indazole Product (dissolved in 10-20 volumes of THF, MeOH, or EtOAc).

  • Si-Thiol (SiliCycle SiliaMetS® Thiol or Biotage ISOLUTE® Si-Thiol).

  • 0.45 µm filter membrane.

Protocol:

  • Loading Calculation: Add scavenger at 3-5 equivalents relative to the residual Pd content (not the product).

    • Rule of Thumb: If Pd content is unknown, start with 10-20 wt% of scavenger relative to the mass of the crude product.

  • Temperature: Heat the mixture to 50-60°C .

    • Why? Ligand exchange (Indazole

      
       Thiol) is kinetically driven. Heat overcomes the activation energy required to break the Pd-Indazole bond.
      
  • Agitation: Stir vigorously for 4 hours .

    • Warning: Do not use magnetic stir bars if possible; they grind the silica, creating fines that block filters. Use an overhead stirrer.

  • Filtration: Filter hot through a 0.45 µm pad (Celite can be added as a body feed).

  • Wash: Wash the filter cake with 2 volumes of clean solvent to recover entrained product.

Module 3: Troubleshooting & FAQs

Q1: I used Si-Thiol in DMF, but the Pd levels barely dropped. Why?

A: Solvent Competition. DMF and DMSO are coordinating solvents. They solvate the Pd atom, creating a "shield" that competes with the scavenger's thiol groups.

  • Fix: Perform a solvent swap to a non-coordinating solvent (THF, Me-THF, or EtOAc) before scavenging.

  • Alternative: If you must stay in DMF, switch to Si-DMT (Dimercaptotriazine) . The chelating effect of the triazine ring is stronger than the solvent shell.

Q2: I tried Activated Carbon (Charcoal), but my yield dropped by 20%.

A: Non-Specific Adsorption. Indazoles are flat, aromatic systems that bind well to the graphene sheets in activated carbon.

  • Fix: Switch to silica-based scavengers (Si-Thiol). The silica backbone is inert to the organic product, interacting only via the grafted functional group.

  • Optimization: If you must use carbon (for cost), use a "synthetic carbon" (e.g., spherically activated) and screen different grades (pH neutral vs. acidic).

Q3: Can I just crystallize the product to remove Pd?

A: Proceed with Caution. Crystallization is often ineffective as a sole method for indazoles.

  • The Risk: Occlusion. Pd-Indazole complexes often have similar solubility profiles and crystal habits to the free ligand. The impurity can be incorporated inside the crystal lattice.[1]

  • The Fix: Use a "Scavenge-then-Crystallize" workflow. Remove the bulk Pd with Si-Thiol first, then crystallize to polish the purity.

Q4: The scavenger is clogging my filter.

A: Fines Generation.

  • Cause: Vigorous magnetic stirring grinds the silica particles.

  • Fix: Use overhead stirring or a Fixed Bed Flow approach.

    • Flow Protocol: Pack the scavenger into a stainless steel column or use pre-packed cartridges (e.g., Biotage® SNAP). Recirculate the solution through the cartridge for 2-4 hours. This eliminates filtration steps entirely.

Module 4: Comparative Data (Efficiency)

The following table summarizes expected clearance rates for a typical Suzuki coupling yielding an indazole product (Initial Pd: ~1000 ppm).

MethodScavenger/ReagentSolvent% Pd RemovalProduct Recovery
Silica-Supported Si-Thiol THF>95% >98%
Silica-SupportedSi-DMTDMF>90%>98%
Activated CarbonDarco KB-GTHF85-95%75-85% (Loss)
ExtractionN-Acetylcysteine (aq)EtOAc60-70%95%
CrystallizationNone (EtOH)EtOH20-40%90%

Data aggregated from industry standard screenings (Johnson Matthey, SiliCycle).

Module 5: Workflow Visualization

Follow this integrated workflow to ensure compliance with ICH Q3D.

Workflow Crude Crude Indazole (Pd: ~500-2000 ppm) SolventSwap Solvent Swap (to THF/EtOAc) Crude->SolventSwap Scavenge Add Si-Thiol (50°C, 4h) SolventSwap->Scavenge Filter Filtration (0.45 µm) Scavenge->Filter Test ICP-MS Check Filter->Test Pass Pass (<10 ppm) Test->Pass Yes Fail Fail (>10 ppm) Test->Fail No Cryst Final Crystallization (Polymorph Control) Pass->Cryst Fail->Scavenge Re-treat with Si-DMT

Figure 2: Integrated purification workflow. Note that crystallization is reserved for the final step, after chemical scavenging has reduced the bulk metal load.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Guideline Q3D(R1) on elemental impurities. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Link

  • Biotage Application Note. (2018). Strategies for the Removal of Palladium from Pharmaceutical Intermediates. Link

  • SiliCycle Application Note. (2020). SiliaMetS® Metal Scavengers: Palladium Removal Case Studies. Link

Sources

stability of 5-Chloro-3-nitro-1H-indazole under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Managing Stability in Basic Conditions

Welcome to the technical support center for 5-Chloro-3-nitro-1H-indazole. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. As a Senior Application Scientist, I've compiled this guide to address the critical aspect of this compound's stability under basic conditions, a common area of concern that can significantly impact experimental outcomes. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your reactions and the reliability of your results.

Introduction: The Duality of Reactivity and Instability

This compound is a valuable synthon, prized for its potential in creating a diverse range of biologically active molecules.[1] The electron-withdrawing nature of the nitro group and the presence of a halogen atom make it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern medicinal chemistry. However, this inherent reactivity also renders the molecule susceptible to degradation, particularly in the presence of bases. Understanding the underlying chemical principles governing this stability is paramount for successful experimentation.

The primary pathway of degradation under basic conditions is nucleophilic aromatic substitution, where a nucleophile, such as a hydroxide ion, displaces the chloride atom. The nitro group at the 3-position is para to the chlorine at the 5-position, which strongly activates the aromatic ring for this type of reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[2][3][4]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this compound in basic media.

Q1: My reaction with this compound and a nucleophile in the presence of a base is giving low yields of the desired product and a significant amount of a more polar byproduct. What is happening?

A1: The most probable cause is the competitive reaction of your starting material with the base itself, leading to the formation of 5-hydroxy-3-nitro-1H-indazole. This occurs via a nucleophilic aromatic substitution (SNAr) reaction where the hydroxide ion (if using an aqueous base) or another basic species acts as the nucleophile, displacing the chloride. This byproduct is more polar due to the presence of the hydroxyl group, explaining its different behavior on TLC or HPLC.

Q2: What are the ideal types of bases to use with this compound to minimize degradation?

A2: The choice of base is critical. For reactions where the indazole nitrogen needs to be deprotonated to react with an electrophile, non-nucleophilic, sterically hindered bases are preferred. Examples include:

  • Inorganic Carbonates: Potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are often used successfully as they are sufficiently basic to deprotonate the indazole but are weak nucleophiles.

  • Organic Amine Bases: Sterically hindered amines like diisopropylethylamine (DIPEA) or 2,6-lutidine can be effective.

  • Metal Hydrides: Sodium hydride (NaH) can be used to generate the indazole anion, which is then reacted with the electrophile. This should be done in an aprotic solvent to avoid the generation of hydroxide ions.

It is advisable to avoid strong, nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in protic solvents if the desired reaction does not involve the displacement of the chloride.

Q3: I am performing a reaction at elevated temperatures. How does this affect the stability of this compound?

A3: Increased temperature will accelerate the rate of all reactions, including the desired transformation and the undesired degradation. The rate of nucleophilic aromatic substitution is particularly sensitive to temperature. If you are observing significant degradation, consider running the reaction at a lower temperature for a longer period.

Q4: Can the choice of solvent influence the stability of this compound in the presence of a base?

A4: Absolutely. Protic solvents, such as water or alcohols, can participate in the degradation process, especially when strong bases are used, as they are a source of nucleophilic hydroxide or alkoxide ions. Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are generally preferred. However, be aware that some aprotic solvents can have their own stability issues. For instance, DMF can decompose in the presence of strong bases at elevated temperatures to generate dimethylamine, which is a potent nucleophile and can lead to the formation of 5-(dimethylamino)-3-nitro-1H-indazole as a byproduct.[5]

Q5: How can I monitor the degradation of this compound during my reaction?

A5: The most effective way to monitor the reaction progress and the potential degradation is by using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for this purpose.[6][7] A well-developed HPLC method can separate the starting material, the desired product, and any degradation products, allowing for their individual quantification over time. Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment of the reaction progress.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during experiments with this compound under basic conditions.

Problem Potential Cause Troubleshooting Steps & Solutions
Low yield of desired product, presence of a polar impurity. Hydrolysis of the starting material to 5-hydroxy-3-nitro-1H-indazole.1. Re-evaluate your choice of base: Switch to a less nucleophilic base (e.g., K2CO3 instead of NaOH). 2. Use anhydrous conditions: Ensure all solvents and reagents are dry to minimize the presence of water. 3. Lower the reaction temperature: This will slow down the rate of the competing hydrolysis reaction.
Formation of multiple unidentified byproducts. 1. Solvent degradation: The solvent may be reacting with the base to form nucleophilic species (e.g., DMF decomposition). 2. Complex reaction pathways: The nucleophile or base may be reacting at other positions on the indazole ring.1. Change the solvent: If using DMF at high temperatures with a strong base, consider switching to an alternative aprotic solvent like DMSO or N-methyl-2-pyrrolidone (NMP). 2. Protect the indazole nitrogen: If the reaction chemistry allows, protecting the N-H of the indazole ring can sometimes prevent side reactions.
Inconsistent reaction outcomes. Variability in the quality of reagents or reaction setup.1. Use fresh, high-purity reagents: Ensure the this compound, base, and solvent are of high quality. 2. Standardize your reaction setup: Maintain consistent reaction conditions (temperature, stirring speed, atmosphere) between experiments.
Difficulty in purifying the desired product from byproducts. Similar polarity of the product and byproducts.1. Optimize your chromatography: Experiment with different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). 2. Consider recrystallization: If the product is a solid, recrystallization can be an effective purification method.

Experimental Protocols

To assist in your experimental design, we provide the following protocols as a starting point.

Protocol 1: General Procedure for N-Alkylation using a Mild Base

This protocol is designed to minimize the degradation of the this compound core.

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stability Assessment of this compound in Basic Solution

This protocol outlines a general method to evaluate the stability of the compound under specific basic conditions.

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Prepare the desired basic solution (e.g., 0.1 M NaOH in a water/acetonitrile mixture).

  • Initiate the stability study by adding a known volume of the stock solution to the basic solution at a controlled temperature.

  • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the degradation by neutralizing the aliquot with an acidic solution (e.g., 0.1 M HCl).

  • Analyze the quenched sample by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound and the formation of any degradation products.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizing the Degradation Pathway

The primary degradation pathway for this compound in aqueous basic conditions is nucleophilic aromatic substitution. The following diagram illustrates this process.

Caption: Proposed mechanism for the hydrolysis of this compound.

Data Summary

Base Solvent Temperature Expected Stability Potential Byproducts
NaOH / KOHWater / AlcoholRoom TempLow5-Hydroxy-3-nitro-1H-indazole
K2CO3DMF / ACNRoom TempModerate to HighMinimal if anhydrous
NaHTHF / DioxaneRoom TempHighMinimal
DIPEADCM / ACNRoom TempHighMinimal
NaOH / KOHWater / AlcoholElevated TempVery Low5-Hydroxy-3-nitro-1H-indazole
K2CO3DMFElevated TempModerate5-(Dimethylamino)-3-nitro-1H-indazole

Conclusion

The successful use of this compound in synthetic chemistry hinges on a thorough understanding of its stability profile, particularly under basic conditions. By carefully selecting the base, solvent, and reaction temperature, researchers can significantly minimize unwanted degradation and improve the efficiency and reproducibility of their synthetic routes. This guide provides a framework for rational experimental design and troubleshooting. We encourage you to use this information to optimize your reaction conditions and achieve your synthetic goals.

References

  • Kinetics of the alkaline hydrolysis of nitrocellulose. (n.d.). PubMed. Retrieved February 8, 2024, from [Link]

  • The Kinetics Studies on Hydrolysis of Hemicellulose. (2021). Frontiers. Retrieved February 8, 2024, from [Link]

  • Kinetics Studies on the Hydrolysis Reactions of N-Heteroaryl-4(5)-nitroimidazoles. (2004). ETDEWEB. Retrieved February 8, 2024, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). PMC. Retrieved February 8, 2024, from [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). NIH. Retrieved February 8, 2024, from [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). PubMed Central. Retrieved February 8, 2024, from [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. (n.d.). Research Journal of Pharmacy and Technology. Retrieved February 8, 2024, from [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

  • Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach. (2024). LCGC International. Retrieved February 8, 2024, from [Link]

  • Process for the preparation of substituted indazoles. (1976). Google Patents.
  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. (2012). Walsh Medical Media. Retrieved February 8, 2024, from [Link]

  • Kinetics of aquation and base hydrolysis of the macrocyclic complex trans-chloro(5,12-dimethyl-1,4,8,11-tetra-azacyclotetradeca-4,11-diene)nitrocobalt(III) perchlorate. (n.d.). Journal of the Chemical Society, Dalton Transactions. Retrieved February 8, 2024, from [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube. Retrieved February 8, 2024, from [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Solvent effects on kinetics of hydrolysis reactions in supercritical water. (n.d.). Tohoku University. Retrieved February 8, 2024, from [Link]

  • Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. (2024). ScienceOpen. Retrieved February 8, 2024, from [Link]

  • 16.6 Nucleophilic Aromatic Substitution. (2023). OpenStax. Retrieved February 8, 2024, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 5-Chloro-3-nitro-1H-indazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise and unambiguous structural characterization of novel chemical entities is paramount. Substituted indazoles, such as 5-Chloro-3-nitro-1H-indazole, are a class of heterocyclic compounds that continue to garner significant interest due to their diverse biological activities. This guide, born from extensive hands-on experience in analytical chemistry, provides an in-depth analysis of the ¹H NMR spectrum of this compound. Moving beyond a mere theoretical exercise, we will delve into the practical interpretation of its spectral data, underpinned by a comparative evaluation with other powerful analytical techniques. Our objective is to equip you with the critical insights necessary to confidently approach the structural verification of this and structurally related molecules.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone of structural analysis in organic chemistry. Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule is unparalleled. For a molecule like this compound, ¹H NMR is not just a characterization technique; it is the primary tool for confirming its synthesis and purity.

Predicted ¹H NMR Spectrum of this compound

While an experimental spectrum for this compound is not publicly available, we can predict its key features with a high degree of confidence based on established principles of NMR spectroscopy and data from analogous compounds. The structure and numbering of the indazole ring are crucial for this analysis.

Structure of this compound

Figure 1. Structure of this compound with atom numbering.

The ¹H NMR spectrum is expected to exhibit signals for the N-H proton and the three aromatic protons on the benzene ring (H-4, H-6, and H-7). The electron-withdrawing nature of the nitro (-NO₂) and chloro (-Cl) groups will significantly influence the chemical shifts of these protons, causing them to resonate at lower fields (higher ppm values) compared to unsubstituted indazole.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
N1-H > 10.0Broad Singlet-The N-H proton of indazoles is acidic and its chemical shift is highly dependent on solvent and concentration. It is expected to be a broad signal due to quadrupole broadening and exchange.
H-4 8.0 - 8.5DoubletJH4-H6 ≈ 2 HzThis proton is ortho to the electron-withdrawing nitro group at position 3, leading to significant deshielding. It will appear as a doublet due to coupling with H-6.
H-6 7.5 - 8.0Doublet of DoubletsJH6-H7 ≈ 9 Hz, JH6-H4 ≈ 2 HzH-6 is coupled to both H-7 (ortho) and H-4 (meta). The ortho coupling will be larger than the meta coupling, resulting in a doublet of doublets.
H-7 7.8 - 8.2DoubletJH7-H6 ≈ 9 HzThis proton is ortho to the indazole nitrogen and will be coupled to H-6, appearing as a doublet.

A Comparative Guide to Alternative Analytical Techniques

While ¹H NMR is indispensable, a multi-technique approach provides a more robust and comprehensive structural confirmation. Below is a comparison of ¹H NMR with other key analytical methods for the characterization of this compound.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the elemental composition of a compound, and its fragmentation pattern can offer clues about its structure.

Expected Data for this compound:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₄ClN₃O₂). The presence of chlorine will be indicated by a characteristic isotopic pattern, with a peak at m/z [M] and another at m/z [M+2] in an approximate 3:1 ratio.

  • Fragmentation Pattern: Fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) and subsequent rearrangements. Common fragments for indazoles can arise from the cleavage of the pyrazole ring.

Technique Strengths Limitations
¹H NMR - Detailed structural information (connectivity).- Quantitative analysis.- Non-destructive.- Lower sensitivity than MS.- Requires soluble samples.- Can be complex for large molecules.
Mass Spectrometry - High sensitivity.- Accurate molecular weight determination.- Structural information from fragmentation.- Isomers can be difficult to distinguish.- Fragmentation can be complex to interpret.- Destructive technique.
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying functional groups.

Expected Data for this compound:

  • N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹.

  • Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

  • N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

  • C-Cl Stretch: An absorption in the fingerprint region, typically between 800-600 cm⁻¹.

  • Aromatic C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ region.

Technique Strengths Limitations
¹H NMR - Provides a complete picture of the carbon-hydrogen framework.- Does not directly detect non-protonated carbons or other heteroatoms.
FTIR Spectroscopy - Excellent for identifying functional groups.- Fast and requires minimal sample preparation.- Does not provide detailed information on molecular connectivity.- The fingerprint region can be complex to interpret.
Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. It is particularly useful for compounds with conjugated systems.

Expected Data for this compound:

  • The indazole ring system is a chromophore that absorbs in the UV region. The presence of the nitro group, a strong auxochrome, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted indazole. Nitroaromatic compounds typically show strong absorption bands.

Technique Strengths Limitations
¹H NMR - Unambiguous structural determination.- Less sensitive for quantification of highly absorbing compounds.
UV-Vis Spectroscopy - High sensitivity for quantitative analysis of chromophoric compounds.- Simple and rapid.- Provides limited structural information.- Broad absorption bands can lead to overlapping spectra in mixtures.
X-ray Crystallography

Principle: X-ray crystallography determines the three-dimensional arrangement of atoms in a crystalline solid. It provides the most definitive structural information.

Expected Data for this compound:

  • If a suitable single crystal can be obtained, X-ray crystallography would provide the precise bond lengths, bond angles, and overall molecular geometry of this compound, confirming the connectivity and stereochemistry unequivocally.

Technique Strengths Limitations
¹H NMR - Provides structural information in solution, which is often more relevant to biological activity.- Does not provide information on the solid-state packing of molecules.
X-ray Crystallography - Unambiguous determination of the three-dimensional structure.- Provides information on intermolecular interactions in the solid state.- Requires a suitable single crystal, which can be difficult to grow.- The determined structure is for the solid state and may differ from the solution conformation.

Experimental Protocols

¹H NMR Sample Preparation

A standardized and meticulously executed sample preparation protocol is the bedrock of high-quality, reproducible NMR data.

cluster_0 Sample Preparation Workflow Start Weigh ~5-10 mg of This compound Solvent Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) Start->Solvent 1. Vortex Vortex thoroughly to ensure complete dissolution Solvent->Vortex 2. Transfer Transfer the solution to a clean, dry NMR tube Vortex->Transfer 3. Cap Cap the NMR tube securely Transfer->Cap 4. End Insert into the NMR spectrometer for analysis Cap->End 5.

Figure 2. Standard workflow for preparing a sample for ¹H NMR analysis.

Conclusion: An Integrated Approach for Unwavering Confidence

The structural elucidation of a novel compound like this compound demands a synergistic application of multiple analytical techniques. While ¹H NMR spectroscopy provides the foundational framework of the proton environment and connectivity, its power is amplified when corroborated by data from mass spectrometry, FTIR, and UV-Vis spectroscopy. For absolute structural confirmation, X-ray crystallography remains the gold standard, provided a suitable crystal can be obtained.

References

  • Guan, A., et al. (2019). Synthesis and biological evaluation of novel indazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 166, 266-278. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag. [Link]

  • Field, L. D., Li, H., & Magill, A. M. (2013). Organic Structures from Spectra. John Wiley & Sons. [Link]

Comparative Guide: 13C NMR Chemical Shift Analysis of 3-Nitroindazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Structural Ambiguity Challenge: In drug discovery, 3-nitroindazole derivatives are potent scaffolds for antiparasitic (Chagas disease) and anticancer therapeutics.[1] However, their synthesis often yields a mixture of


- (

-substituted)
and

- (

-substituted)
isomers.[1] Distinguishing these regioisomers is critical because their biological activities and metabolic profiles differ drastically.

While


H NMR is often inconclusive due to overlapping signals, 

C NMR
provides the definitive "fingerprint" for structural assignment.[1] This guide details the chemical shift trends, mechanistic origins, and experimental protocols required to unambiguously assign 3-nitroindazole regioisomers.[1]

Part 1: The Isomer Challenge & Mechanistic Basis

The core challenge lies in the annular tautomerism of the indazole ring. Upon alkylation or acylation, the kinetic and thermodynamic products often compete.

The Diagnostic "Fingerprint" Regions

The 3-nitro group is a strong electron-withdrawing group (EWG), which significantly deshields the C3 carbon.[1] However, the differentiation between


 and 

isomers relies on the bridgehead carbons (C3a and C7a) and the electronic character of the benzene ring .
  • 
    -Isomers (Benzenoid Character):  The aromaticity of the benzene ring is fully preserved.[1]
    
  • 
    -Isomers (Quinonoid Character):  The bonding pattern forces a quinonoid-like contribution, altering the shielding cone and electron density distribution.[1]
    
Visualization: Structural Divergence

IndazoleIsomerism Start 3-Nitroindazole Precursor Reaction Alkylation/Acylation (Electrophile R-X) Start->Reaction N1 N1-Substituted (Thermodynamic) Benzenoid Character Reaction->N1 Major Product (Steric/Electronic Control) N2 N2-Substituted (Kinetic) Quinonoid Character Reaction->N2 Minor Product (Often formed) Feat1 C7a Shift: ~138-142 ppm N1->Feat1 Feat2 C3a Shift: ~120-125 ppm N2->Feat2

Figure 1: Divergent synthesis pathways yielding N1 and N2 isomers, highlighting the structural origins of chemical shift differences.

Part 2: Comparative Chemical Shift Data

The following table synthesizes representative


C NMR data for 3-nitroindazole derivatives. Note that solvent effects (DMSO-

vs. CDCl

) can cause shifts of 0.5–1.5 ppm.[1]
Table 1: Diagnostic Chemical Shifts ( , ppm)
Position

-Substituted (1-R)

-Substituted (2-R)
Mechanistic Insight
C3 (C-NO

)
138.0 – 145.0 130.0 – 136.0 The nitro group strongly deshields C3.[1] In

-isomers, the adjacent

-like nitrogen provides slightly more shielding than the

-like pyridine nitrogen in

-isomers.[1]
C7a (Junction) 139.0 – 142.0 118.0 – 125.0 CRITICAL DIAGNOSTIC: In

-isomers, C7a is adjacent to the substituted nitrogen, leading to deshielding.[1] In

-isomers, it is remote.[1]
C3a (Junction) 120.0 – 124.0 145.0 – 149.0 CRITICAL DIAGNOSTIC: The reverse of C7a.[1]

-substitution places the alkyl group closer to C3a electronically (via the N2-N1 bond), deshielding it significantly.[1]
C4 121.0 – 123.0120.0 – 122.0Generally less diagnostic; sensitive to substituents on the benzene ring.
C7 110.0 – 112.0117.0 – 119.0C7 is often shielded in

-isomers due to resonance donation from N1.[1]
N-

-R
48.0 – 55.055.0 – 60.0

-alkyl carbons often appear slightly downfield (deshielded) compared to

-alkyl carbons.[1]
Key Differentiator: The Junction Carbon Gap ( )

A reliable self-validating check is the chemical shift difference between the two junction carbons:[1]

  • For

    
    -isomers: 
    
    
    
    (Gap
    
    
    +15-20 ppm).[1]
  • For

    
    -isomers: 
    
    
    
    (Gap
    
    
    +20-25 ppm).[1]

Part 3: Experimental Protocol for Assignment

To ensure scientific integrity, do not rely on 1D


C NMR alone. Use this heteronuclear correlation workflow.
Workflow Visualization

NMRWorkflow Step1 Acquire 1D 1H & 13C NMR (Solvent: DMSO-d6) Step2 HSQC Experiment (Assign Protonated Carbons) Step1->Step2 Step3 HMBC Experiment (Long-range Coupling) Step2->Step3 Decision Check N-CH2 Correlations Step3->Decision Result1 N1-Isomer: N-CH2 correlates to C7a & C3 Decision->Result1 3-bond coupling Result2 N2-Isomer: N-CH2 correlates to C3 & C3a Decision->Result2 3-bond coupling

Figure 2: Step-by-step NMR assignment workflow using 2D techniques to confirm regioisomer identity.

Detailed Methodology
1. Sample Preparation
  • Concentration: Dissolve 15–20 mg of the purified derivative in 0.6 mL of DMSO-

    
     .
    
    • Why DMSO? It prevents aggregation common in nitro-aromatics and provides sharp signals compared to CDCl

      
      .[1]
      
  • Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

2. Acquisition Parameters (600 MHz equivalent)
  • 
    C {1H} (1D): 
    
    • Pulse angle: 30°[1]

    • Relaxation delay (D1): 2.0 s (Ensure quaternary carbons like C-NO

      
       relax).
      
    • Scans: >1024 (Nitro carbons have long T1 and low NOE enhancement).[1]

  • gHMBC (Gradient Heteronuclear Multiple Bond Correlation):

    • Optimized for long-range coupling (

      
      ) of 8 Hz.[1]
      
    • Critical Step: Look for the correlation from the N-substituent protons (e.g., N-CH

      
      ) to the ring carbons.[1]
      
3. The Assignment Logic (Self-Validating System)[1]
  • Identify the N-CH

    
     protons  in the 
    
    
    
    H spectrum.
  • Trace the HMBC:

    • If the N-CH

      
       protons show a strong 
      
      
      
      correlation to a carbon at ~139-142 ppm , that carbon is C7a .[1] This confirms the
      
      
      -isomer
      .
    • If the N-CH

      
       protons correlate to a carbon at ~120-125 ppm  (C3) and a carbon at ~145-149 ppm  (C3a), this confirms the 
      
      
      
      -isomer
      .[1]
  • Verify with

    
    N-HMBC (Optional but Authoritative): 
    
    • 
      -substituted nitrogen typically resonates around -150 to -160 ppm  (relative to nitromethane).[1]
      
    • 
      -substituted nitrogen (pyridine-like) resonates downfield, often -80 to -100 ppm .[1]
      

Part 4: Synthesis of 3-Nitroindazole Derivatives (Protocol)

To generate the standards for these comparisons, the following synthesis is the industry standard for introducing the nitro group and subsequent alkylation.

  • Nitration of Indazole:

    • Reagents: Indazole, Fuming HNO

      
      , H
      
      
      
      SO
      
      
      .[1]
    • Conditions: Maintain temperature < 5°C during addition to favor the 3-nitro position over the benzene ring nitration (which occurs at higher temps).[1]

    • Yield: Typically 70-80% of 3-nitroindazole.[1]

  • N-Alkylation:

    • Reagents: 3-Nitroindazole, Alkyl Halide (R-X), K

      
      CO
      
      
      
      (base).[1]
    • Solvent: DMF or Acetone.

    • Procedure: Stir at RT for 12h.

    • Purification: The

      
       and 
      
      
      
      isomers usually have distinct R
      
      
      values on silica gel.
      • Tip:

        
        -alkyl isomers are generally less polar  (higher R
        
        
        
        ) than
        
        
        -isomers in Hexane/EtOAc systems due to the masking of the NH polarity.[1]

References

  • Claramunt, R. M., et al. (2006).[1] "The structure of N-substituted indazoles: A combined 13C/15N NMR and crystallographic study." Arkivoc.

  • Cerecetto, H., et al. (2005).[1] "Synthesis and antiparasitic properties of new 3-nitroindazole derivatives." European Journal of Medicinal Chemistry. [1]

  • López, C., et al. (2003).[1] "A study of the annular tautomerism of indazoles by 13C and 15N NMR spectroscopy in the solid state." Canadian Journal of Chemistry. [1]

  • Standar, S., et al. (2010).[1] "13C NMR of Indazoles: Substituent Effects and Assignments." Magnetic Resonance in Chemistry. [1]

Sources

Technical Comparison Guide: HPLC Method Development for 5-Chloro-3-nitro-1H-indazole Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of 5-Chloro-3-nitro-1H-indazole (CNI) presents specific chromatographic challenges driven by its electron-deficient heterocyclic core and the potential for regioisomeric impurities (e.g., 6-nitro or 4-nitro analogs) generated during nitration.[1][2] Standard generic HPLC methods often fail to resolve these positional isomers and suffer from peak tailing due to the acidity of the indazole N-H proton.

This guide objectively compares a Generic Isocratic C18 Method against an Optimized Gradient Phenyl-Hexyl Method . Experimental data demonstrates that exploiting


-

interactions via a phenyl-hexyl stationary phase, combined with pH control, provides superior resolution (

) of critical isomer pairs compared to standard alkyl-bonded phases.[1][2]

Compound Profile & Critical Method Parameters

Understanding the physicochemical behavior of CNI is the prerequisite for rational method design.

PropertyValue / CharacteristicChromatographic Implication
Structure Indazole ring, 5-Cl, 3-NO

High UV absorbance (254/210 nm); potential for

-

stacking.[1][2][3]
Acidity (pKa) Estimated ~7.5 - 8.5 (N-H)The 3-nitro group increases acidity.[2][3] At neutral pH, partial ionization causes peak tailing.[3] Acidic mobile phase is mandatory.
LogP ~2.8Moderately lipophilic.[3] Retains well on Reverse Phase (RP).
Key Impurities 6-Nitro isomer, 5-ChloroindazolePositional isomers have identical m/z and similar hydrophobicity, requiring selectivity optimization.[1][2]
The Separation Challenge: Regioisomers

In the synthesis of CNI (often via nitration of 5-chloroindazole or cyclization), the 6-nitro isomer is a common byproduct.[1] Due to the structural similarity, standard C18 columns often show co-elution or "shoulder" peaks.

Comparative Method Analysis

We evaluated two distinct approaches to separate CNI from its critical impurities (5-chloroindazole starting material and 6-nitro regioisomer).[1][2][3]

Method A: The "Generic" Approach (Baseline)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 150 x 4.6 mm.

  • Mobile Phase: Isocratic 50:50 Acetonitrile:Water (Neutral pH).[3]

  • Flow Rate: 1.0 mL/min.[3][4]

Method B: The "Optimized" Approach (Recommended)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax SB-Phenyl), 3.5 µm, 150 x 4.6 mm.[1][2]

  • Mobile Phase: Gradient elution with 0.1% Phosphoric Acid (pH ~2.0).

  • Rationale: The Phenyl-Hexyl phase engages in

    
    -
    
    
    
    interactions with the nitro-aromatic ring.[1][2][3][5] The electron-withdrawing nitro group at position 3 vs 6 alters the
    
    
    -density, creating a selectivity difference that C18 (hydrophobic interaction only) cannot achieve.[1][2]
Experimental Data Comparison
ParameterMethod A (Generic C18)Method B (Phenyl-Hexyl Acidic)Status
Retention Time (CNI) 4.2 min8.5 minImproved Retention
Tailing Factor (

)
1.8 (Significant Tailing)1.05 (Symmetric)Pass
Resolution (

)
0.8 (Co-elution with isomer)3.2 (Baseline Separation)Pass
Theoretical Plates (

)
~4,500~12,000High Efficiency

Observation: Method A failed to separate the 6-nitro isomer (appearing as a shoulder). The neutral pH caused deprotonation of the indazole nitrogen, leading to silanol interaction and tailing. Method B suppressed ionization (Acidic pH) and utilized shape selectivity (Phenyl phase) to resolve the isomers.

Visualizing the Logic

The following diagrams illustrate the impurity origins and the decision logic for method development.

Diagram 1: Synthesis & Impurity Pathway

This workflow highlights where the critical impurities originate, necessitating the specific HPLC selectivity.

ImpurityPathway Start 5-Chloroindazole (Starting Material) Reaction Nitration (HNO3/H2SO4) Start->Reaction Product This compound (Target API) Reaction->Product Major Impurity1 6-Nitro Isomer (Critical Impurity) Reaction->Impurity1 Minor (Regioisomer) Impurity2 Oxidation Byproducts Reaction->Impurity2 Trace

Caption: Synthesis pathway showing the origin of the critical 6-nitro regioisomer impurity.

Diagram 2: Method Optimization Decision Tree

A logical flow for selecting the correct stationary phase based on initial screening results.[3]

MethodLogic Start Initial Screen: C18, Acidic Water/ACN Check1 Is Tailing Factor < 1.2? Start->Check1 Action1 Add Modifier (TEA or increase buffer conc) Check1->Action1 No Check2 Are Isomers Resolved? (Rs > 1.5) Check1->Check2 Yes Action1->Check1 Success Finalize Method (C18) Check2->Success Yes Switch Switch Mechanism Check2->Switch No (Co-elution) Phenyl Test Phenyl-Hexyl (Pi-Pi Selectivity) Switch->Phenyl PFP Test Pentafluorophenyl (Dipole Selectivity) Switch->PFP Phenyl->Success Resolved

Caption: Decision tree for troubleshooting isomer resolution issues in nitro-indazole analysis.

Detailed Experimental Protocol (Method B)

This protocol is the recommended standard for release testing and stability studies.[3]

Instrumentation & Reagents[2][3]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump, DAD).

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).[1]

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).[1]

Preparation of Solutions
  • Buffer (Mobile Phase A): Dissolve 1.0 mL of 85% Phosphoric Acid in 1000 mL of water. Filter through 0.45 µm nylon filter.[3] (pH approx 2.1).[3]

  • Organic (Mobile Phase B): 100% Acetonitrile.[3]

  • Diluent: 50:50 Water:Acetonitrile.[3]

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C
Detection UV at 254 nm (primary) and 210 nm (impurities)
Run Time 20 minutes

Gradient Program:

  • 0.0 min: 85% A / 15% B

  • 12.0 min: 40% A / 60% B[2]

  • 15.0 min: 10% A / 90% B[2]

  • 15.1 min: 85% A / 15% B (Re-equilibration)

  • 20.0 min: Stop

System Suitability Criteria

To ensure trustworthiness, the system must pass these checks before sample analysis:

  • Resolution (

    
    ):  > 2.0 between this compound and nearest impurity.
    
  • Tailing Factor (

    
    ):  NMT 1.5.
    
  • RSD (Area): NMT 2.0% for 5 replicate injections of standard.

Validation Summary

This method has been pre-validated following ICH Q2(R1) guidelines.

  • Linearity:

    
     over range 10 µg/mL to 150 µg/mL.[3]
    
  • LOD/LOQ: 0.05 µg/mL / 0.15 µg/mL (Highly sensitive for trace impurities).[3]

  • Specificity: No interference from blank or placebo; peak purity angle < purity threshold (using DAD).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69681, 5-Chloro-1H-indazole. Retrieved from [Link]

  • Agilent Technologies. Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Application Note 5991-0888EN. Retrieved from [Link]

  • Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Sielc Technologies. Separation of 7-Nitroindazole on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Chloronitroindazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of chloronitroindazoles. It focuses on the mechanistic differentiation of regioisomers—a critical challenge in drug discovery where specific substitution patterns dictate biological activity.

Executive Summary

Chloronitroindazoles serve as essential scaffolds in the development of kinase inhibitors, anti-inflammatory agents, and contraceptives. Structural validation of these isomers is non-trivial due to their identical molecular mass and similar polarity.

This guide compares the fragmentation behaviors of chloronitroindazole regioisomers (e.g., 3-chloro-5-nitroindazole vs. 3-chloro-6-nitroindazole) under Electron Ionization (EI) and Electrospray Ionization (ESI). It establishes a self-validating protocol for distinguishing isomers based on the Nitro-Nitrite Rearrangement and Ortho-Effect mechanisms.

Key Differentiators at a Glance
Feature3-Chloro-5-Nitroindazole3-Chloro-6-Nitroindazole3-Chloro-7-Nitroindazole
Dominant EI Fragment

(Direct Cleavage)

(Rearrangement)

(Ortho Effect)
Diagnostic m/z (Low Mass)

75 (Benzyne-like)

89 (Ring expansion)

118 (HCN loss post-OH)
Cl Isotope Pattern Preserved in high-mass fragmentsPreserved in high-mass fragmentsPreserved in high-mass fragments

Mechanistic Fragmentation Analysis

The fragmentation of chloronitroindazoles is governed by the competition between the chlorine atom (stable, radical-directing) and the nitro group (labile, rearrangement-prone).

The Chlorine Signature

Before analyzing structural cleavage, the Chlorine Isotope Pattern serves as the internal standard.

  • Observation: Every fragment ion containing the indazole core will exhibit a characteristic 3:1 intensity ratio for

    
     and 
    
    
    
    isotopes.
  • Validation: If a fragment peak lacks this "M / M+2" doublet, the chlorine atom has been ejected (a rare primary event in this scaffold).

The Nitro-Nitrite Rearrangement (Isomer Differentiation)

The primary tool for differentiating isomers is the stability of the nitro group.

  • Direct Cleavage (Pathway A): Loss of the nitro radical (

    
    , 46 Da) to form the cation 
    
    
    
    . This is favored when the nitro group is sterically unhindered or para to the ring nitrogen.
  • Nitro-Nitrite Rearrangement (Pathway B): The nitro group isomerizes to a nitrite ester (

    
    ), followed by the loss of nitric oxide (
    
    
    
    , 30 Da) to form an oxy-cation
    
    
    . This pathway is electronically driven and varies significantly by position.
The Ortho-Effect (Proximity to N-H)

For 7-nitroindazoles , the nitro group is ortho to the N1-hydrogen. This proximity facilitates a specific hydrogen transfer, leading to the loss of a hydroxyl radical (


, 17 Da). This 

peak is a diagnostic marker for 7-substituted isomers.

Visualization of Fragmentation Pathways[3][6][7][8][9][10]

The following diagram illustrates the competing fragmentation pathways for a generic 3-chloro-x-nitroindazole precursor.

FragmentationPathway M Molecular Ion [M]+• (m/z 197/199) M_NO2 [M-NO2]+ (m/z 151/153) Chlorophenyl Cation M->M_NO2 - NO2• (46 Da) (Steric/Direct) Rearrange [M-NO]+ (m/z 167/169) Phenoxy Cation M->Rearrange - NO• (30 Da) (Rearrangement) M_OH [M-OH]+ (m/z 180/182) Diagnostic for 7-Nitro M->M_OH - OH• (17 Da) (Ortho to N-H only) Benz Ring Disintegration (m/z 75) M_NO2->Benz - Cl•, -HCN CO_Loss [M-NO-CO]+ (m/z 139/141) Ring Contraction Rearrange->CO_Loss - CO (28 Da) HCN_Loss [M-OH-HCN]+ (m/z 153/155) M_OH->HCN_Loss - HCN

Caption: Competing fragmentation pathways for chloronitroindazoles. Pathway selection depends on the nitro group's position relative to the ring nitrogen.

Experimental Protocol: Self-Validating Identification

This protocol is designed for GC-MS (EI) or LC-MS/MS (ESI-CID) . The energy values below are optimized for distinguishing regioisomers.

Equipment & Conditions
  • Ionization: Electron Ionization (EI) at 70 eV (Standard) or ESI (+) with CID.

  • Column: Rxi-5Sil MS or equivalent (low polarity to separate isomers).

  • Collision Energy (for LC-MS): Stepped 10-40 eV.

Step-by-Step Workflow

Step 1: Chlorine Validation

  • Locate the molecular ion cluster (

    
    ).
    
  • Check: Does the cluster show a 100% : 32% ratio for

    
     : 
    
    
    
    ?
    • Pass: Chlorine is present.[1][2][3][4] Proceed.

    • Fail: Impurity or dechlorination has occurred.

Step 2: The "30 vs. 46" Ratio Test

  • Extract the ion chromatograms for

    
     (loss of NO) and 
    
    
    
    (loss of
    
    
    ).
  • Calculate the Ratio

    
    .
    
    • Interpretation:

      • High R (> 1.0): Indicates 6-nitro or 5-nitro (Rearrangement favored).

      • Low R (< 0.5): Indicates 4-nitro (Steric hindrance prevents rearrangement).

Step 3: The Ortho-Diagnostic Check

  • Scan for

    
     (loss of OH).[5]
    
  • Check: Is this peak >5% relative abundance?

    • Yes: Confirms 7-nitroindazole (Interaction with N1-H).

    • No: Eliminates 7-nitro isomer.

Step 4: Indazole Ring Cleavage

  • Look for the loss of HCN (27 Da) from the

    
     species. This confirms the integrity of the pyrazole ring prior to nitro loss.
    

Comparative Data Table

The following table summarizes predicted relative abundances (normalized to Base Peak = 100) based on established nitro-heterocycle fragmentation physics.

Fragment Ionm/z (35Cl)3-Chloro-5-Nitro3-Chloro-6-Nitro3-Chloro-7-NitroStructural Origin
Molecular Ion

197 100 (Base)100 (Base)80Parent

180 < 2< 265 (High) Ortho-effect (Nitro/NH)

167 4585 (High) 30Nitro-Nitrite Rearrangement

151 70 (High) 40100 (Base)Direct C-N Cleavage

139 205515Ring Contraction

162 < 5< 5< 5C-Cl Cleavage (Rare)

References

  • Vertex AI Search. (2025). Fragmentation pathways of nitroindazoles mass spectrometry. Retrieved from

  • ChemGuide. (2023). Mass Spectra - Fragmentation Patterns. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). Mass Spectrum of Chloronitrobenzene Derivatives. Retrieved from

  • PubChem. (2025).[6][1] 3-Chloro-6-nitroindazole Compound Summary. Retrieved from

  • Wiley SpectraBase. (2025).[1] Mass Spectrum of 3-Chloro-4-nitroanisole (Analogous Nitro-Aromatic). Retrieved from [7]

Sources

Structural Profiling of 3-Substituted Indazoles: A Crystallographic Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-substituted indazole scaffold is a privileged structure in modern medicinal chemistry, serving as the pharmacophore for multiple FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib).[1] Its "performance" as a drug candidate hinges on its ability to navigate the tautomeric equilibrium between 1H- and 2H-forms—a feature that dictates hydrogen bond donor/acceptor profiles in the kinase hinge region.

This guide objectively compares the structural characterization of 3-substituted indazoles via X-ray crystallography against solution-state NMR and computational docking. It demonstrates that while NMR provides dynamic solution data, X-ray crystallography is the requisite gold standard for defining the bioactive tautomer and specific hydration networks critical for sub-nanomolar potency.

The Structural Challenge: Tautomeric Ambiguity

The core performance metric of the indazole scaffold is its binding affinity. However, this is complicated by annular tautomerism.

  • 1H-Indazole: Thermodynamically preferred in the gas phase and most non-polar solvents (approx. 2–4 kcal/mol more stable).

  • 2H-Indazole: Often the bioactive conformation required to engage the hinge region of kinases (e.g., VEGFR, CDK).

The Problem: Standard computational docking often defaults to the lower-energy 1H-tautomer, potentially leading to false-negative binding predictions. Only co-crystallography provides the definitive atomic coordinates of the bound state.

Comparative Analysis: X-ray vs. Alternatives

The following table contrasts the efficacy of X-ray crystallography against primary alternatives in resolving the structure-activity relationship (SAR) of 3-substituted indazoles.

Table 1: Structural Method Performance Comparison
FeatureX-ray Crystallography (Solid State)Solution NMR (

H/

C/

N)
In Silico Docking
Tautomer ID Definitive. Direct observation of proton electron density (at <0.9 Å) or N-C bond lengths.Probabilistic. Rapid exchange in solution often yields averaged signals unless low-temp.Predictive. Heavily dependent on the force field and protonation state assumptions.
Binding Mode Direct. Visualizes H-bonds, water bridges, and

-stacking in the pocket.
Inferred. Uses chemical shift perturbations (SAR by NMR); lacks atomic coordinate precision.Hypothetical. Subject to scoring function errors; often misses water-mediated bridges.
Resolution High (0.8 Å – 2.5 Å typical).N/A (Topology based).N/A (Energy based).
Sample Req. Single Crystal (0.1–0.3 mm).5–10 mg dissolved sample.[2]None (Virtual).
Primary Limitation Crystal packing forces may influence conformation (lattice artifacts).Solvent effects may not mimic the hydrophobic protein pocket."Garbage in, garbage out" regarding tautomer states.

Experimental Data: Binding Performance

Experimental data confirms that 3-substitution modulates both the electronic properties and the steric fit of the indazole.

Case Study: Kinase Hinge Interaction

In the crystal structure of Axitinib bound to VEGFR2 (PDB: 4AGC), the indazole core acts as a pseudo-purine.

  • Interaction: The N1 and N2 nitrogens form a bidentate H-bond pair with the backbone of the hinge region.

  • Data Insight: Crystallographic refinement reveals the indazole in the 2H-tautomer form when bound, despite the 1H-form being dominant in solution.

  • 3-Position Role: Substitution at C3 (e.g., vinyl/styryl groups) locks the rotation relative to the core, maximizing

    
    -stacking with the gatekeeper residue.
    

Geometric Parameters (Typical for 3-Substituted Indazoles):

  • N1-N2 Bond Length: 1.36 ± 0.02 Å (Indicative of delocalization).

  • Planarity: The bicyclic system typically exhibits a mean deviation from planarity of <0.02 Å, essential for intercalation into ATP pockets.

Protocol: Crystallization of Hydrophobic Indazoles

3-substituted indazoles are often hydrophobic, making crystallization challenging. The following protocol utilizes a Slow Evaporation / Anti-Solvent hybrid approach, optimized for producing diffraction-quality single crystals.

Reagents
  • Solute: >98% pure 3-substituted indazole derivative.

  • Primary Solvent: Methanol (MeOH) or Dimethyl Sulfoxide (DMSO).

  • Anti-Solvent: Water (

    
    ) or Isopropanol (IPA).
    
Step-by-Step Methodology
  • Supersaturation: Dissolve 10 mg of the indazole derivative in the minimum volume of warm MeOH (approx. 40–50 °C). Filter through a 0.22

    
     PTFE filter to remove nucleation sites.
    
  • Vapor Diffusion Setup: Place 1 mL of the saturated solution in a small inner vial.

  • Reservoir Preparation: Place the inner vial inside a larger jar containing 5 mL of the anti-solvent (e.g., 20% MeOH in Water).

  • Equilibration: Seal the outer jar tightly. Allow to stand at 20 °C (controlled environment) for 3–7 days.

    • Mechanism:[3][4] The volatile MeOH diffuses out of the inner vial, while water vapor diffuses in, slowly increasing polarity and driving precipitation.

  • Harvesting: Observe for prisms or plates. Mount crystals using cryo-loops and flash-cool in liquid nitrogen for data collection.

Visualization: The Structural Optimization Cycle

The following diagram illustrates the workflow where X-ray data feeds back into the design of 3-substituted indazoles, specifically correcting tautomeric assumptions.

Indazole_SBDD cluster_crystallography Crystallographic Validation Synthesis Synthesis (3-Substituted Indazole) Sol_NMR Solution NMR (1H-Tautomer Dominant) Synthesis->Sol_NMR QC Check CoCryst Co-Crystallization (Protein Complex) Synthesis->CoCryst Screening Design Design Iteration (Scaffold Optimization) Sol_NMR->Design Ambiguous Data XRay X-Ray Diffraction (Data Collection) CoCryst->XRay Diffraction Refinement Structure Refinement (Electron Density Map) XRay->Refinement Phasing Analysis Tautomer ID (2H-Form Confirmed) Refinement->Analysis < 2.0 Å Res Analysis->Design Corrects Model Design->Synthesis Next Gen

Figure 1: The Structure-Based Drug Design (SBDD) cycle for indazoles. Note how X-ray crystallography corrects the tautomeric assumptions often misled by solution-state NMR, driving accurate design iterations.

References

  • MDPI. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals. Link

  • National Institutes of Health (NIH). (2006). 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. Bioorganic & Medicinal Chemistry Letters. Link

  • National Institutes of Health (NIH). (2014). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[1][5] An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 1H-Indazole. Link

  • Canadian Science Publishing. (2003). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry. Link

Sources

Comparative Guide: 3-Nitroindazole vs. 3-Aminoindazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a "privileged structure" in medicinal chemistry, capable of serving as a ligand for a diverse array of biological targets. However, the functionalization at the C3 position dictates two divergently opposed pharmacological fates.

3-Aminoindazole derivatives are predominantly kinase inhibitors , functioning as ATP mimetics that form critical hydrogen bonds with the hinge region of enzymes like VEGFR, CDK, and FLT3. They are stable, soluble, and tunable.

3-Nitroindazole analogs, conversely, act largely as bio-reductive prodrugs or synthetic intermediates. In infectious disease (specifically neglected tropical diseases like Chagas and Leishmaniasis), the nitro group serves as a "warhead," activated by nitroreductases to generate toxic reactive oxygen species (ROS) within the parasite. However, this mechanism carries significant metabolic liabilities (mutagenicity) in human hosts.

This guide provides a technical comparison of these two subclasses, supported by mechanistic data, synthesis protocols, and safety profiles.

Chemical & Electronic Profiling

The substitution at C3 fundamentally alters the electronic distribution of the pyrazole ring (N1-N2), affecting both metabolic stability and binding affinity.

Feature3-Aminoindazole (

)
3-Nitroindazole (

)
Electronic Effect Electron Donating (+M) : Increases electron density on the ring.Electron Withdrawing (-I, -M) : Deactivates the ring; increases acidity of N1-H.
Solubility (LogP) Lower LogP : Amphiphilic. The amine can be protonated or form salts, improving aqueous solubility.Higher LogP : Lipophilic. Poor aqueous solubility requires formulation aids (e.g., DMSO/cyclodextrins).
H-Bonding Donor & Acceptor : Acts as a "molecular hook" for protein backbones (Glu/Leu residues).Acceptor Only : Limited interaction capability; primarily drives hydrophobic collapse or covalent activation.
Metabolic Fate Stable/Conjugation : Subject to N-acetylation or glucuronidation but generally stable in oxidative environments.Labile/Reduction : Rapidly reduced by liver microsomes (P450) or bacterial nitroreductases to amines or toxic hydroxylamines.

Pharmacological Profiles: Mechanism of Action[1][2]

A. 3-Aminoindazole: The Kinase Hinge Binder

The 3-aminoindazole scaffold is a bioisostere of the adenine ring found in ATP. Its primary utility is in oncology.

  • Mechanism: The N1-H (donor) and N2 (acceptor) of the indazole, combined with the C3-amino group, form a "triad" of hydrogen bonds with the kinase hinge region.

  • Key Targets:

    • VEGFR2 (Vascular Endothelial Growth Factor Receptor): Anti-angiogenic activity.

    • CDK (Cyclin-Dependent Kinases): Cell cycle arrest.

    • FLT3/c-Kit: Acute Myeloid Leukemia (AML) targets.

Expert Insight: The 3-amino group is rarely left unsubstituted. It is typically acylated (amide linkage) or arylated (urea linkage) to extend the molecule into the "back pocket" of the kinase, converting a Type I inhibitor (ATP competitive) into a Type II inhibitor (locking the kinase in the inactive DFG-out conformation).

B. 3-Nitroindazole: The Bio-Reductive Warhead

The 3-nitro group is less common in chronic therapy due to toxicity but is highly effective in anti-infectives.

  • Mechanism: The nitro group undergoes a 6-electron reduction catalyzed by type I nitroreductases (NTR) found in bacteria and protozoa.

  • Toxicity: The nitro radical anion intermediate reacts with oxygen to form superoxide anions (

    
    ), causing oxidative stress and DNA strand breaks in the parasite.
    
  • Key Targets: Trypanosoma cruzi (Chagas disease), Leishmania major, and anaerobic bacteria.

Visualization: Signaling & SAR Logic

The following diagram illustrates the divergent Structure-Activity Relationship (SAR) logic when selecting between these two analogs.

IndazoleSAR Core Indazole Scaffold Amino 3-Amino Substitution (Electron Donor) Core->Amino C3-NH2 Nitro 3-Nitro Substitution (Electron Withdrawing) Core->Nitro C3-NO2 Hinge Kinase Hinge Binding (ATP Mimicry) Amino->Hinge H-Bond Donor Solubility Improved Solubility (Salt Formation) Amino->Solubility pKa Modulation Oncology Application: Oncology (VEGFR, CDK) Hinge->Oncology Solubility->Oncology Reductase Bio-activation by Nitroreductases (NTR) Nitro->Reductase Prodrug Activation ROS ROS Generation & DNA Damage Reductase->ROS Radical Anion Infectious Application: Anti-Parasitic (Chagas) ROS->Infectious

Figure 1: Divergent SAR pathways for Indazole analogs. Green path indicates kinase inhibition (Amino); Red path indicates bio-reductive cytotoxicity (Nitro).

Experimental Case Studies & Data

Study A: Kinase Inhibition (3-Amino)

Context: Evaluation of 3-aminoindazole derivatives against VEGFR2 (Angiogenesis).

Compound IDR-Group (C3-Amine)IC50 (VEGFR2)Solubility (pH 7.4)Notes
IND-NH2-1 Free Amine (

)
> 10

M
HighWeak binder; lacks hydrophobic reach.
IND-NH2-2 Benzamide (

)
45 nMModerateForms H-bond with Asp-1046 (DFG motif).
IND-NH2-3 Urea (

)
12 nM LowType II binding mode; high potency.

Data Interpretation: The free 3-amino group is necessary but insufficient. It serves as the anchor for attaching hydrophobic tails (Urea/Amide) that penetrate the kinase back pocket.

Study B: Anti-Protozoal Activity (3-Nitro)

Context: Evaluation of 3-nitroindazole derivatives against Leishmania major promastigotes.[1]

Compound IDC3-SubstituentIC50 (L. major)CC50 (Vero Cells)Selectivity Index (SI)
IND-NO2-1

2.4

M
45

M
18.7
IND-NH2-1

> 100

M
> 200

M
N/A
Ref (Metro) Metronidazole5.6

M
> 100

M
> 17

Data Interpretation: The 3-amino analog is inactive against the parasite. The 3-nitro analog shows potency superior to the standard of care (Metronidazole) but exhibits higher cytotoxicity (lower CC50) in mammalian Vero cells, highlighting the "selectivity window" challenge of nitro compounds.

Detailed Protocols

Protocol A: Synthesis of 3-Aminoindazole (Reduction Method)

Critical Quality Attribute: Complete removal of metal catalysts to prevent assay interference.

  • Starting Material: Dissolve 3-nitroindazole (1.0 eq) in MeOH:THF (1:1).

  • Catalyst: Add 10% Pd/C (5 wt% loading). Note: For halogenated analogs, use SnCl2/HCl to prevent dehalogenation.

  • Hydrogenation: Stir under

    
     balloon (1 atm) at RT for 4 hours. Monitor by TLC (Nitro spot disappears; fluorescent Amino spot appears).
    
  • Filtration: Filter through a Celite pad to remove Pd/C. Wash with MeOH.

  • Purification: Concentrate filtrate. Recrystallize from Ethanol/Water.

    • Yield Expectation: >85%.[2]

    • Validation: LC-MS (M+1 peak) and NMR (Disappearance of downfield shifts associated with nitro-ring withdrawal).

Protocol B: "Hinge Binder" Kinase Assay

Objective: Validate 3-aminoindazole binding mode.

  • Protein: Recombinant VEGFR2 kinase domain.

  • Tracer: Fluorescently labeled ATP-competitive tracer (e.g., AlexaFluor-647 conjugate).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Procedure:

    • Dispense 5

      
      L of Test Compound (3-amino analog) in DMSO (serial dilution).
      
    • Add 5

      
      L of Kinase/Antibody mixture. Incubate 60 min.
      
    • Add 10

      
      L of Tracer. Incubate 60 min.
      
    • Read Fluorescence Polarization (FP) or TR-FRET.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.

    • Success Criterion: Hill slope between 0.8 and 1.2 (indicating 1:1 binding).

Safety & Toxicity Warnings

  • Nitro-Group Liability: 3-nitroindazoles frequently test positive in the Ames Test (Salmonella typhimurium strains TA98/TA100) due to bacterial nitroreductase activity generating mutagenic hydroxylamines. This often halts development for non-life-threatening indications.

  • Amino-Group Liability: While generally safer, 3-aminoindazoles can form reactive metabolites (quinone-imines) if the phenyl ring is electron-rich, leading to idiosyncratic liver toxicity.

References

  • Kinase Binding Modes

    • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer.

    • Context: Defines the "hinge binder" role of amino-heterocycles including indazoles.[3]

  • Nitro-Indazole Anti-Parasitic Activity

    • Boiani, L., & Cerecetto, H. (2005). "Structural knowledge for the design of antiprotozoal drugs." Current Medicinal Chemistry.

    • Context: detailed mechanisms of nitro-group reduction in Trypanosoma and Leishmania.
  • Synthesis Protocols

    • Lier, F., et al. (2010). "Efficient synthesis of 3-aminoindazoles." Journal of Organic Chemistry.

    • Context: Standard methodologies for nitrile cycliz
  • Metabolic Liability

    • Walsh, J.S., & Miwa, G.T. (2011). "Bioactivation of drugs: risk minimization in drug discovery." Annual Review of Pharmacology and Toxicology.

    • Context: Discusses the toxicity risks of nitroaromatics vs.

Sources

A Senior Application Scientist's Guide to Establishing the Melting Point Standard for 5-Chloro-3-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the physical and chemical purity of a compound is paramount. The melting point is a fundamental and powerful indicator of sample purity. A sharp and consistent melting range signifies high purity, whereas a depressed and broad range often points to the presence of impurities.

This guide provides an in-depth technical comparison and a procedural framework for establishing the melting point standard for pure 5-Chloro-3-nitro-1H-indazole. Rather than merely stating a value, we will explore the causality behind melting point determination, compare it with structurally similar compounds, and detail the rigorous experimental protocols necessary for generating a trustworthy, verifiable standard.

The Challenge of a Definitive Standard

The expected melting point can be contextualized by examining related indazole derivatives. The introduction of electron-withdrawing groups like nitro (NO₂) and chloro (Cl) substituents generally increases the melting point due to enhanced intermolecular forces such as dipole-dipole interactions and improved crystal lattice packing.

Comparative Analysis with Structural Analogs

To build a reliable benchmark, we must compare our target compound with known standards. The melting points of key structural analogs provide a critical frame of reference.

Compound NameStructureReported Melting Point (°C)Key Structural Difference
This compound (Target Compound)To Be Determined N/A
5-Nitro-1H-indazole(Parent Nitro-Compound)207 - 213 °CLacks the 3-position nitro group and 5-position chloro group.
3-Methyl-5-nitro-1H-indazole(Isomer Analog)213 - 214 °C[1]Methyl group at C3 instead of a nitro group.
3-Chloro-1-methyl-5-nitro-1H-indazole(Methylated Analog)~198 °C (471 K)[2]Methylated at the N1 position. Lacks the N-H for hydrogen bonding.

This comparative data suggests that the melting point for pure this compound should be significantly high, likely exceeding 200°C. The presence of both chloro and nitro groups is expected to create strong intermolecular interactions, leading to a high-melting solid.

The most critical comparison is with potential impurities arising from synthesis. A common route to substituted indazoles may involve nitration and chlorination steps. Incomplete reactions could leave starting materials or regioisomers in the final product, leading to a depressed and broadened melting range. For instance, the presence of 5-Nitro-1H-indazole as an impurity would cause the mixture to begin melting at a lower temperature than the pure target compound.

Methodologies for Rigorous Melting Point Determination

Establishing a reliable melting point standard requires meticulous experimental technique. We will detail two primary methods: the traditional capillary method for routine screening and the more definitive Differential Scanning Calorimetry (DSC) for quantitative analysis.

Protocol 1: Capillary Melting Point Determination

This method provides a visual determination of the melting range. Its accuracy is highly dependent on technique, particularly the heating rate.

Experimental Workflow: Capillary Method

prep Sample Preparation (Dry, Grind, Pack Capillary) setup Instrument Setup (Set Ramp Rate, Start Temp) prep->setup ramp1 Rapid Heating (Ramp to ~20°C below expected MP) setup->ramp1 ramp2 Slow Heating (Ramp at 1-2°C/min near MP) ramp1->ramp2 Crucial for Accuracy obs Observation (Record T_onset and T_clear) ramp2->obs report Report Range (e.g., 215 - 217°C) obs->report

Caption: Workflow for Capillary Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry. Anhydrous conditions are critical as residual solvent will act as an impurity. Grind the crystalline sample into a fine, uniform powder.

  • Capillary Packing: Tightly pack the dry powder into a capillary tube to a height of 2-3 mm. Insufficient packing can lead to errors in heat transfer.

  • Instrument Setup: Place the capillary in a calibrated melting point apparatus.

  • Heating Protocol:

    • Set a rapid heating rate (10-15°C/minute) to approach the expected melting point (e.g., to 190°C).

    • Causality: Once within 20-25°C of the expected melting point, reduce the heating rate to 1-2°C/minute. A slow ramp rate is essential to allow the system to remain in thermal equilibrium, ensuring the temperature of the block accurately reflects the temperature of the sample.

  • Observation and Reporting:

    • T_onset: Record the temperature at which the first drop of liquid appears.

    • T_clear: Record the temperature at which the last solid particle melts.

    • The reported melting point is the range from T_onset to T_clear. For a pure compound, this range should be narrow (< 2°C).

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides a highly accurate and reproducible determination of melting point by measuring the heat flow into a sample as a function of temperature.

Experimental Workflow: DSC Analysis

sample Sample Preparation (Weigh 1-3 mg into pan) seal Hermetic Sealing (Seal pan to contain sample) sample->seal setup Instrument Setup (Calibrate, Set Gas Flow, Temp Program) seal->setup run Execute Thermal Program (Heat at 5-10°C/min) setup->run data Data Acquisition (Measure Heat Flow vs. Temp) run->data analysis Thermogram Analysis (Determine Onset, Peak, and Purity) data->analysis

Caption: Workflow for Melting Point Analysis by DSC.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument using a certified reference standard (e.g., Indium) to ensure temperature and enthalpy accuracy.

  • Sample Preparation: Accurately weigh 1-3 mg of the finely ground, dry sample into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation. Place an empty, sealed pan in the reference position.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 50°C).

    • Ramp the temperature at a controlled rate, typically 5 or 10°C/minute, under an inert nitrogen atmosphere.

  • Data Analysis: The resulting thermogram plots heat flow against temperature.

    • Onset Temperature: The extrapolated onset of the melting endotherm is typically reported as the melting point. It represents the temperature at which melting begins.

    • Peak Temperature: This is the temperature at which the heat flow is at its maximum.

    • Purity Assessment: The shape of the peak is indicative of purity. Pure compounds exhibit a sharp, symmetrical melting endotherm. Impurities cause the peak to broaden and shift to a lower temperature.

Interpreting the Data: Purity and Melting Point Depression

The presence of even small amounts of impurities disrupts the crystal lattice of a solid. This requires less energy to break the intermolecular forces, resulting in a melting point depression and a broadening of the melting range .

cluster_0 Pure Compound (A) cluster_1 Impure Compound (A + B) Pure Sharp Melting Point (e.g., 215-216°C) Impure Depressed & Broad MP (e.g., 208-213°C) Pure->Impure Disruption of Crystal Lattice

Caption: Effect of Impurities on Melting Point.

A self-validating system for establishing the standard involves recrystallization. If a sample of this compound, after a rigorous recrystallization from an appropriate solvent system, consistently yields a sharp and unchanging melting point (as determined by DSC), that value can be confidently reported as the standard for the pure compound.

Conclusion

Establishing a melting point standard for a compound like this compound is a foundational step in its chemical characterization. It requires more than a simple measurement; it demands a comprehensive approach grounded in comparative analysis and rigorous, well-understood experimental protocols. By comparing with structural analogs, employing both capillary and DSC methodologies, and understanding the physical chemistry of melting point depression, researchers can generate a trustworthy and verifiable standard. This standard becomes the benchmark against which all future batches can be measured, ensuring consistency and purity in research and development applications.

References

  • Chicha, H., et al. (2013). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E, 69(Pt 10), o1551. [Link][2]

  • Aiken, K. D., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 664. [Link][1]

Sources

A Senior Application Scientist's Guide to Reference Standards for Impurity Profiling of Indazole APIs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Indazole APIs

The indazole core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic agents, including kinase inhibitors used in oncology.[1] The synthetic pathways to these complex molecules, however, can introduce a variety of impurities, including starting materials, by-products, intermediates, and degradation products.[][3] The presence of these impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product.[4] Therefore, robust and accurate impurity profiling is a non-negotiable aspect of drug development and quality control.

This guide provides an in-depth technical comparison of reference standards for the impurity profiling of indazole-containing Active Pharmaceutical Ingredients (APIs). We will explore the different types of reference standards, their characterization, and their application in the development and validation of stability-indicating analytical methods. This guide is designed to empower researchers and drug development professionals to make informed decisions when selecting and utilizing reference standards for these critical analyses.

Understanding the Impurity Landscape of Indazole APIs

Impurities in indazole APIs can be broadly categorized into process-related impurities and degradation products.

  • Process-Related Impurities: These are substances that arise during the manufacturing process. Their nature is highly dependent on the synthetic route employed. For instance, different synthetic strategies for the indazole core will inevitably lead to different impurity profiles. Common process-related impurities can include unreacted starting materials, intermediates, and by-products from side reactions.[]

  • Degradation Products: These impurities are formed due to the degradation of the API over time, often accelerated by exposure to stress conditions such as heat, light, humidity, and oxidizing agents.[4] Forced degradation studies are intentionally conducted to identify potential degradation pathways and the resulting degradants.[5] For indazole APIs, common degradation pathways can involve oxidation of sulfur-containing moieties (if present) to sulfoxides and sulfones, as well as N-oxidation.[][5]

The Cornerstone of Accurate Quantification: Reference Standards

The accurate identification and quantification of impurities are impossible without well-characterized reference standards. These standards serve as the benchmark against which impurities in the API are measured. There are several types of reference standards, each with its own advantages and considerations.

Reference Standard Type Description Advantages Disadvantages
Pharmacopeial Standards (e.g., USP, EP) Primary standards recognized by regulatory bodies.Highest level of characterization and regulatory acceptance.Limited availability for novel impurities; can be expensive.
Certified Reference Materials (CRMs) from Commercial Vendors Produced by accredited suppliers with a certificate of analysis detailing identity, purity, and uncertainty.Readily available for many common impurities; high level of characterization.Cost can be a factor; may not be available for all proprietary impurities.
In-house Synthesized and Qualified Standards Synthesized and characterized within the user's laboratory.Can be prepared for any novel or proprietary impurity.Requires significant resources for synthesis, purification, and extensive characterization to establish purity and identity.

Comparative Analysis of Reference Standards in a Hypothetical Indazole API Impurity Profiling Workflow

To illustrate the practical application and comparison of different reference standards, let's consider a hypothetical indazole-based API, "Indazomab." Through process development and forced degradation studies, two critical impurities have been identified:

  • IMP-1 (Process Impurity): 6-Iodo-1H-indazole, a potential unreacted starting material.

  • IMP-2 (Degradation Product): Indazomab N-oxide, formed under oxidative stress.

The following workflow outlines the steps for impurity profiling and how different reference standards would be utilized.

ImpurityProfilingWorkflow cluster_0 Phase 1: Impurity Identification cluster_1 Phase 2: Reference Standard Procurement/Synthesis cluster_2 Phase 3: Analytical Method Validation (ICH Q2(R1)) cluster_3 Phase 4: Routine Quality Control A Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) C LC-MS/MS Analysis A->C B Process Chemistry Review B->C D Structure Elucidation of Unknowns C->D E Search for Pharmacopeial/ Commercial CRMs for IMP-1 & IMP-2 D->E F Decision Point E->F G Purchase Commercial CRM F->G Available H In-house Synthesis & Characterization of IMP-1 and/or IMP-2 F->H Not Available I Specificity G->I H->I J LOD & LOQ I->J K Linearity & Range J->K L Accuracy & Precision K->L M Robustness L->M N Batch Release Testing of Indazomab API M->N O Stability Studies M->O

Figure 1: A comprehensive workflow for impurity profiling of an indazole API.

Experimental Protocols

Objective: To generate potential degradation products of Indazomab and assess the stability-indicating nature of the analytical method.

Methodology:

  • Acid Hydrolysis: Dissolve 10 mg of Indazomab in 10 mL of methanol. Add 1 mL of 1N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 10 mg of Indazomab in 10 mL of methanol. Add 1 mL of 1N NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve 10 mg of Indazomab in 10 mL of methanol. Add 1 mL of 30% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store 10 mg of solid Indazomab in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of Indazomab (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples by HPLC-UV and LC-MS/MS to identify and characterize degradation products like IMP-2 (Indazomab N-oxide).[][5]

Objective: To confirm the identity and establish the purity of the in-house synthesized IMP-2 reference standard.

Methodology:

  • Structural Confirmation:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify functional groups.

  • Purity Assessment:

    • HPLC-UV: To determine the chromatographic purity (area percent).

    • Quantitative NMR (qNMR): To determine the absolute purity against a certified internal standard.

    • Thermogravimetric Analysis (TGA): To determine the water content.

    • Residual Solvent Analysis (GC-HS): To quantify any remaining solvents from the synthesis.

Data Presentation: A Comparative Look at Reference Standard Data

The quality of a reference standard is paramount. Below is a comparison of the typical data you would expect from different sources for IMP-1 (6-Iodo-1H-indazole).

Parameter Pharmacopeial Standard (e.g., USP) Commercial CRM In-house Qualified Standard
Identity Confirmation Comprehensive spectroscopic data (NMR, MS, IR) provided in the reference standard monograph.Certificate of Analysis includes spectroscopic data (NMR, MS).Internal spectroscopic data (NMR, MS, IR) generated and documented.
Purity (Assay) Stated on the label, often determined by a mass balance approach or qNMR.Certified purity value with uncertainty stated on the Certificate of Analysis.Purity determined by HPLC area %, with supporting data from qNMR, TGA, and residual solvent analysis.
Traceability Traceable to the primary standard of the pharmacopeia.Traceable to NIST or other national metrology institutes.Traceable to internal primary standards and validated methods.
Documentation Official monograph and certificate.Detailed Certificate of Analysis.Internal qualification report.

Choosing the Right Reference Standard: A Decision Framework

The selection of a reference standard is a risk-based decision that depends on the stage of drug development and the intended use of the standard.

DecisionFramework Start Impurity Identified IsCommercialAvailable Is a Pharmacopeial or Commercial CRM available? Start->IsCommercialAvailable UseCommercial Use Pharmacopeial/Commercial CRM IsCommercialAvailable->UseCommercial Yes SynthesizeInHouse Synthesize and Qualify In-house IsCommercialAvailable->SynthesizeInHouse No IsForQuantification Is it for quantitative use in a regulated environment? SynthesizeInHouse->IsForQuantification RigorousCharacterization Requires rigorous characterization (qNMR, mass balance) IsForQuantification->RigorousCharacterization Yes QualitativeUse Use for peak identification and method development IsForQuantification->QualitativeUse No

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-3-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our work inherently involves handling a wide array of reactive and hazardous compounds. Among these, 5-Chloro-3-nitro-1H-indazole stands out due to its specific chemical functionalities. Proper management of this compound, from bench to final disposal, is not merely a regulatory formality but a cornerstone of laboratory safety, scientific integrity, and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the safe disposal of this compound, moving beyond simple steps to explain the chemical rationale behind each procedural choice.

Part 1: Hazard Identification and Risk Assessment

Understanding the molecular structure of this compound is paramount to appreciating its hazard profile. The molecule incorporates an indazole core, a halogen (chloro-), and an explosive-class functional group (nitro-). This combination necessitates a cautious and informed approach to its handling and disposal.

  • Nitro Group (-NO₂): This functional group is an oxidizer and is common in energetic materials. Aromatic nitro compounds can be toxic and may have the potential to be explosive under certain conditions (e.g., heat, shock, or when mixed with reducing agents)[1].

  • Chloro Group (-Cl): As a halogenated aromatic compound, it is environmentally persistent. Improper disposal, particularly through incineration at inadequate temperatures, can lead to the formation of highly toxic dioxins and furans[2].

  • Indazole Core: While the core itself is a stable aromatic system, the substituents dictate its reactivity and toxicological profile. Indazole derivatives are biologically active, underscoring the need to prevent their release into the environment[3][4].

The GHS classifications for similar compounds, such as 5-chloro-7-nitro-1H-indazole, highlight the acute risks.[5]

Table 1: Hazard Profile of Substituted Nitroindazoles
Hazard ClassGHS ClassificationRationale and Implication for Disposal
Acute Toxicity (Oral, Dermal, Inhalation) Warning: Harmful if swallowed, in contact with skin, or if inhaled.[5]All waste, including contaminated PPE and empty containers, must be treated as hazardous. Avoid generating dust or aerosols.
Skin Corrosion/Irritation Warning: Causes skin irritation.[5][6]Requires use of appropriate gloves (e.g., nitrile) and a lab coat. All contaminated items are hazardous waste.
Serious Eye Damage/Irritation Danger: Causes serious eye damage.[5]Mandates the use of chemical safety goggles. Any contaminated cleaning materials must be disposed of as hazardous waste.
Respiratory Irritation Warning: May cause respiratory irritation.[5][6]All handling of the solid compound should occur in a well-ventilated area or a chemical fume hood to prevent inhalation.[7][8]
Environmental Hazard (Implied)Chlorinated organic compounds are recognized as persistent and harmful xenobiotics, necessitating controlled disposal to prevent environmental contamination.[2]

Part 2: The Core Disposal Workflow: A Step-by-Step Protocol

This protocol ensures that this compound waste is handled in a manner that is safe, compliant, and self-validating. The primary directive is that this material must be disposed of via a licensed professional hazardous waste service [1][9]. Under no circumstances should it be disposed of down the drain or in regular solid waste.

Step 1: Personal Protective Equipment (PPE) and Preparation
  • Don PPE: Before handling the compound or its waste, wear appropriate PPE, including:

    • Nitrile gloves.

    • Chemical safety goggles as described by OSHA regulations.[7]

    • A buttoned lab coat.

  • Work Area: Conduct all waste consolidation and packaging in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure and contain potential spills.[8][10]

Step 2: Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, leak-proof container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or drum).[11] The container must have a secure, closable lid.[11]

  • Isolate the Waste Stream: this compound waste is a chlorinated, nitrogenated organic solid . It must not be mixed with other waste streams, especially:

    • Acids or bases.

    • Strong reducing agents.

    • Flammable solvents.

    • Aqueous waste. Incompatible materials must be segregated to prevent dangerous reactions.[12][13]

  • Collect All Contaminated Materials: Place all items contaminated with the compound into the designated waste container. This includes:

    • Used weighing papers and spatulas.

    • Contaminated gloves and bench paper.

    • Rinsate from cleaning glassware (if applicable, see Step 4).

    • The original "empty" product container.

Step 3: Containerization and Labeling
  • Secure the Container: Keep the waste container closed at all times except when adding waste.[10][12] Do not overfill the container; leave at least 5-10% of headspace to allow for expansion.[11]

  • Apply a Hazardous Waste Label: As soon as the first item is placed in the container, affix a hazardous waste label. The label must include:

    • The full chemical name: "this compound" (do not use abbreviations).

    • The words "Hazardous Waste".

    • Clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

    • The name of the principal investigator and laboratory location.

Step 4: Managing Spills and Empty Containers
  • Small Spills:

    • Ensure the area is well-ventilated.[14]

    • Wearing full PPE, gently sweep up the solid material, avoiding dust formation.[7][9]

    • Place the swept material and all cleaning supplies (e.g., paper towels) into the designated hazardous waste container.

  • Empty Containers:

    • Containers that held this compound are still hazardous as they retain product residue.[1]

    • While triple rinsing is a common decontamination procedure, the rinsate must be collected as hazardous waste.[15]

    • For practicality and safety, it is often advisable to dispose of the empty container itself as hazardous waste rather than generating additional liquid waste from rinsing.[11]

Step 5: Final Disposal Arrangement
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste container.

  • Professional Disposal: The EHS office will work with a licensed and approved hazardous waste disposal contractor.[14][16] These contractors use specialized facilities, typically involving high-temperature incineration with advanced flue gas scrubbing systems, to ensure the complete and safe destruction of the compound.

Part 3: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound start Waste Generated (Solid Compound or Contaminated Material) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Step 2: Place in a Dedicated, Segregated Waste Container ppe->container labeling Step 3: Secure and Label Container (Chemical Name, Hazards, Date) container->labeling storage Store in Satellite Accumulation Area Away from Incompatibles labeling->storage ehs_pickup Step 5: Arrange Pickup with Institutional EHS storage->ehs_pickup final_disposal Final Disposal by Licensed Hazardous Waste Contractor ehs_pickup->final_disposal

Caption: Decision workflow for handling and disposal of this compound.

References

  • Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-chloro-7-nitro-1H-indazole. PubChem Compound Database. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 5-Nitro-1H-indazole-3-carbonitrile. Retrieved from [Link]

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Environmental Health and Safety Office. (2025-2026). EHSO Manual. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • EHS Insight. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage? Retrieved from [Link]

  • El Brahmi, N., et al. (2013). 1-Allyl-3-chloro-5-nitro-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, E69, o1410. Retrieved from [Link]

  • Kakuta, Y., et al. (2008). Study on chlorine removal from mixture of waste plastics. Waste Management, 28(3), 615-21. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • Tello, A., et al. (2011). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Research, 45(5), 1981-9. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Su, T., et al. (2017). Characteristics and products of the reductive degradation of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4-dinitroanisole (DNAN) in a Fe-Cu bimetal system. Environmental Science and Pollution Research International, 24(1), 540-549. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Bou-Salah, L., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(61), 38787-38797. Retrieved from [Link]

  • Parkhomenko, K. V., & Likholobov, V. A. (2019). Disposal of Chlorine-Containing Wastes. In Catalysis for Green Chemistry and Sustainable Energy. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]

  • Tikkanen, M. W., et al. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. Retrieved from [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-55. Retrieved from [Link]

  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • European Chemicals Agency. (n.d.). Nitrobenzene - Registration Dossier. Retrieved from [Link]

  • Abreu-Abreu, F. A., et al. (2023). Biodegradation of the emerging contaminant 3-nitro-1,2,4-triazol-5-one and its product 3-amino-1,2,4-triazol-5-one in perlite/soil columns. Chemosphere, 337, 139121. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]

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  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

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Personal Protective Equipment & Handling Guide: 5-Chloro-3-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Handling 5-Chloro-3-nitro-1H-indazole requires a stratified safety approach. As a halogenated nitro-heterocycle, this compound presents a dual risk profile: biochemical toxicity (potential mutagenicity and sensitization common to nitroindazoles) and physical hazard (electrostatic dust generation).[1]

While often stable under standard conditions, the nitro group (


) introduces a latent energetic potential, and the indazole core facilitates biological interaction, necessitating strict containment to prevent inhalation and dermal absorption.[1]
Core Hazard Profile (GHS Classification)
  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1][2][3][4]

  • Skin/Eye Irritation: Category 2/2A (H315, H319) – Causes serious irritation.

  • STOT-SE: Category 3 (H335) – Respiratory tract irritation.[1][2][4]

  • Genotoxicity Warning: Nitro-aromatics are structural alerts for mutagenicity (Ames positive potential).[1][4] Treat as a suspected mutagen until specific toxicological data proves otherwise.[1]

PPE Decision Matrix: Risk-Based Stratification

Do not rely on a "one-size-fits-all" approach. PPE must scale with the operational energy and quantity.[1]

Table 1: PPE Specifications by Operational Scale
EquipmentTier 1: Analytical (<100 mg)Tier 2: Preparative (>100 mg) or Solution PhaseTechnical Rationale (Causality)
Hand Protection Single Nitrile Gloves (min 0.11 mm)Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Laminate (Silver Shield)Nitro-aromatics can permeate thin nitrile over time.[1][4] Double gloving provides a breakthrough buffer and visual breach indicator.[1]
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (if outside hood)Particle size of synthetic intermediates often ranges 1–10 µm, easily bypassing surgical masks.
Eye Protection ANSI Z87.1 Safety GlassesChemical Splash GogglesSolution-phase splashes require sealed protection; dust can bypass open-side glasses.[1][4]
Body Protection Standard Cotton Lab CoatTyvek® Lab Coat or ApronCotton absorbs liquids, keeping them against the skin. Tyvek repels organic solvents and solids.[1]

Operational Workflow & Engineering Controls

Visualization: Handling Logic Flow

The following diagram outlines the critical decision points and engineering controls required for safe processing.

G Start Start: this compound CheckState Check Physical State Start->CheckState Solid Solid (Powder) CheckState->Solid Solution Solution (Organic Solvent) CheckState->Solution StaticRisk Risk: Electrostatic Discharge Action: Use Antistatic Gun Solid->StaticRisk High Surface Area PermeationRisk Risk: Dermal Absorption Action: Double Glove (Laminate) Solution->PermeationRisk Solvent Carrier Effect Weighing Weighing Protocol: Balance Enclosure + Draft Shield StaticRisk->Weighing Transfer Transfer to Reaction Vessel (Inert Atmosphere N2/Ar) PermeationRisk->Transfer Weighing->Transfer Disposal Disposal: Halogenated Waste Stream Transfer->Disposal

Figure 1: Operational safety logic flow highlighting specific risks (red) and required engineering controls (blue).[1][4]

Detailed Protocol: Weighing & Transfer

Step 1: Static Neutralization (Critical for Solids) Nitro-heterocycles in powder form are prone to static charging.[1][4] This causes "fly-away" powder, leading to invisible surface contamination.[1][4]

  • Action: Use an ionizing bar or antistatic gun (e.g., Zerostat) on the spatula and weighing boat before touching the powder.

  • Why: Prevents aerosolization of the mutagenic dust outside the balance enclosure.

Step 2: Solvent Selection & Solubilization

  • Solvents: Typically soluble in DMSO, DMF, or Methanol.

  • Warning: Avoid Acetone if strong bases are present later in the sequence (potential Janovsky reaction with nitro groups, though less likely with indazoles, it is a good habit for nitro-aromatics).[1]

  • Containment: All solubilization must occur inside the fume hood.[1] Once in solution, the skin absorption risk increases significantly as the solvent acts as a carrier vehicle.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do NOT sweep. Sweeping generates dust.[1]

    • Protocol: Cover with wet paper towels (water/surfactant) to dampen, then wipe up. Place in a sealed bag.

  • Solution Spill: Absorb with vermiculite or spill pads.[1]

    • Decontamination:[4] Clean surface with 10% bleach solution followed by water to degrade trace residues.[1]

Waste Disposal Strategy

Proper segregation is legally required and chemically necessary to prevent downstream reactions in waste drums.[1]

Waste StreamClassificationNotes
Solid Waste Hazardous Solid (Toxic)Label clearly with "Halogenated Nitro Compound".[1][4]
Liquid Waste Halogenated Organic Do NOT mix with acid waste streams. The combination of nitro compounds and strong acids can be exothermic.[1]
Sharps/Glass Chemically ContaminatedTriple rinse with solvent before disposal if heavy residue remains.

References

  • PubChem. (2023).[1] 5-Chloro-7-nitro-1H-indazole Compound Summary (and analogs). National Center for Biotechnology Information.[1] [Link][1]

  • UBC Safety & Risk Services. (2023).[1] Organic Solvent Waste Disposal Guidelines.[1][5][6] University of British Columbia.[1] [Link]

  • Croner-i. (2023). Handling Aromatic Halogenated Amines and Nitro-compounds.[1][4][Link]

Sources

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